molecular formula C9H20N2O2 B132567 N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester CAS No. 150349-36-3

N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester

Cat. No.: B132567
CAS No.: 150349-36-3
M. Wt: 188.27 g/mol
InChI Key: PNQYAMWGTGWJDW-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C9H20N2O2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(3-aminopropyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)11(4)7-5-6-10/h5-7,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQYAMWGTGWJDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373415
Record name tert-Butyl (3-aminopropyl)methylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150349-36-3
Record name tert-Butyl (3-aminopropyl)methylcarbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(3-aminopropyl)-N-methylcarbamate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester, a bifunctional organic molecule, is a valuable building block in medicinal chemistry and organic synthesis. Its structure, which incorporates a Boc-protected secondary amine and a free primary amine connected by a propyl chain, allows for selective and sequential chemical modifications. This makes it a particularly useful reagent in the construction of complex molecules, such as linkers for Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics.[1][2] The presence of the N-methyl group distinguishes it from the more commonly used N-Boc-1,3-diaminopropane, offering different steric and electronic properties that can influence the conformational flexibility and binding characteristics of the final conjugate.

This technical guide provides a comprehensive overview of the chemical and physical properties, safety and handling information, and key experimental protocols related to this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.

General and Chemical Properties
PropertyValueReference(s)
IUPAC Name tert-butyl N-(3-aminopropyl)-N-methylcarbamate[3]
Synonyms N-(3-Amino-Propyl)-N-Methylcarbamic Acid T-Butyl Ester, 1-N-Boc-1-N-Methyl-1,3-Diaminopropane, Boc-N-Me-1,3-Diaminopropane[1]
CAS Number 150349-36-3[3][4]
Molecular Formula C₉H₂₀N₂O₂[3][4]
Molecular Weight 188.27 g/mol [3][5]
Appearance Solid[5]
Solubility Slightly soluble in water[6]
Computed Properties
PropertyValueReference(s)
InChI InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)11(4)7-5-6-10/h5-7,10H2,1-4H3[3][5]
InChIKey PNQYAMWGTGWJDW-UHFFFAOYSA-N[3][5]
Canonical SMILES CN(CCCN)C(=O)OC(C)(C)C[5]
XLogP3-AA 0.5[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 5[3]
Exact Mass 188.152477885 Da[3]
Topological Polar Surface Area 38.4 Ų[3]

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the structural confirmation of this compound.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference(s)
3.29br2H-CH₂-NH₂[6]
2.83s3H-N-CH₃[6]
2.69t, J = 6Hz2H-N-CH₂-CH₂-[6]
1.64m2H-CH₂-CH₂-CH₂-[6]
1.46s9H(CH₃)₃C-O-CO-[6]
1.38s2H-CH₂-CH₂-NH₂[6]

Safety and Handling

GHS Hazard Information

This compound is classified with the following hazards:

Hazard StatementGHS ClassificationReference(s)
H301: Toxic if swallowedAcute toxicity, oral (Category 3)[3][5]
H314: Causes severe skin burns and eye damageSkin corrosion/irritation (Category 1B)[3]
H315: Causes skin irritationSkin corrosion/irritation (Category 2)[3]
H318: Causes serious eye damageSerious eye damage/eye irritation (Category 1)[3]
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[3]
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation[3]

Signal Word: Danger[5]

Precautionary Measures and First Aid
Precautionary ActionDescriptionReference(s)
Handling Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools.[7]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
In case of Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[7]
In case of Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[7]
In case of Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[7]
In case of Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7]
Disposal Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[7]

Experimental Protocols

Synthesis of this compound

This protocol describes a representative synthesis of the title compound.

Reaction Scheme:

(A visual representation of the chemical reaction would be placed here in a full whitepaper)

Materials:

  • Starting material (e.g., a suitable precursor to be reduced and Boc-protected)

  • Reducing agent (e.g., Lithium aluminum hydride)

  • Boc-anhydride (Di-tert-butyl dicarbonate)

  • Solvents (e.g., Tetrahydrofuran, Dichloromethane)

  • Aqueous sodium hydroxide solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Dichloromethane:Methanol:Ammonia = 100:9:1, v/v/v)[6]

Procedure:

  • Reduction Step: The initial precursor is reduced. This is a generalized step as the specific precursor was not detailed in the source material.

  • Boc Protection: The reduced intermediate is reacted with Boc-anhydride in a suitable solvent like dichloromethane.

  • Work-up: The reaction mixture is typically quenched and then washed with an aqueous base, such as sodium hydroxide solution. The organic layer is separated.

  • Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate, filtered, and then concentrated under reduced pressure.[6]

  • Purification: The resulting residue is purified by silica gel column chromatography using an appropriate eluent system (e.g., Dichloromethane:Methanol:Ammonia = 100:9:1, v/v/v) to yield the pure this compound.[6]

Expected Yield: 43%[6]

Characterization: The final product should be characterized by ¹H NMR spectroscopy to confirm its identity and purity, comparing the obtained spectrum with the data provided in Section 3.1.

Applications in Drug Development and Research

This compound serves as a crucial building block, particularly as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein. The linker's length, flexibility, and chemical nature are critical for the efficacy of the PROTAC.

While many published examples of PROTACs utilize the non-N-methylated analogue, N-Boc-1,3-diaminopropane, the N-methylated version provides an alternative with distinct properties.[2] The methyl group can influence the linker's conformational preferences and its interactions with the target protein and the E3 ligase, potentially leading to improved potency or selectivity.

Visualizations

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Starting Material (Precursor) reduction Reduction start->reduction boc_protection Boc Protection reduction->boc_protection quench Quenching boc_protection->quench extraction Aqueous Wash & Extraction quench->extraction drying Drying Organic Phase extraction->drying concentration Concentration drying->concentration chromatography Silica Gel Column Chromatography concentration->chromatography final_product Pure N-(3-Aminopropyl)-N- methylcarbamic acid tert-butyl ester chromatography->final_product

Caption: Workflow for the synthesis and purification of the target compound.

Conceptual Role in a PROTAC

G cluster_protac PROTAC Molecule cluster_cellular_machinery Cellular Machinery cluster_ternary_complex Ternary Complex Formation target_ligand Target Protein Ligand linker Linker derived from N-(3-Aminopropyl)-N- methylcarbamic acid tert-butyl ester target_ligand->linker target_protein Target Protein target_ligand->target_protein binds e3_ligand E3 Ligase Ligand linker->e3_ligand e3_ligase E3 Ubiquitin Ligase e3_ligand->e3_ligase binds ternary_complex Target Protein :: PROTAC :: E3 Ligase target_protein->ternary_complex e3_ligase->ternary_complex degradation Ubiquitination & Proteasomal Degradation ternary_complex->degradation

Caption: Conceptual role as a linker in a generic PROTAC.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its bifunctional nature, coupled with the specific steric and electronic properties conferred by the N-methyl group, makes it a valuable tool for medicinal chemists. This guide has provided a consolidated resource of its properties, safety information, and relevant experimental protocols to aid researchers in its effective utilization. As the field of targeted protein degradation and complex molecule synthesis continues to evolve, the application of such specialized building blocks is expected to grow.

References

Technical Guide: Properties and Synthetic Application of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a technical overview of the chemical properties of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester, a bifunctional building block commonly used in medicinal chemistry and organic synthesis. Its key physicochemical data, including molecular weight, are presented. Furthermore, this guide outlines a representative synthetic application, illustrating its utility as a versatile linker in the construction of complex molecules, such as Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and workflow visualizations are provided to support researchers in its practical application.

Chemical Properties

This compound is a valuable intermediate characterized by the presence of a primary amine and a Boc-protected secondary amine. This dual functionality allows for selective, sequential reactions, making it a staple in multi-step synthesis.

The fundamental properties of the compound are summarized below.

PropertyValueReference
IUPAC Name tert-butyl N-(3-aminopropyl)-N-methylcarbamate[1]
Synonyms 3-(N-Boc-N-methylamino)propylamine, N-Boc-N-methyl-1,3-diaminopropane[1]
CAS Number 150349-36-3[1]
Molecular Formula C₉H₂₀N₂O₂[1][2]
Molecular Weight 188.27 g/mol [1][2]

Logical Relationship of Chemical Properties

The molecular weight of a compound is a direct function of its molecular formula, which is determined by the type and number of constituent atoms. The diagram below illustrates this fundamental relationship for the title compound.

G Compound tert-butyl N-(3-aminopropyl)-N-methylcarbamate Formula Molecular Formula C₉H₂₀N₂O₂ Compound->Formula Atoms Constituent Atoms (Carbon, Hydrogen, Nitrogen, Oxygen) Formula->Atoms MW Molecular Weight 188.27 g/mol Atoms->MW

Diagram 1: Derivation of Molecular Weight.

Application in PROTAC Synthesis

A significant application for this molecule is as a flexible aliphatic linker in the synthesis of PROTACs. Its primary amine can be readily coupled to a warhead that binds to a target protein, while the Boc-protected amine can be deprotected and subsequently linked to an E3 ligase-binding ligand.

Representative Experimental Protocol

The following protocol describes a representative amide coupling reaction where the primary amine of this compound is conjugated to a carboxylic acid-bearing molecule (designated here as 'Target_Molecule-COOH'), a common step in constructing a PROTAC intermediate.

Reaction: Amide Coupling of Target_Molecule-COOH with the Linker

  • Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve Target_Molecule-COOH (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M).

  • Activation: Add HBTU (1.1 eq) and Diisopropylethylamine (DIPEA, 3.0 eq) to the solution. Stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Linker Addition: Dissolve this compound (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue via flash column chromatography (Silica gel, gradient elution with Ethyl Acetate/Hexanes) to yield the desired Boc-protected conjugate.

Synthetic Workflow Visualization

The diagram below outlines the key stages of the experimental workflow, from initial setup to the final, purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Dissolve Target_Molecule-COOH in DCM B Add HBTU and DIPEA A->B Activation Step C Add Linker: N-(3-Aminopropyl)-N- methylcarbamic acid tert-butyl ester B->C D Stir 4-6 hours at RT C->D E Monitor by TLC/LC-MS D->E F Aqueous Workup (HCl, NaHCO₃, Brine) E->F G Dry and Concentrate F->G H Flash Column Chromatography G->H I Final Product: Boc-Protected Conjugate H->I

Diagram 2: Amide Coupling Experimental Workflow.

Conclusion

With a molecular weight of 188.27 g/mol , this compound serves as a foundational building block for synthetic chemists. Its defined structure and versatile reactive sites enable its reliable incorporation into complex molecular architectures, facilitating research and development in fields such as targeted protein degradation and medicinal chemistry. The provided protocols and workflows serve as a guide for its effective utilization in a laboratory setting.

References

An In-depth Technical Guide to N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester, a key bifunctional molecule, plays a critical role in the landscape of modern medicinal chemistry and drug development. Its unique structure, featuring a Boc-protected secondary amine and a free primary amine, makes it an invaluable building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are emerging as a powerful therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. The strategic placement of the methyl group and the length of the propyl chain in this compound offer specific advantages in the design and efficacy of these targeted protein degraders. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on detailed experimental protocols and data presentation for the scientific community.

Chemical Structure and Properties

This compound possesses a well-defined molecular architecture that is central to its utility. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the secondary amine, allowing for selective reactions at the primary amine terminus. The presence of the methyl group on the nitrogen atom can influence the conformational flexibility and binding affinity of the final conjugate.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
Molecular Formula C₉H₂₀N₂O₂
Molecular Weight 188.27 g/mol
IUPAC Name tert-butyl N-(3-aminopropyl)-N-methylcarbamate
CAS Number 150349-36-3
Appearance Solid
Solubility Slightly soluble in water

Table 2: Spectroscopic Data Summary for this compound

Spectroscopy Data
¹H NMRSee Table 3 for detailed assignments.
¹³C NMRData not available in the searched literature.
Mass SpectrometryData not available in the searched literature.
FT-IRData not available in the searched literature.

Experimental Protocols

Synthesis of this compound[1]

This protocol details the synthesis of the title compound via the Boc-protection of N-methyl-1,3-propanediamine.

Materials:

  • N-methyl-1,3-propanediamine

  • Methanol

  • 35% Hydrochloric acid solution

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 10% aqueous sodium hydroxide solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Eluent: Dichloromethane:Methanol:Ammonia = 100:9:1 (v/v/v)

Procedure:

  • Dissolve N-methyl-1,3-propanediamine (3.26 g, 37.03 mmol) in methanol (100 ml).

  • Cool the solution to 0 °C and slowly add a 35% hydrochloric acid solution, followed by stirring.

  • Stir the reaction solution at room temperature for 30 minutes.

  • Cool the mixture to -10 °C and slowly add di-tert-butyl dicarbonate (10.51 g, 48.14 mmol).

  • After completion of the reaction (monitored by TLC), concentrate the reaction mixture under reduced pressure.

  • Alkalize the residue with a 10% aqueous sodium hydroxide solution.

  • Extract the alkalized solution with dichloromethane.

  • Dry the organic phase with anhydrous magnesium sulfate.

  • Concentrate the dried organic phase under reduced pressure.

  • Purify the residue by silica gel column chromatography using the specified eluent to yield tert-butyl N-(3-aminopropyl)-N-methylcarbamate.

Yield: 3.03 g (43%)

Data Presentation

¹H NMR Spectral Data

Table 3: ¹H NMR (400 MHz, CDCl₃) Data for this compound [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.29br2H-CH₂-NH₂
2.83s3H-N-CH₃
2.69t, J = 6Hz2H-N-CH₂-CH₂-
1.64m2H-CH₂-CH₂-CH₂-
1.46s9H(CH₃)₃C-O-CO-
1.38s2H-CH₂-CH₂-NH₂

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

synthesis_workflow reagents N-methyl-1,3-propanediamine + Boc₂O in Methanol/HCl reaction Boc Protection (0°C to RT) reagents->reaction Reaction workup Workup: 1. Concentration 2. Basification (NaOH) 3. Extraction (DCM) reaction->workup Quenching & Extraction purification Purification: Silica Gel Chromatography workup->purification Isolation product N-(3-Aminopropyl)-N- methylcarbamic acid tert-butyl ester purification->product Final Product

Caption: Synthesis of this compound.

Application in PROTAC Assembly

This molecule is a linker used in the modular assembly of PROTACs. The following diagram shows a generalized workflow for its incorporation.

protac_assembly linker N-(3-Aminopropyl)-N- methylcarbamic acid tert-butyl ester coupling1 Amide Coupling (e.g., HATU, DIPEA) linker->coupling1 poi_ligand Protein of Interest (POI) Ligand with Carboxylic Acid poi_ligand->coupling1 intermediate POI Ligand - Linker (Boc-protected) coupling1->intermediate deprotection Boc Deprotection (e.g., TFA) intermediate->deprotection activated_linker POI Ligand - Linker (Free Amine) deprotection->activated_linker coupling2 Amide Coupling (e.g., HATU, DIPEA) activated_linker->coupling2 e3_ligand E3 Ligase Ligand with Carboxylic Acid e3_ligand->coupling2 protac Final PROTAC Molecule coupling2->protac

Caption: General workflow for PROTAC synthesis using the linker.

References

An In-depth Technical Guide to N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester (CAS 150349-36-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester, with the CAS number 150349-36-3, is a bifunctional organic molecule increasingly recognized for its pivotal role in modern medicinal chemistry and drug discovery.[1][2] Its structure, featuring a Boc-protected secondary amine and a free primary amine connected by a propyl chain, makes it an invaluable building block, particularly as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][3][4][5] PROTACs are emergent therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases, including cancers.[4][5] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this versatile compound.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 150349-36-3[5][6]
Molecular Formula C₉H₂₀N₂O₂[5][6][7]
Molecular Weight 188.27 g/mol [5][6][7][8]
Appearance Pale yellow liquid or solid[7]
Boiling Point (Predicted) 254.6 ± 19.0 °C
Density (Predicted) 0.982 ± 0.06 g/cm³
Solubility Slightly soluble in water. Soluble in Chloroform and Methanol.
Storage Temperature 2–8 °C under inert gas (Nitrogen or Argon)
SMILES CN(CCCN)C(=O)OC(C)(C)C[7]
InChI 1S/C9H20N2O2/c1-9(2,3)13-8(12)11(4)7-5-6-10/h5-7,10H2,1-4H3[7]
InChI Key PNQYAMWGTGWJDW-UHFFFAOYSA-N[7]

Safety Information:

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[8][9] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound.[9] Work should be conducted in a well-ventilated area or a fume hood.[9]

Table 2: Hazard Statements

Hazard CodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the selective Boc protection of the secondary amine of N-methyl-1,3-propanediamine.

General Experimental Protocol for Boc Protection

This protocol is a general guideline for the synthesis of this compound.

Materials:

  • N-methyl-1,3-propanediamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve N-methyl-1,3-propanediamine (1.0 equivalent) in dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.2 equivalents) in dichloromethane to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield this compound.

¹H NMR Data (400 MHz, CDCl₃):

  • δ 3.29 (br, 2H, -CH₂-NH₂)

  • δ 2.83 (s, 3H, -N-CH₃)

  • δ 2.69 (t, J = 6Hz, 2H, -N-CH₂-CH₂)

  • δ 1.64 (m, 2H, -CH₂-CH₂-CH₂)

  • δ 1.46 (s, 9H, (CH₃)₃C-O-CO-)

  • δ 1.38 (s, 2H, -CH₂-CH₂-NH₂)

Applications in Drug Development: A Linker for PROTACs

The primary application of this compound is as a linker in the synthesis of PROTACs.[1][3][4][5] Its propyl chain provides the necessary flexibility for the PROTAC molecule to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1]

Role in Androgen Receptor (AR) and BET Protein Degradation

This linker has been utilized in the development of PROTACs targeting the Androgen Receptor (AR) and Bromodomain and Extra-Terminal (BET) proteins, both of which are implicated in the progression of certain cancers.[1]

  • Androgen Receptor (AR): The AR signaling pathway is a key driver in prostate cancer. PROTACs incorporating this linker can effectively induce the degradation of the AR, offering a promising therapeutic strategy for castration-resistant prostate cancer.

  • BET Proteins: The BET family of proteins (BRD2, BRD3, and BRD4) are epigenetic readers that play a crucial role in transcriptional regulation and are attractive targets in oncology. PROTACs utilizing this linker can efficiently degrade BET proteins, leading to anti-proliferative effects in cancer cells.

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound involves a series of coupling and deprotection steps. The bifunctional nature of the linker allows for the sequential attachment of a ligand for the target protein and a ligand for an E3 ligase.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Coupling with Target Ligand cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Coupling with E3 Ligase Ligand Linker N-(3-Aminopropyl)-N- methylcarbamic acid tert-butyl ester Coupled_Intermediate_1 Boc-Protected Linker-Target Ligand Linker->Coupled_Intermediate_1 Coupling Reaction Target_Ligand Target Protein Ligand (e.g., with a reactive group) Target_Ligand->Coupled_Intermediate_1 Deprotection Acidic Deprotection (e.g., TFA) Coupled_Intermediate_1->Deprotection Deprotected_Intermediate Linker-Target Ligand (with free amine) Deprotection->Deprotected_Intermediate PROTAC Final PROTAC Molecule Deprotected_Intermediate->PROTAC Coupling Reaction E3_Ligand E3 Ligase Ligand (e.g., with a reactive group) E3_Ligand->PROTAC

General workflow for PROTAC synthesis.
Signaling Pathway: PROTAC-Mediated Protein Degradation

The mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome pathway. The PROTAC molecule acts as a bridge, bringing the target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ubiquitination and Degradation Target_Protein Target Protein (e.g., AR, BET) Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex PROTAC PROTAC Molecule (with Linker) PROTAC->Ternary_Complex PROTAC_recycled PROTAC PROTAC->PROTAC_recycled Recycled E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degraded Peptides Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a key enabling molecule in the rapidly advancing field of targeted protein degradation. Its well-defined structure and bifunctional nature provide a versatile platform for the construction of PROTACs against a range of high-value therapeutic targets. This technical guide has summarized its fundamental properties, provided a general synthesis protocol, and highlighted its critical role in the development of novel therapeutics. For researchers and drug development professionals, a thorough understanding of this compound is essential for harnessing its full potential in the design and synthesis of next-generation medicines.

References

Synthesis of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester, a valuable building block in pharmaceutical and medicinal chemistry. This document details the core synthetic strategies, experimental protocols, and relevant data to support researchers in the successful preparation of this compound.

Introduction

This compound, also known as N-Boc-N-methyl-1,3-propanediamine, is a bifunctional molecule featuring a primary amine and a Boc-protected secondary amine. The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2] This differential protection allows for selective functionalization of the primary amine, making this compound a key intermediate in the synthesis of more complex molecules, including ligands for biological targets and linkers for Proteolysis Targeting Chimeras (PROTACs).

Synthetic Strategies

The primary challenge in the synthesis of this compound lies in the selective protection of the secondary amine of the precursor, N-methyl-1,3-propanediamine, in the presence of a more nucleophilic and less sterically hindered primary amine. Two main strategies can be employed to achieve this transformation:

  • Direct Selective Boc Protection: This approach aims to directly protect the secondary amine of N-methyl-1,3-propanediamine with di-tert-butyl dicarbonate (Boc₂O). Achieving high selectivity can be challenging due to the higher reactivity of the primary amine. Reaction conditions such as temperature, solvent, and stoichiometry must be carefully controlled.

  • Orthogonal Protection Strategy: This more robust, multi-step approach involves first protecting the primary amine with a suitable orthogonal protecting group, followed by the Boc protection of the secondary amine, and finally, the selective deprotection of the primary amine. This strategy offers greater control and often leads to higher yields of the desired product.

This guide will focus on a plausible and commonly employed direct protection method, while also outlining the principles of the orthogonal strategy.

Experimental Protocols

Synthesis of this compound via Direct Boc Protection

This protocol is based on general procedures for the mono-Boc protection of diamines and the known reactivity of amines with Boc anhydride.[2] Optimization of reaction conditions may be necessary to maximize the yield of the desired product.

Reaction Scheme:

G cluster_0 Synthesis of this compound N-methyl-1,3-propanediamine Boc2O (Boc)₂O Solvent DCM or THF Product Boc2O->Product

Figure 1: Synthesis of the target compound.

Materials:

Reagent/SolventCAS NumberMolecular FormulaMolecular Weight ( g/mol )
N-Methyl-1,3-propanediamine6291-84-5C₄H₁₂N₂88.15
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5C₁₀H₁₈O₅218.25
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93
Sodium bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04
Ethyl Acetate141-78-6C₄H₈O₂88.11
Hexanes110-54-3C₆H₁₄86.18

Procedure:

  • To a solution of N-methyl-1,3-propanediamine (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C under an inert atmosphere, add a solution of di-tert-butyl dicarbonate (0.8-1.0 eq) in DCM (5 volumes) dropwise over 1 hour.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (3 x 5 volumes) and then with brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane or ethyl acetate/hexanes to afford this compound as a solid.

Expected Yield: The yield can vary depending on the reaction conditions and the success of the selective protection. Yields in the range of 40-60% have been reported for similar selective mono-Boc protections of diamines.

Data Presentation

Physical and Chemical Properties
PropertyValue
Molecular Formula C₉H₂₀N₂O₂
Molecular Weight 188.27 g/mol [3]
Appearance Solid[3]
CAS Number 150349-36-3[4]
Analytical Data
Analytical MethodData
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.21 (t, 2H), 2.85 (s, 3H), 2.68 (t, 2H), 1.65 (quint, 2H), 1.45 (s, 9H), 1.25 (br s, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 155.9, 79.2, 47.9, 39.5, 34.5, 30.8, 28.4
Mass Spectrometry (ESI-MS) m/z: 189.16 [M+H]⁺

Note: NMR data is predicted and may vary slightly from experimental values.

Mandatory Visualizations

Synthetic Pathway

synthetic_pathway start N-Methyl-1,3-propanediamine reagent Di-tert-butyl dicarbonate (Boc₂O) DCM, 0°C to rt start->reagent product N-(3-Aminopropyl)-N- methylcarbamic acid tert-butyl ester reagent->product side_product tert-Butanol + CO₂ + N-Boc-N'-methyl-1,3-propanediamine (di-protected) + N'-(tert-butoxycarbonyl)-N-methylpropane-1,3-diamine (mono-protected primary) reagent->side_product Side Products

Caption: Synthetic pathway for the direct Boc protection.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification dissolve Dissolve N-methyl-1,3-propanediamine in DCM cool Cool to 0°C dissolve->cool add_boc Add Boc₂O solution dropwise cool->add_boc react Stir at room temperature add_boc->react wash_bicarb Wash with NaHCO₃ (aq) react->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography characterize Characterize Product chromatography->characterize

Caption: Experimental workflow for the synthesis.

Orthogonal Protection Strategy

For syntheses requiring higher purity and yield, an orthogonal protection strategy is recommended. This involves the following logical steps:

orthogonal_strategy start N-Methyl-1,3-propanediamine step1 Protect Primary Amine (e.g., with Cbz or Fmoc) start->step1 intermediate1 N-Protected Intermediate step1->intermediate1 step2 Protect Secondary Amine (with Boc₂O) intermediate1->step2 intermediate2 Di-protected Intermediate step2->intermediate2 step3 Selectively Deprotect Primary Amine intermediate2->step3 final_product N-(3-Aminopropyl)-N- methylcarbamic acid tert-butyl ester step3->final_product

Caption: Logic of the orthogonal protection strategy.

Conclusion

The synthesis of this compound is a key process for obtaining a versatile building block for drug discovery and development. While direct selective Boc protection of N-methyl-1,3-propanediamine is feasible, it requires careful control of reaction conditions to achieve acceptable selectivity and yield. For applications demanding high purity, an orthogonal protection strategy is the preferred method. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize and characterize this important compound.

References

A Comprehensive Technical Guide to tert-butyl N-(3-aminopropyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of tert-butyl N-(3-aminopropyl)-N-methylcarbamate, a key building block in contemporary drug discovery and development. Tailored for researchers, medicinal chemists, and professionals in the pharmaceutical industry, this document details its chemical properties, applications, relevant experimental protocols, and its role in targeted protein degradation.

Chemical Identity and Properties

The compound, commonly referred to as N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester, is systematically named tert-butyl N-(3-aminopropyl)-N-methylcarbamate according to IUPAC nomenclature.[1] It is a bifunctional molecule featuring a Boc-protected secondary amine and a free primary amine, making it a valuable intermediate in multi-step organic synthesis.

A variety of synonyms are used in literature and commercial listings to identify this compound:

  • 3-(N-tert-Butoxycarbonyl-N-methylamino)propylamine[2]

  • N-(3-Aminopropyl)-N-(methyl)carbamic Acid tert-butyl Ester[1]

  • N-(3-Aminopropyl)-N-methylcarbamic Acid 1,1-dimethylethyl Ester

  • N-Boc-N-methyl-1,3-diaminopropane[1]

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name tert-butyl N-(3-aminopropyl)-N-methylcarbamate[1]
Molecular Formula C₉H₂₀N₂O₂[1][2]
Molecular Weight 188.27 g/mol [1][2]
CAS Number 150349-36-3[1]
Appearance Colourless oil

Applications in Drug Development

tert-butyl N-(3-aminopropyl)-N-methylcarbamate is a crucial reagent, primarily utilized as a flexible linker in the synthesis of complex therapeutic molecules, most notably Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules engineered to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[]

This linker has been integral in the development of PROTACs targeting key proteins in oncology, such as:

  • Androgen Receptor (AR): The AR signaling pathway is a primary driver in the progression of prostate cancer.[5][6] PROTACs that induce the degradation of AR have emerged as a promising therapeutic strategy to overcome resistance to traditional AR antagonists.[5][7][8]

  • Bromodomain and Extra-Terminal (BET) Proteins: BET proteins, including BRD2, BRD3, and BRD4, are epigenetic readers that regulate the transcription of key oncogenes like c-Myc.[][9] BET-targeting PROTACs have demonstrated potent anticancer activity in various cancer models.[9][10][11]

Experimental Protocols

Synthesis of tert-butyl N-(3-aminopropyl)-N-methylcarbamate

This protocol outlines a general procedure for the synthesis of the title compound.

Materials:

  • N-methyl-1,3-propanediamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Methanol

  • 35% Hydrochloric acid solution

  • 10% Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve N-methyl-1,3-propanediamine (1.0 eq) in methanol.[2]

  • Cool the solution to 0 °C and slowly add 35% hydrochloric acid, followed by stirring.[2]

  • Stir the reaction mixture at room temperature for 30 minutes.[2]

  • Cool the solution to -10 °C and slowly add di-tert-butyl dicarbonate (1.3 eq).[2]

  • After the reaction is complete, concentrate the mixture under reduced pressure.[2]

  • Alkalize the residue with a 10% aqueous sodium hydroxide solution.[2]

  • Extract the aqueous phase with dichloromethane.[2]

  • Dry the combined organic phases with anhydrous magnesium sulfate.[2]

  • Concentrate the organic phase under reduced pressure and purify the residue by silica gel column chromatography (eluent: dichloromethane:methanol:ammonia = 100:9:1) to yield the final product.[2]

¹H NMR Spectroscopy Analysis

Accurate characterization of the synthesized compound is critical. The following protocol details the acquisition of a ¹H NMR spectrum.

Sample Preparation:

  • Weigh approximately 5-10 mg of tert-butyl N-(3-aminopropyl)-N-methylcarbamate.

  • Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrument Parameters (Example for a 400 MHz spectrometer):

  • Pulse Program: Standard single pulse

  • Acquisition Time: ~2-4 seconds

  • Relaxation Delay: ~1-5 seconds

  • Number of Scans: 16-64 (adjust based on sample concentration)

Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Perform phase and baseline corrections.

  • Calibrate the chemical shift scale to the TMS peak at 0.00 ppm.

  • Integrate the peaks to determine the relative number of protons.

Quantitative Data

Table 2: ¹H NMR Spectral Data of tert-butyl N-(3-aminopropyl)-N-methylcarbamate

The following data was obtained in CDCl₃ at 400 MHz.[2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.29broad2H-CH₂-NH₂
2.83s3H-N-CH₃
2.69t (J = 6Hz)2H-N-CH₂-CH₂-
1.64m2H-CH₂-CH₂-CH₂-
1.46s9H(CH₃)₃C-O-CO-
1.38s2H-CH₂-CH₂-NH₂

Signaling Pathways and Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application of tert-butyl N-(3-aminopropyl)-N-methylcarbamate.

PROTAC_Mechanism PROTAC PROTAC (e.g., using the title compound as a linker) Ternary Target-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds Target Target Protein (e.g., AR, BET) Target->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Facilitates Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recruited to Proteasome->Ub Recycles Ub Degradation Degradation Products Proteasome->Degradation Degrades

Caption: General mechanism of action for a PROTAC.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR AR_Active Active AR Dimer AR->AR_Active Dimerization & Conformational Change PROTAC AR-PROTAC AR->PROTAC HSP HSP90 HSP->AR Inhibited by Androgen binding Nucleus Nucleus AR_Active->Nucleus Nuclear Translocation ARE Androgen Response Element (ARE) AR_Active->ARE Binds to Transcription Gene Transcription (e.g., PSA) ARE->Transcription Degradation AR Degradation PROTAC->Degradation Induces

Caption: Androgen Receptor signaling and its disruption by a PROTAC.

Synthesis_Workflow Start Start: N-methyl-1,3-propanediamine Step1 1. Dissolve in MeOH 2. Add HCl (0°C) Start->Step1 Step2 3. Add Boc₂O (-10°C) Step1->Step2 Step3 4. Concentrate 5. Alkalize (NaOH) Step2->Step3 Step4 6. Extraction (DCM) 7. Dry (MgSO₄) Step3->Step4 Step5 8. Column Chromatography Step4->Step5 End Product: tert-butyl N-(3-aminopropyl) -N-methylcarbamate Step5->End

Caption: Workflow for the synthesis of the title compound.

References

Technical Guide: Solubility Profile of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester, a key intermediate in various synthetic applications. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual representation of a relevant synthetic workflow.

Compound Overview

This compound , also known by synonyms such as tert-butyl N-(3-aminopropyl)-N-methylcarbamate and N-Boc-N-methyl-1,3-diaminopropane, is an organic compound frequently utilized in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure, featuring both a hydrophobic tert-butyl group and a polar amine functionality, results in a moderate and varied solubility profile.

Solubility Data

Currently, quantitative solubility data for this compound is not widely published. The available qualitative data from various chemical suppliers is summarized below.

SolventTemperatureSolubilityCitation
WaterAmbientSlightly Soluble[1][2][3]
ChloroformAmbientSlightly Soluble[3]
MethanolAmbientSlightly Soluble[3]
Dimethyl Sulfoxide (DMSO)AmbientInsoluble or Slightly Soluble (< 1 mg/mL)[4]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methodologies can be employed.

Shake-Flask Method for Equilibrium Solubility

This is a conventional and widely accepted method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol, ethyl acetate)

  • Analytical balance

  • Scintillation vials or flasks with secure caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound to a series of vials.

  • Add a known volume of the desired solvent to each vial.

  • Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • After agitation, allow the samples to stand undisturbed for a short period to allow for the sedimentation of undissolved solid.

  • Carefully withdraw a sample from the supernatant. To remove any remaining solid particles, either centrifuge the sample and collect the supernatant or pass the sample through a syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method such as HPLC or UV-Vis spectroscopy.

  • The experiment should be performed in triplicate to ensure the reliability of the results.

Acid-Base Titration for Aqueous Solubility of Amines

Given the basic nature of the primary amine group in the target compound, its aqueous solubility can be influenced by pH. An acid-base titration can be used to determine its solubility in acidic solutions.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter

  • Burette

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a saturated solution of this compound in deionized water using the shake-flask method described above.

  • After filtration or centrifugation to remove undissolved solid, take a known volume of the saturated solution.

  • Titrate the saturated solution with the standardized HCl solution.

  • Monitor the pH of the solution throughout the titration. The equivalence point can be determined from the titration curve.

  • The concentration of the dissolved amine, and thus its solubility at that pH, can be calculated from the volume of HCl required to reach the equivalence point.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a mono-Boc-protected diamine, a process directly applicable to the production of this compound.

G Workflow for Synthesis and Purification of Mono-Boc-Protected Diamine cluster_synthesis Synthesis cluster_workup Work-up & Purification Diamine Diamine Reaction Reaction Mixture Diamine->Reaction Boc2O Di-tert-butyl dicarbonate (Boc)2O Boc2O->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Filtration Filtration Reaction->Filtration Remove Precipitate Wash Aqueous Wash (e.g., NaHCO3, Brine) Filtration->Wash Filtrate Drying Drying (e.g., Na2SO4) Wash->Drying Organic Layer Concentration Concentration (in vacuo) Drying->Concentration Chromatography Column Chromatography (Optional) Concentration->Chromatography Crude Product Final_Product Pure Mono-Boc-Protected Diamine Concentration->Final_Product If sufficiently pure Chromatography->Final_Product

Caption: A generalized workflow for the synthesis and purification of a mono-Boc-protected diamine.

References

An In-depth Technical Guide to the Stability of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester, a key intermediate in various synthetic applications, including drug development. Given the critical role of stability in determining the shelf-life, storage conditions, and degradation pathways of pharmaceutical compounds, this document outlines the expected stability profile, detailed experimental protocols for stability assessment, and potential degradation mechanisms.

Core Stability Profile

This compound, also known as N-Boc-N-methyl-1,3-diaminopropane, features a tert-butoxycarbonyl (Boc) protecting group. The stability of this molecule is predominantly dictated by the lability of the Boc group.

The Boc group is known for its stability in basic and nucleophilic environments, as well as under catalytic hydrogenation conditions.[1] This characteristic makes it an orthogonal protecting group to base-labile groups like Fmoc and hydrogenolysis-labile groups such as Cbz.[1] However, the defining feature of the Boc group is its susceptibility to cleavage under acidic conditions.[1][2] This acid-lability is the cornerstone of its utility in organic synthesis, allowing for its selective removal. The cleavage mechanism proceeds via the formation of a stable tert-butyl cation, which subsequently breaks down into isobutene and carbon dioxide.[1][3]

Quantitative Stability Data

Condition CategorySpecific ConditionExpected Stability of this compoundReference
pH Strong Acid (e.g., TFA, HCl)Low (rapid degradation)[1][2][3]
Weak Acid (e.g., aqueous phosphoric acid)Moderate (slower degradation)[4]
Neutral (pH 7)High[1][5]
Basic (e.g., NaOH, Na2CO3)High[1][5]
Temperature Ambient TemperatureHigh (in the absence of acid)
Elevated Temperature (e.g., >100 °C)Moderate to Low (potential for thermolytic degradation)[6]
Oxidative Stress Common Oxidizing Agents (e.g., H2O2)High (Boc group is generally stable to oxidation)[7]
Photostability Exposure to UV/Visible LightHigh (Boc group itself is not a significant chromophore)[7]
Reductive Conditions Catalytic Hydrogenation (e.g., H2/Pd)High[3]

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a forced degradation study is recommended.[8][9][10][11] Such studies are crucial in drug development to identify potential degradation products and establish degradation pathways.[8]

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Objective: To investigate the intrinsic stability of the molecule under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Solvents: Acetonitrile, Methanol, Water (HPLC grade)

  • Stress Agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • Buffers: Phosphate or acetate buffers of various pH values

  • Analytical Instrumentation: HPLC with UV detector, Mass Spectrometer (MS)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis:

      • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

      • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

      • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

      • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis:

      • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

      • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period.

      • Withdraw samples at various time points.

      • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation:

      • To an aliquot of the stock solution, add an equal volume of 3% H2O2.

      • Keep the solution at room temperature and protect from light.

      • Withdraw samples at various time points.

    • Thermal Degradation:

      • Transfer an aliquot of the stock solution into a sealed vial.

      • Expose the vial to a high temperature (e.g., 80 °C) in an oven.

      • Withdraw samples at various time points.

      • For solid-state thermal degradation, subject the neat compound to the same conditions.

    • Photolytic Degradation:

      • Expose an aliquot of the stock solution in a photostability chamber to a light source with a specified output (e.g., according to ICH Q1B guidelines).

      • Simultaneously, keep a control sample in the dark.

      • Withdraw samples at various time points.

  • Sample Analysis:

    • Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.

    • A typical HPLC method might involve a C18 column with a gradient elution of a mobile phase consisting of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol).

    • Use a UV detector to quantify the parent compound and any degradation products.

    • Couple the HPLC to a mass spectrometer (LC-MS) to identify the mass of the degradation products, which will aid in structure elucidation.

  • Data Interpretation:

    • Calculate the percentage of degradation for each stress condition.

    • Identify and characterize the major degradation products.

    • Propose degradation pathways based on the identified products.

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_analysis Analysis Start Start: Obtain Drug Substance PrepStock Prepare Stock Solution (e.g., 1 mg/mL) Start->PrepStock Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Thermal Thermal Stress (e.g., 80°C) Photo Photolytic Stress (ICH Q1B) HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS Analysis (Impurity Identification) HPLC->LCMS Data Data Interpretation (Degradation Pathway) LCMS->Data End End Data->End End: Stability Profile Established

Caption: Workflow of a typical forced degradation study.

Boc_Deprotection_Pathway BocAmine N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester Protonated Protonated Carbamate BocAmine->Protonated + H+ Carbocation tert-Butyl Cation Protonated->Carbocation Slow CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Isobutene Isobutene Carbocation->Isobutene - H+ Amine Deprotected Amine (Primary Degradant) CarbamicAcid->Amine Fast CO2 Carbon Dioxide CarbamicAcid->CO2 Decarboxylation

References

An In-depth Technical Guide to the Reactivity of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester, a key bifunctional building block, is gaining significant traction in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring a primary amine and a tert-butoxycarbonyl (Boc)-protected secondary amine, allows for selective and sequential chemical modifications. This attribute makes it an invaluable tool, particularly in the construction of complex molecules such as Proteolysis Targeting Chimeras (PROTACs), which are at the forefront of novel therapeutic strategies.

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of this compound, with a focus on its utility in drug discovery and development. Detailed experimental protocols for its synthesis and key reactions are provided, along with quantitative data and visual representations of its role in targeted protein degradation.

Chemical and Physical Properties

This compound is a stable organic compound under standard laboratory conditions. The presence of the Boc protecting group on the secondary amine allows for the selective reactivity of the primary amine. Key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₉H₂₀N₂O₂[1]
Molecular Weight 188.27 g/mol [1]
CAS Number 150349-36-3[1]
Appearance Colorless to pale yellow liquid or solid[2]
Boiling Point Not available
Melting Point Not available
Solubility Soluble in polar organic solvents[2]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 3.21 (t, 2H), 2.86 (s, 3H), 2.76 (t, 2H), 1.62 (m, 2H), 1.45 (s, 9H)[3] (adapted)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 156.0, 79.5, 49.0, 40.5, 35.0, 30.0, 28.5(predicted)

Synthesis and Reactivity

The synthesis of this compound can be achieved through a multi-step process, typically starting from 1,3-diaminopropane. The core of its reactivity lies in the orthogonal nature of its two amine groups, enabling a wide range of chemical transformations.

Synthesis

A plausible synthetic route involves the selective protection of one amine group, followed by methylation of the other, and subsequent protection of the newly formed secondary amine.

G cluster_synthesis Synthesis Workflow 1_3_diaminopropane 1,3-Diaminopropane N_Boc_1_3_diaminopropane N-Boc-1,3-diaminopropane 1_3_diaminopropane->N_Boc_1_3_diaminopropane Boc₂O, DCM N_Boc_N_methyl_1_3_diaminopropane N-Boc-N'-methyl-1,3-diaminopropane N_Boc_1_3_diaminopropane->N_Boc_N_methyl_1_3_diaminopropane HCHO, NaBH(OAc)₃ target_molecule N-(3-Aminopropyl)-N- methylcarbamic acid tert-butyl ester N_Boc_N_methyl_1_3_diaminopropane->target_molecule Rearrangement/Purification

Caption: Synthetic workflow for the target molecule.

Key Reactions

The primary utility of this compound stems from two key reactions: acylation of the primary amine and deprotection of the Boc-protected secondary amine.

The free primary amine readily undergoes acylation with various electrophiles, such as carboxylic acids (often activated as NHS esters), acid chlorides, or isocyanates, to form stable amide or urea linkages. This reaction is fundamental to its use as a linker in PROTAC synthesis.

G cluster_acylation Acylation Reaction target_molecule N-(3-Aminopropyl)-N- methylcarbamic acid tert-butyl ester acylated_product Acylated Product target_molecule->acylated_product DIPEA, DMF NHS_ester R-C(O)O-NHS (NHS Ester) NHS_ester->acylated_product NHS N-Hydroxysuccinimide acylated_product->NHS

Caption: General acylation reaction scheme.

The tert-butoxycarbonyl (Boc) protecting group is stable under a wide range of conditions but can be efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent. This reveals the secondary amine for further functionalization.

G cluster_deprotection Boc Deprotection target_molecule N-(3-Aminopropyl)-N- methylcarbamic acid tert-butyl ester deprotected_product Deprotected Product (Diamine) target_molecule->deprotected_product TFA, DCM

Caption: Boc deprotection reaction scheme.

Applications in Drug Discovery: PROTACs

A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase ligand, is crucial for its efficacy.

Role as a Linker

This compound provides a flexible and readily functionalizable C3 alkyl-methylamine linker. This linker has been successfully incorporated into potent PROTAC degraders, such as those targeting the Bromodomain and Extra-Terminal (BET) family of proteins.

Signaling Pathway: BET Protein Degradation

BET proteins, such as BRD4, are epigenetic readers that play a critical role in the regulation of gene transcription, including key oncogenes like c-Myc. In diseases such as castration-resistant prostate cancer, the overexpression of BET proteins contributes to tumor growth and survival.[5] PROTACs like ARV-771, which incorporate a linker derived from this compound, can effectively induce the degradation of BET proteins.[6]

G cluster_pathway BET Protein Degradation by PROTAC PROTAC PROTAC (with target linker) Ternary_Complex Ternary Complex (PROTAC-BET-E3) PROTAC->Ternary_Complex BET BET Protein (e.g., BRD4) BET->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_BET Ubiquitinated BET Protein Ubiquitination->Ub_BET Proteasome Proteasome Ub_BET->Proteasome Degradation Degradation Proteasome->Degradation Downstream_Effects ↓ c-Myc Transcription ↓ Cell Proliferation ↑ Apoptosis Degradation->Downstream_Effects

References

The Strategic Application of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester in Novel Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of advanced bioconjugation, the precise and controlled assembly of complex biomolecules is paramount for the development of next-generation therapeutics. N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester, a bifunctional linker featuring a Boc-protected secondary amine, has emerged as a critical building block in the synthesis of innovative bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and strategic applications of this versatile linker. Detailed protocols, quantitative data, and visual representations of relevant signaling pathways and experimental workflows are presented to empower researchers in their drug discovery and development endeavors.

Core Principles: The Role of Boc Protection in Bioconjugation

The tert-butyloxycarbonyl (Boc) protecting group is central to the utility of this compound in multi-step bioconjugation strategies. The primary function of the Boc group is to temporarily mask the reactivity of the secondary amine, thereby enabling selective and sequential chemical modifications at other reactive sites within the molecule or on a biomolecule to which it is being conjugated.

The widespread adoption of Boc protection stems from its advantageous chemical properties: it is stable under a variety of synthetic conditions, including basic and nucleophilic environments, yet it can be readily and cleanly removed under mild acidic conditions, typically with trifluoroacetic acid (TFA).[1] This acid-labile nature is the cornerstone of its application, allowing for the controlled deprotection of the amine for subsequent conjugation steps. This strategic protection and deprotection enables a highly controlled sequence of conjugation events, which is essential for the synthesis of complex heterobifunctional molecules like PROTACs.[1]

Application in PROTAC Synthesis: A Case Study with ARV-771

A prominent application of linkers derived from this compound is in the synthesis of PROTACs, such as the BET (Bromodomain and Extra-Terminal domain) protein degrader, ARV-771.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[3] The linker in a PROTAC plays a crucial role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[4]

The synthesis of ARV-771 involves the coupling of a BET inhibitor (the "warhead," such as a derivative of JQ1) and a ligand for the von Hippel-Lindau (VHL) E3 ligase to a central linker. The aminopropyl-N-methyl moiety of the linker provides the necessary spacing and flexibility for the formation of a stable and productive ternary complex.[2][5]

Quantitative Data Presentation

The following tables summarize key quantitative data related to the synthesis and activity of PROTACs utilizing linkers analogous to this compound.

Table 1: Representative Yields for Key Synthetic Steps in PROTAC Synthesis

StepReactionReagents and ConditionsTypical Yield (%)Reference(s)
1Boc DeprotectionTFA in DCM, room temperature>95[6]
2Amide Coupling (Warhead)Carboxylic acid-functionalized warhead, HATU, DIPEA, DMF60-80[7]
3Amide Coupling (E3 Ligase Ligand)Carboxylic acid-functionalized E3 ligand, HATU, DIPEA, DMF50-70[7]
4Final PurificationPreparative HPLC (C18 column, Acetonitrile/Water gradient with TFA)>98 (purity)[7][8]

Table 2: Biological Activity of a Representative BET Degrader (ARV-771)

ParameterCell LineValueReference(s)
DC50 (BRD4 Degradation)22Rv1 (Prostate Cancer)< 5 nM[9]
IC50 (c-MYC Depletion)22Rv1 (Prostate Cancer)< 1 nM[9]
In vivo Tumor Growth Inhibition22Rv1 Xenograft Model (10 mg/kg)Significant tumor regression[10]

Experimental Protocols

The following are detailed, representative methodologies for the key experimental steps involved in the synthesis of a PROTAC using a linker derived from this compound.

Protocol 1: Boc Deprotection of the Linker

Objective: To remove the Boc protecting group from this compound to expose the secondary amine for subsequent conjugation.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M).

  • To the stirred solution, add TFA (10 eq) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected linker. The product is often used in the next step without further purification.

Protocol 2: Coupling of the Warhead (JQ1 derivative) to the Linker

Objective: To form an amide bond between the deprotected linker and a carboxylic acid-functionalized warhead.

Materials:

  • Deprotected linker from Protocol 1

  • Carboxylic acid-functionalized JQ1 derivative

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Preparative HPLC system

Procedure:

  • Dissolve the carboxylic acid-functionalized JQ1 derivative (1.0 eq) in anhydrous DMF (0.1 M).

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected linker (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the crude product by preparative HPLC to obtain the JQ1-linker conjugate.

Protocol 3: Coupling of the E3 Ligase Ligand (VHL derivative)

Objective: To form an amide bond between the JQ1-linker conjugate (which now has a free primary amine) and a carboxylic acid-functionalized VHL ligand. This protocol assumes the linker was initially coupled through the secondary amine, leaving the primary amine free.

Materials:

  • JQ1-linker conjugate from Protocol 2 (after a Boc deprotection of the other end if it was also protected)

  • Carboxylic acid-functionalized VHL ligand

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Magnetic stirrer and stir bar

  • Preparative HPLC system

Procedure:

  • Dissolve the carboxylic acid-functionalized VHL ligand (1.0 eq) in anhydrous DMF (0.1 M).

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature.

  • Add a solution of the JQ1-linker conjugate (1.0 eq) in anhydrous DMF.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Purify the final PROTAC molecule by preparative HPLC.

Protocol 4: Characterization of the Final PROTAC

Objective: To confirm the identity, purity, and structural integrity of the synthesized PROTAC.

Techniques:

  • LC-MS: To confirm the molecular weight of the final product and assess its purity.[11][12]

  • High-Resolution Mass Spectrometry (HRMS): To determine the accurate mass and elemental composition.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and ensure all components (warhead, linker, and E3 ligase ligand) are present in the correct connectivity.[1]

Mandatory Visualizations

Signaling Pathway Diagrams

PROTAC_Mechanism cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation PROTAC PROTAC (Warhead-Linker-E3 Ligand) TernaryComplex Target Protein-PROTAC-E3 Ligase Ternary Complex PROTAC->TernaryComplex Binds TargetProtein Target Protein (e.g., BRD4) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase (e.g., VHL) E3Ligase->TernaryComplex UbiquitinatedProtein Polyubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Results in

Mechanism of PROTAC-induced protein degradation.

Androgen_Receptor_Signaling cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive Androgen Receptor (AR) Complexed with HSPs Androgen->AR_inactive Binds AR_active Active AR AR_inactive->AR_active Conformational Change & HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds GeneTranscription Target Gene Transcription (e.g., PSA, TMPRSS2) ARE->GeneTranscription Initiates CellGrowth Cell Proliferation & Survival GeneTranscription->CellGrowth Promotes PROTAC_AR AR-Targeting PROTAC PROTAC_AR->AR_inactive Degrades

Androgen Receptor signaling and its disruption by an AR-targeting PROTAC.

BET_Protein_Signaling cluster_Nucleus Nucleus BET_Protein BET Protein (e.g., BRD4) AcetylatedHistones Acetylated Histones on Chromatin BET_Protein->AcetylatedHistones Binds to TranscriptionFactors Transcription Factors (e.g., c-MYC) BET_Protein->TranscriptionFactors Recruits RNA_Pol_II RNA Polymerase II TranscriptionFactors->RNA_Pol_II Activates GeneTranscription Oncogene Transcription RNA_Pol_II->GeneTranscription Initiates PROTAC_BET BET-Targeting PROTAC PROTAC_BET->BET_Protein Degrades

BET protein signaling in transcription and its disruption by a BET-targeting PROTAC.
Experimental Workflow Diagram

PROTAC_Synthesis_Workflow Start Start: This compound Boc_Deprotection Step 1: Boc Deprotection (TFA/DCM) Start->Boc_Deprotection Deprotected_Linker Deprotected Linker Boc_Deprotection->Deprotected_Linker Warhead_Coupling Step 2: Couple Warhead (e.g., JQ1-COOH, HATU, DIPEA) Deprotected_Linker->Warhead_Coupling Warhead_Linker Warhead-Linker Conjugate Warhead_Coupling->Warhead_Linker E3_Ligase_Coupling Step 3: Couple E3 Ligase Ligand (e.g., VHL-COOH, HATU, DIPEA) Warhead_Linker->E3_Ligase_Coupling Crude_PROTAC Crude PROTAC E3_Ligase_Coupling->Crude_PROTAC Purification Step 4: Purification (Preparative HPLC) Crude_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC Characterization Step 5: Characterization (LC-MS, NMR, HRMS) Pure_PROTAC->Characterization Final_Product Final PROTAC Product Characterization->Final_Product

General workflow for PROTAC synthesis using the specified linker.

Conclusion

This compound is a valuable and versatile tool in the field of bioconjugation, particularly for the synthesis of complex therapeutic modalities such as PROTACs. Its bifunctional nature, combined with the strategic use of Boc protection, allows for a controlled and sequential approach to the construction of heterobifunctional molecules. The methodologies and data presented in this technical guide provide a solid foundation for researchers to leverage this linker in their efforts to develop novel and effective targeted therapies. As the field of targeted protein degradation continues to evolve, the importance of well-characterized and strategically designed linkers will undoubtedly grow, further cementing the role of molecules like this compound in the future of medicine.

References

Unlocking Targeted Protein Degradation: A Technical Guide to N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of therapeutic modalities, targeted protein degradation (TPD) has emerged as a powerful strategy to address diseases driven by aberrant protein function. At the heart of this approach lies the design of heterobifunctional molecules, particularly Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. The linker component of a PROTAC, which connects the target-binding warhead to the E3 ligase-recruiting ligand, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. This technical guide focuses on N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester , a versatile building block for the construction of PROTAC linkers. Its simple alkyl chain and orthogonal protecting groups offer a synthetically tractable platform for the development of novel protein degraders. This document will provide an in-depth overview of its synthesis, physicochemical properties, and potential applications, complete with detailed experimental protocols and a discussion of its role in the broader context of PROTAC design.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is essential for its effective application. The key properties of this compound are summarized in the table below.[1][2][3]

PropertyValueSource
Molecular Formula C₉H₂₀N₂O₂[1][3]
Molecular Weight 188.27 g/mol [1][2][3]
CAS Number 150349-36-3[2]
Appearance Solid[3]
IUPAC Name tert-butyl N-(3-aminopropyl)-N-methylcarbamate[2]
SMILES CC(C)(C)OC(=O)N(C)CCCN[2][3]
InChI Key PNQYAMWGTGWJDW-UHFFFAOYSA-N[2][3]
LogP (Predicted) 0.5[2]

Synthesis of this compound

The synthesis of this compound involves the selective protection of one of the amino groups of N-methyl-1,3-propanediamine with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol

Materials:

  • N-methyl-1,3-propanediamine

  • Methanol

  • 35% Hydrochloric acid solution

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 10% aqueous sodium hydroxide solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Eluent: Dichloromethane:Methanol:Ammonia (100:9:1, v/v/v)

Procedure: [1]

  • Dissolve N-methyl-1,3-propanediamine (3.26 g, 37.03 mmol) in methanol (100 ml).

  • Cool the solution to 0 °C and slowly add a 35% hydrochloric acid solution, followed by stirring.

  • Stir the reaction solution at room temperature for 30 minutes.

  • Cool the mixture to -10 °C and slowly add di-tert-butyl dicarbonate (10.51 g, 48.14 mmol).

  • After the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Alkalize the residue with a 10% aqueous sodium hydroxide solution.

  • Extract the alkalized solution with dichloromethane.

  • Dry the organic phase with anhydrous magnesium sulfate.

  • Concentrate the dried organic phase under reduced pressure.

  • Purify the residue by silica gel column chromatography using an eluent ratio of dichloromethane:methanol:ammonia = 100:9:1 (v/v/v) to yield tert-butyl N-(3-aminopropyl)-N-methylcarbamate.

Yield: 3.03 g (43%)[1]

Application in PROTAC Synthesis

This compound serves as a valuable linker precursor in the synthesis of PROTACs. The free primary amine allows for coupling to a carboxylic acid-functionalized warhead or E3 ligase ligand, while the Boc-protected secondary amine can be deprotected under acidic conditions to reveal a new reactive site for the subsequent conjugation step. This sequential approach enables the controlled and modular assembly of the final PROTAC molecule.

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this linker typically follows a convergent approach where the linker is sequentially coupled to the warhead and the E3 ligase ligand.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Coupling A N-(3-Aminopropyl)-N- methylcarbamic acid tert-butyl ester C Boc-Linker-Warhead or Boc-Linker-E3 Ligand A->C Amide Coupling (e.g., HATU, DIPEA) B Warhead-COOH or E3 Ligase Ligand-COOH B->C D Boc-Linker-Warhead or Boc-Linker-E3 Ligand E H₂N-Linker-Warhead or H₂N-Linker-E3 Ligand D->E Acidic Conditions (e.g., TFA in DCM) F H₂N-Linker-Warhead or H₂N-Linker-E3 Ligand H Final PROTAC (Warhead-Linker-E3 Ligand) F->H Amide Coupling (e.g., HATU, DIPEA) G E3 Ligase Ligand-COOH or Warhead-COOH G->H PROTAC_Mechanism POI Target Protein (e.g., BRD4) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL) E3->Ternary PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Recycled Degradation Degraded Protein (Peptides) Proteasome->Degradation Degradation

References

Methodological & Application

Synthesis of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester: A Detailed Protocol for PROTAC Linker Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester, a valuable bifunctional linker molecule commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). This protocol is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.

Introduction

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-binding ligand. The nature and composition of the linker can significantly impact the efficacy, selectivity, and physicochemical properties of the PROTAC. This compound serves as a versatile building block for the construction of PROTAC linkers, offering a primary amine for conjugation and a Boc-protected secondary amine that can be deprotected for further functionalization.

This document outlines a detailed, step-by-step procedure for the selective mono-Boc protection of N-methyl-1,3-propanediamine to yield the desired product.

Synthesis Workflow

The synthesis of this compound is achieved through the selective N-Boc protection of N-methyl-1,3-propanediamine. The primary amine is more nucleophilic and sterically less hindered than the secondary amine, allowing for its preferential reaction with di-tert-butyl dicarbonate under controlled conditions.

Synthesis_Workflow cluster_reaction Reaction reagent1 N-methyl-1,3-propanediamine reaction_step Selective N-Boc Protection reagent1->reaction_step reagent2 Di-tert-butyl dicarbonate (Boc)2O reagent2->reaction_step product N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester reaction_step->product

Caption: Synthetic scheme for this compound.

Experimental Protocol

This protocol details the materials, equipment, and procedure for the synthesis of this compound.

Materials and Equipment
Material/EquipmentSpecifications
N-methyl-1,3-propanediamine>98% purity
Di-tert-butyl dicarbonate ((Boc)₂O)>97% purity
Dichloromethane (DCM), anhydrousACS grade or higher
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator
Column chromatography setup (optional)Silica gel
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄
NMR spectrometerFor product characterization
Mass spectrometerFor product characterization
Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-methyl-1,3-propanediamine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Addition of Boc Anhydride: To the cooled solution, slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.1 eq) in anhydrous DCM dropwise over a period of 30-60 minutes. The slow addition is crucial to favor mono-protection and minimize the formation of the di-protected byproduct.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane, to isolate the pure this compound.

Data Presentation

The following table summarizes the key physicochemical properties of the starting material and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
N-methyl-1,3-propanediamineC₄H₁₂N₂88.15Colorless liquid
This compoundC₉H₂₀N₂O₂188.27Colorless oil or solid

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), the N-methyl group, and the methylene protons of the propyl chain.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, the N-methyl carbon, and the carbons of the propyl chain.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.

Signaling Pathway and Application

As a PROTAC linker, this compound does not directly participate in a signaling pathway itself. Instead, it serves as a crucial structural component that enables the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The formation of this complex is the initiating event in the proximity-induced ubiquitination and subsequent degradation of the target protein.

PROTAC_MoA cluster_complex Complex Formation Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC mechanism of action.

Conclusion

This application note provides a detailed and practical protocol for the synthesis of this compound, a key building block for PROTAC linkers. By following this procedure, researchers can reliably produce this important intermediate for their drug discovery and development efforts in the field of targeted protein degradation.

"N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester" in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Methylation in Peptide Drug Discovery

N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen of a peptide, is a powerful and widely adopted strategy in modern peptide drug design. This seemingly subtle modification can dramatically enhance the therapeutic potential of peptide candidates by addressing key limitations often associated with native peptides. The incorporation of N-methylated amino acids can lead to improved metabolic stability, increased cell permeability, and better control over the peptide's conformation. These advantages have led to the successful development of N-methylated peptide therapeutics, such as the immunosuppressant cyclosporine A, highlighting the importance of this modification in creating orally bioavailable and potent drug-like molecules.[1][2]

N-methylation confers several advantageous properties to peptides:

  • Enhanced Metabolic Stability: By shielding the amide bond from proteolytic enzymes, N-methylation significantly increases the peptide's resistance to degradation, leading to a longer plasma half-life.[1]

  • Increased Membrane Permeability and Oral Bioavailability: The reduction in hydrogen bond donors and the conformational constraints imposed by the methyl group can improve a peptide's ability to passively diffuse across cell membranes, a critical factor for oral bioavailability.[1][3]

  • Conformational Control: N-methylation restricts the conformational freedom of the peptide backbone. This can pre-organize the peptide into a bioactive conformation, leading to higher receptor binding affinity and selectivity.[1]

  • Reduced Aggregation: The disruption of inter-chain hydrogen bonding by N-methylation can help to prevent peptide aggregation, a common challenge in peptide synthesis and formulation.

While the focus of this document is on the incorporation of N-methylated amino acids in general, it is important to note that reagents such as N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester are primarily utilized as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and are not standard reagents for the direct N-methylation of peptide backbones in solid-phase peptide synthesis (SPPS).[1] This guide will instead focus on the established and widely used methods for introducing N-methylation into peptides.

Key Methodologies for Incorporating N-Methylated Amino Acids in SPPS

There are two primary strategies for preparing N-methylated peptides via SPPS: the use of pre-synthesized N-methylated amino acid building blocks and on-resin N-methylation of the peptide backbone.

Use of N-Methylated Amino Acid Building Blocks

This is the most straightforward and common method. It involves the use of commercially available or custom-synthesized Fmoc- or Boc-protected N-methylated amino acids. These building blocks are incorporated into the growing peptide chain using standard SPPS protocols.

Experimental Protocol: Incorporation of Fmoc-N-methyl-amino acids

This protocol outlines the manual coupling of an Fmoc-N-methylated amino acid onto a resin-bound peptide.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-N-methyl-amino acid (3-5 equivalents)

  • Coupling reagents:

    • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) (3-5 equivalents) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3-5 equivalents)

    • HOBt (Hydroxybenzotriazole) (3-5 equivalents) or HOAt (1-Hydroxy-7-azabenzotriazole) (3-5 equivalents)

  • Base: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result is indicated by a blue color.

  • Coupling Activation: In a separate vial, dissolve the Fmoc-N-methyl-amino acid, HBTU/HATU, and HOBt/HOAt in a minimal amount of DMF. Add DIPEA and pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-4 hours. Note that the coupling of N-methylated amino acids can be slower than their non-methylated counterparts.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and IPA (3x).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.

  • Capping (Optional): To block any unreacted amines, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Continuation of Synthesis: Proceed with the next deprotection and coupling cycle.

Workflow for Incorporating N-Methylated Amino Acid Building Blocks

Resin Peptide on Solid Support Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling of Fmoc-N-Me-AA Washing1->Coupling Washing2 Washing (DMF, DCM, IPA) Coupling->Washing2 NextCycle Next Cycle or Cleavage Washing2->NextCycle

Caption: Standard SPPS cycle for incorporating an Fmoc-N-methylated amino acid.

On-Resin N-Methylation

This strategy involves modifying the peptide backbone directly on the solid support. A common and efficient method is a three-step procedure involving protection of the secondary amine, methylation, and subsequent deprotection.

Experimental Protocol: On-Resin N-Methylation via Sulfonamide Formation

This protocol is an optimized three-step procedure for the site-selective N-methylation of a peptide on a solid support.[4]

Materials:

  • Peptide-resin with a free N-terminal amine

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl) (5 equivalents)

  • sym-Collidine or DIPEA (10 equivalents)

  • Methylating agent: Methyl p-nitrobenzenesulfonate or Dimethyl sulfate (DMS) (10 equivalents)

  • Base for methylation: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5 equivalents) and Potassium tert-butoxide (tBuOK) (0.5 equivalents) in DMF, or MTBD (7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene)

  • Deprotection solution: 2-Mercaptoethanol (20 equivalents) and DBU (10 equivalents) in DMF

  • Solvents: DMF, DCM

Procedure:

  • Sulfonylation (Protection):

    • Swell the peptide-resin in DMF.

    • Add a solution of o-NBS-Cl and collidine/DIPEA in DMF to the resin.

    • Shake at room temperature for 15-30 minutes.

    • Wash the resin thoroughly with DMF and DCM.

    • A Kaiser test should be negative (colorless resin).

  • Methylation:

    • Swell the sulfonated peptide-resin in DMF.

    • Add the methylating agent (e.g., Methyl p-nitrobenzenesulfonate) and the base solution (e.g., DBU/tBuOK) to the resin.

    • Shake at room temperature for 5-10 minutes.

    • Wash the resin with DMF and DCM.

  • Sulfonamide Deprotection:

    • Swell the N-methylated sulfonamide-resin in DMF.

    • Add the deprotection solution (2-mercaptoethanol and DBU in DMF) to the resin.

    • Shake at room temperature for 5 minutes. Repeat this step once more.

    • Wash the resin thoroughly with DMF and DCM.

    • The N-methylated peptide is now ready for the next coupling step.

Workflow for On-Resin N-Methylation

Start Peptide-Resin with Free N-terminus Sulfonylation 1. Sulfonylation (o-NBS-Cl, Base) Start->Sulfonylation Methylation 2. Methylation (Methylating Agent, Base) Sulfonylation->Methylation Deprotection 3. Deprotection (Thiol, DBU) Methylation->Deprotection End N-Methylated Peptide-Resin Deprotection->End

Caption: Three-step on-resin N-methylation workflow.

Quantitative Data and Performance Comparison

The choice of method for introducing N-methylation can impact the overall yield and purity of the final peptide. The following table summarizes key quantitative data related to these methods.

ParameterMethod 1: Building BlocksMethod 2: On-Resin MethylationNotes
Coupling Efficiency Generally lower and slower than non-methylated AAs. May require double coupling or stronger coupling reagents (e.g., HATU, PyAOP).Not applicable for this step.The steric hindrance of the N-methyl group impedes acylation.
Overall Yield Can be lower due to difficult couplings, especially for N-methyl-rich sequences.Generally good, with optimized protocols minimizing peptide loss.Dependent on the peptide sequence and the number of N-methylated residues.
Purity Risk of deletion sequences if coupling is incomplete.Potential for side reactions if protection/deprotection steps are not optimized.HPLC purification is typically required for both methods.
Time per Cycle 1-4 hours for coupling.Optimized protocols can be as short as 35-40 minutes for the entire 3-step process.[4]On-resin methylation can be faster than incorporating a pre-synthesized building block in some cases.
Cost Fmoc-N-methylated amino acids are significantly more expensive than their standard counterparts.Reagents for on-resin methylation are generally less expensive.Cost-effectiveness is a major advantage of the on-resin approach.
Versatility Limited by the commercial availability of specific N-methylated amino acids.Allows for the N-methylation of any amino acid residue at any position in the sequence.On-resin methylation offers greater flexibility in designing N-methylated peptides.

Challenges and Troubleshooting in N-Methylated Peptide Synthesis

The synthesis of N-methylated peptides can present unique challenges:

  • Difficult Couplings: The steric bulk of the N-methyl group makes the secondary amine less nucleophilic, leading to slower and less efficient coupling reactions. To overcome this, stronger coupling reagents like HATU or PyAOP are often used, and double coupling may be necessary.[5]

  • Side Reactions: During TFA cleavage, peptides with N-methylated residues can be prone to side reactions such as fragmentation between consecutive N-methylated amino acids and diketopiperazine formation.[5] The duration of the cleavage reaction should be optimized to minimize these side products.

  • HPLC Purification: N-methylated peptides often exhibit multiple peaks on HPLC chromatograms due to the slow interconversion between cis and trans isomers of the Xaa-N-Me-Yyy peptide bond.[5] This can complicate purification and characterization.

Conclusion and Future Perspectives

The incorporation of N-methylated amino acids is a cornerstone of modern peptide drug development, offering a reliable means to enhance the pharmacokinetic properties of peptide therapeutics. Both the use of pre-synthesized building blocks and on-resin methylation strategies are effective, with the choice of method depending on factors such as the specific peptide sequence, scale of synthesis, cost considerations, and available resources. As our understanding of the impact of N-methylation on peptide structure and function grows, the development of even more efficient and versatile synthetic methodologies will continue to be a key area of research, further expanding the potential of N-methylated peptides in medicine.

References

Application Notes and Protocols for Coupling Reactions of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester is a versatile bifunctional linker commonly employed in organic synthesis, medicinal chemistry, and drug development. Its structure features a primary amine, which can undergo nucleophilic attack, and a Boc-protected secondary amine. This mono-protection strategy allows for selective functionalization of the primary amine, with the Boc group being readily removable under acidic conditions for subsequent modifications. This molecule is particularly valuable in the synthesis of complex molecules, including PROTACs (Proteolysis Targeting Chimeras) and other targeted therapeutics, where precise control over linker attachment is crucial.[1][2]

These application notes provide detailed protocols and reaction conditions for two primary types of coupling reactions involving the primary amine of this compound: amide bond formation and reductive amination .

Amide Bond Formation

Amide bond formation is a fundamental reaction for covalently linking the aminopropyl moiety to a carboxylic acid. This is typically achieved by activating the carboxylic acid with a coupling reagent. The primary amine of this compound then acts as a nucleophile, attacking the activated carbonyl to form a stable amide bond.[3]

General Reaction Scheme

Amide_Coupling cluster_reactants Reactants cluster_reagents Reagents R_COOH R-COOH (Carboxylic Acid) Product R-C(O)NH-(CH₂)₃-N(Me)Boc (Amide Product) R_COOH->Product Amide Bond Formation Amine H₂N-(CH₂)₃-N(Me)Boc (N-(3-Aminopropyl)-N- methylcarbamic acid tert-butyl ester) Amine->Product Amide Bond Formation Coupling_Reagent Coupling Reagent (e.g., HATU, EDCI/HOBt) Coupling_Reagent->Product Amide Bond Formation Base Base (e.g., DIPEA) Base->Product Amide Bond Formation Solvent Solvent (e.g., DMF, DCM) Solvent->Product Amide Bond Formation

Caption: General workflow for amide bond formation.

Comparison of Common Amide Coupling Conditions

The selection of coupling reagent, base, and solvent significantly influences the reaction efficiency, yield, and purity of the final product. The following table summarizes common conditions adaptable for coupling with this compound.

Coupling ReagentAdditiveBase (Equivalents)SolventTemperatureTypical TimeTypical Yield (%)
HATUNoneDIPEA (2.0-2.5)DMF, DCMRoom Temp.1-4 hours>90
EDCIHOBt or HOAt (1.2)DIPEA or TEA (2.2-2.5)DMF, DCM0 °C to Room Temp.12-24 hours70-90
COMUNoneDIPEA or 2,6-Lutidine (1.0-2.0)DMFRoom Temp.1-2 hoursHigh

Data compiled from analogous reactions.[4][5][6]

Detailed Experimental Protocols

Protocol 1: Coupling using HATU

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[4][5]

  • Coupling: Add this compound (1.0-1.2 eq) to the reaction mixture. A slight excess of the amine can ensure complete consumption of the carboxylic acid.[3]

  • Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 1-4 hours.[4][5]

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 0.1 N HCl), water, and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

Protocol 2: Coupling using EDCI/HOBt

  • Preparation: Dissolve the carboxylic acid (1.0 eq), this compound (1.0 eq), and HOBt (1.2 eq) in an anhydrous solvent like DCM or DMF.[4]

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add EDCI·HCl (1.2 eq) portion-wise to the stirred solution.[4]

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.[4][6]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, dilute the reaction mixture with DCM or ethyl acetate. Wash the organic phase with water to remove the water-soluble urea byproduct and any excess EDCI. Follow with washes using a saturated sodium bicarbonate solution and brine.[4]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the residue via flash column chromatography.[4]

Reductive Amination

Reductive amination is a two-step, one-pot method to form an amine by reacting a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent.[7] This process is highly effective for forming C-N bonds and avoids the over-alkylation issues often seen with direct alkylation.[7]

General Reaction Scheme

Reductive_Amination cluster_reactants Reactants cluster_reagents Reagents Carbonyl R-C(O)-R' (Aldehyde or Ketone) Imine [R-C(=N-(CH₂)₃-N(Me)Boc)-R'] (Imine/Iminium Intermediate) Carbonyl->Imine Imine Formation Amine H₂N-(CH₂)₃-N(Me)Boc (N-(3-Aminopropyl)-N- methylcarbamic acid tert-butyl ester) Amine->Imine Imine Formation Product R-CH(NH-(CH₂)₃-N(Me)Boc)-R' (Secondary Amine Product) Imine->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Solvent Solvent (e.g., DCE, MeOH)

Caption: General workflow for reductive amination.

Comparison of Common Reductive Amination Conditions

The choice of reducing agent is critical in reductive amination. The agent must be mild enough not to reduce the starting carbonyl compound but potent enough to reduce the intermediate imine/iminium ion.[7]

Reducing AgentSolventAdditiveTemperatureTypical TimeKey Features
Sodium Triacetoxyborohydride (NaBH(OAc)₃)DCE, DCM, THFAcetic Acid (optional)Room Temp.12-24 hoursMild and selective for imines over carbonyls; water-sensitive.[7][8][9]
Sodium Cyanoborohydride (NaCNBH₃)MeOH, EtOHAcetic Acid (optional)Room Temp.12-24 hoursNot water-sensitive; can be used in protic solvents.[7][8]
Sodium Borohydride (NaBH₄)MeOH, EtOHNone0 °C to Room Temp.2-18 hoursCan reduce aldehydes/ketones; added after imine formation is complete.[8][10]
Detailed Experimental Protocol

Protocol: Reductive Amination using Sodium Triacetoxyborohydride

  • Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.05 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).[9]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. A catalytic amount of acetic acid can be added to accelerate this step.[9][11]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The reaction is often mildly exothermic.[9]

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the starting materials by TLC or LC-MS.[9]

  • Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.[9] Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[9]

Subsequent Deprotection

Following the coupling reaction, the Boc protecting group can be removed to reveal the secondary amine, allowing for further functionalization.

Boc_Deprotection cluster_start Starting Material cluster_reagents Reagents Coupled_Product R-(...)-(CH₂)₃-N(Me)Boc (Boc-Protected Product) Deprotected_Product R-(...)-(CH₂)₃-NHMe (Deprotected Amine) Coupled_Product->Deprotected_Product Deprotection Acid Acid (e.g., TFA, HCl in Dioxane) Acid->Deprotected_Product Deprotection Solvent Solvent (e.g., DCM) Solvent->Deprotected_Product Deprotection

Caption: Workflow for Boc group deprotection.

Protocol: Boc Deprotection

  • Preparation: Dissolve the Boc-protected substrate in dichloromethane (DCM).

  • Deprotection: Add trifluoroacetic acid (TFA) (10-20% v/v) or a solution of HCl in dioxane (e.g., 4M) to the solution at 0 °C.[5][9]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.[9]

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is often obtained as a salt (e.g., TFA or HCl salt) and can be used directly in the next step or neutralized with a base.

References

Application Notes and Protocols: Boc Deprotection of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in peptide and medicinal chemistry. Its stability under a variety of conditions and its facile removal under acidic conditions make it an ideal choice for multi-step syntheses.[1][2] This document provides detailed protocols for the deprotection of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester to yield N-methylpropane-1,3-diamine. The primary methods covered are those employing trifluoroacetic acid (TFA) and hydrochloric acid (HCl), which are the most common and reliable reagents for this transformation.[3][4]

Deprotection Mechanism

The deprotection of a Boc-protected amine proceeds via an acid-catalyzed hydrolysis of the carbamate.[3] The mechanism involves three key steps:

  • Protonation of the carbamate's carbonyl oxygen by a strong acid.[4]

  • Cleavage of the tert-butyl-oxygen bond, resulting in the formation of a relatively stable tert-butyl carbocation and a carbamic acid intermediate.[5]

  • The unstable carbamic acid rapidly undergoes decarboxylation to yield the free amine, carbon dioxide, and a proton.[4][5] The tert-butyl cation typically eliminates a proton to form isobutylene gas.[5]

Caption: Acid-catalyzed Boc deprotection mechanism.

Comparative Data for Deprotection Protocols

The choice of acid and solvent can be tailored based on the sensitivity of other functional groups in the molecule and the desired workup procedure. The following table summarizes common conditions.

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Acid Reagent Trifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Concentration 20-50% v/v TFA in DCM4 M HCl in Dioxane
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Reaction Time 1 - 4 hours1 - 4 hours
Workup Evaporation of solvent and excess TFAEvaporation or precipitation of HCl salt
Product Form TFA saltHCl salt
Notes TFA is volatile and corrosive. Workup can be challenging due to the non-volatile nature of the TFA salt.Commercially available solution is convenient. The resulting amine hydrochloride salt often precipitates and can be isolated by filtration.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is one of the most common methods for Boc deprotection due to its simplicity and effectiveness.[4]

Materials:

  • This compound (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution. A common concentration is 25% v/v TFA in DCM.[3] The reaction is often complete within 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Caution: TFA is highly corrosive.

  • The resulting residue is the TFA salt of the amine. To obtain the free amine, dissolve the residue in water and basify carefully with a saturated NaHCO₃ solution or 1M NaOH until the pH is >10.

  • Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the purified N-methylpropane-1,3-diamine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

Using a solution of HCl in an organic solvent is another standard procedure, often preferred because the resulting hydrochloride salt of the product is a solid that can be easily isolated.[3]

Materials:

  • This compound (1.0 eq)

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • Dissolve this compound in a minimal amount of a suitable solvent like methanol or dioxane.

  • To the stirred solution, add an excess of 4 M HCl in 1,4-dioxane (typically 5-10 equivalents) at room temperature.

  • Stir the reaction for 1-4 hours. Often, the hydrochloride salt of the deprotected amine will precipitate out of the solution.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the precipitated solid can be collected by filtration.

  • Wash the collected solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the resulting white solid under vacuum to yield N-methylpropane-1,3-diamine as its dihydrochloride salt.

  • If the free amine is required, the hydrochloride salt can be neutralized following steps 6-8 in Protocol 1.

Experimental Workflow

The general workflow for a Boc deprotection experiment involves the reaction setup, monitoring, and subsequent workup and isolation of the final product.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Dissolve Boc-protected amine in anhydrous solvent (e.g., DCM) add_acid Add acid (e.g., TFA) dropwise at 0°C start->add_acid stir Stir at RT for 1-4 hours add_acid->stir monitor Monitor reaction by TLC/LC-MS stir->monitor monitor->stir Incomplete evaporate Concentrate under reduced pressure monitor->evaporate Reaction Complete neutralize Neutralize with base (e.g., NaHCO₃) evaporate->neutralize extract Extract with organic solvent neutralize->extract dry_concentrate Dry, filter, and concentrate extract->dry_concentrate product Isolated Free Amine dry_concentrate->product

References

Application of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the selective degradation of target proteins. A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase. N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester is a valuable bifunctional linker precursor used in the synthesis of PROTACs. Its structure, featuring a Boc-protected secondary amine and a primary amine, allows for sequential and controlled conjugation to the POI and E3 ligase ligands. The N-methylated three-carbon alkyl chain provides a degree of conformational constraint that can be advantageous in optimizing the geometry of the ternary complex for efficient ubiquitination.

This document provides detailed application notes on the use of this compound in the synthesis of PROTACs targeting the Androgen Receptor (AR) and Bromodomain-containing protein 4 (BRD4), along with comprehensive protocols for their synthesis and biological evaluation.

Signaling Pathways and Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism POI Target Protein (e.g., AR, BRD4) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_inactive Inactive AR (complexed with HSPs) Androgen->AR_inactive Binding AR_active Active AR AR_inactive->AR_active HSP Dissociation E3_Ligase_cyto E3 Ligase AR_active->E3_Ligase_cyto PROTAC-mediated ternary complex AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation AR_PROTAC AR-targeting PROTAC AR_PROTAC->AR_active AR_PROTAC->E3_Ligase_cyto E3_Ligase_cyto->AR_active Ubiquitination & Degradation ARE Androgen Response Element (ARE) AR_dimer->ARE DNA Binding Transcription Gene Transcription (Cell Growth, Survival) ARE->Transcription BRD4_Signaling cluster_nucleus Nucleus BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binding E3_Ligase_nuc E3 Ligase BRD4->E3_Ligase_nuc PROTAC-mediated ternary complex PTEFb P-TEFb Acetylated_Histones->PTEFb Recruitment RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylation Oncogenes Oncogene Transcription (e.g., c-MYC) RNA_Pol_II->Oncogenes Transcriptional Elongation BRD4_PROTAC BRD4-targeting PROTAC BRD4_PROTAC->BRD4 BRD4_PROTAC->E3_Ligase_nuc E3_Ligase_nuc->BRD4 Ubiquitination & Degradation PROTAC_Synthesis_Workflow start Start Materials: - POI Ligand - E3 Ligase Ligand - Linker Precursor step1 Step 1: Couple POI Ligand to Linker Precursor start->step1 intermediate1 POI-Linker-Boc Intermediate step1->intermediate1 step2 Step 2: Boc Deprotection intermediate1->step2 intermediate2 POI-Linker-NHMe Intermediate step2->intermediate2 step3 Step 3: Couple E3 Ligase Ligand intermediate2->step3 final_protac Final PROTAC step3->final_protac purification Purification & Characterization final_protac->purification

Application Notes and Protocols for N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester in Peptide Termini Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester is a versatile bifunctional linker employed in peptide chemistry and drug discovery. Its structure, featuring a Boc-protected secondary amine and a primary amine connected by a propyl chain, allows for the strategic modification of peptide termini. This modification can enhance peptide stability, modulate biological activity, and provide a handle for the conjugation of other molecules such as fluorophores, polyethylene glycol (PEG), or small molecule drugs. This reagent is particularly valuable in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs), where it can serve as a flexible linker to connect a target-binding peptide to an E3 ligase-recruiting moiety.

The tert-butyloxycarbonyl (Boc) protecting group provides a stable mask for the secondary amine under standard peptide coupling conditions and can be readily removed with mild acid, ensuring orthogonality with Fmoc-based solid-phase peptide synthesis (SPPS) strategies.[1]

Physicochemical Properties

PropertyValue
Molecular Formula C₉H₂₀N₂O₂
Molecular Weight 188.27 g/mol
Appearance Solid
CAS Number 150349-36-3

Key Applications in Peptide Modification

  • N-Terminal Modification: The primary amine of this compound can be readily coupled to the free N-terminus of a peptide chain synthesized on a solid support. This introduces a flexible, N-methylated linker.

  • Introduction of a Functional Handle: Following coupling, the Boc-protected amine can be deprotected to reveal a secondary amine, which can be used for subsequent conjugation of various molecular entities.

  • Synthesis of Peptide-Drug Conjugates and PROTACs: The aminopropyl methylamino linker is instrumental in constructing more complex therapeutic molecules by providing a flexible spacer between a peptide and a payload.[2]

Experimental Protocols

Protocol 1: On-Resin N-Terminal Modification of a Peptide

This protocol details the coupling of this compound to the N-terminus of a peptide synthesized on a solid support using standard Fmoc chemistry.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a solid-phase synthesis vessel.

  • Activation of the Linker: In a separate vial, dissolve this compound (4 equivalents relative to the resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in a minimal amount of DMF. Allow the mixture to pre-activate for 1-2 minutes.[1]

  • Coupling Reaction: Drain the DMF from the swollen resin and add the activated linker solution. Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test or a TNBSA test. A negative test (yellow beads with Kaiser test) indicates complete coupling.[1]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (5 times).

  • Boc Deprotection (Optional): If further modification of the newly introduced amine is desired, the Boc group can be removed on-resin. Treat the resin with a solution of 30-50% TFA in DCM for 30 minutes. Subsequently, wash the resin with DCM (3 times) and neutralize with a solution of 10% DIPEA in DMF (2 times), followed by further DMF washes (5 times).[1]

  • Cleavage and Global Deprotection: Treat the dried resin with a TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation and Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice. Dry the crude peptide under vacuum. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

Quantitative Data for Coupling Sterically Hindered Amines

The successful coupling of this compound, a secondary amine, can be challenging due to steric hindrance. The choice of coupling reagent is critical for achieving high efficiency. The following table summarizes a comparison of common coupling reagents for sterically hindered amine acylation, which can be extrapolated for this application.

Coupling ReagentTypical Equivalents (Reagent/Base)Typical Coupling TimeReported Coupling EfficiencyKey Considerations
HATU/DIPEA 3-4 / 6-81 - 4 hours>95%Highly effective for sterically hindered couplings.[1]
HBTU/HOBt/DIPEA 3-4 / 3-4 / 6-82 - 6 hours90-95%Generally less effective than HATU for highly hindered couplings.[1]
DIC/HOBt 3-4 / 3-44 - 12 hoursVariableCan be used, but often results in lower yields and requires longer reaction times for N-methylated residues.[1]
ParameterTypical Value
Crude Purity 70 - 90%
Overall Yield 50 - 80%

Note: Crude purity and overall yield are dependent on the peptide sequence, length, and reaction conditions.[1]

Visualizations

Experimental Workflow for N-Terminal Peptide Modification

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Modification N-Terminal Modification cluster_Cleavage Cleavage and Purification A Start with Fmoc-protected amino acid on resin B Fmoc Deprotection (e.g., 20% Piperidine in DMF) A->B C Amino Acid Coupling (e.g., HATU/DIPEA) B->C D Repeat Steps B and C for desired sequence C->D E Final Fmoc Deprotection D->E F Couple N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester (with HATU/DIPEA) E->F G Wash Resin F->G H Optional: On-resin Boc Deprotection (TFA in DCM) G->H I Cleavage from Resin and Side-Chain Deprotection (TFA cocktail) G->I If Boc deprotection is skipped H->I J Precipitation in cold ether I->J K Purification by RP-HPLC J->K L Lyophilization K->L M Pure Modified Peptide L->M

Caption: Workflow for N-terminal peptide modification.

Signaling Pathway: Androgen Receptor (AR) Disruption by a PROTAC

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protac PROTAC Intervention Androgen Androgen (e.g., DHT) AR_inactive Inactive AR (complexed with HSPs) Androgen->AR_inactive Binds AR_active Active AR AR_inactive->AR_active Conformational change, HSP dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Translocation AR_ub Ubiquitinated AR AR_active->AR_ub Ubiquitination ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Transcription Gene Transcription (Cell Proliferation, Survival) ARE->Transcription PROTAC PROTAC (AR binder - Linker - E3 Ligase binder) PROTAC->AR_active Binds to AR E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3_Ligase->AR_ub Proteasome Proteasome AR_ub->Proteasome Targeted by Degradation AR Degradation Proteasome->Degradation Degradation->Transcription Blocks

Caption: Androgen Receptor signaling and its disruption by a PROTAC.

Signaling Pathway: BET Protein Disruption by a PROTAC

BET_Pathway cluster_nucleus Nucleus cluster_protac PROTAC Intervention BET BET Protein (e.g., BRD4) Acetylated_Histones Acetylated Histones on Chromatin BET->Acetylated_Histones Binds to BET_ub Ubiquitinated BET Protein BET->BET_ub Ubiquitination TF_Complex Transcription Factor Complex Acetylated_Histones->TF_Complex Recruits Transcription Oncogene Transcription (e.g., MYC) TF_Complex->Transcription PROTAC PROTAC (BET binder - Linker - E3 Ligase binder) PROTAC->BET Binds to BET E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3_Ligase->BET_ub Proteasome Proteasome BET_ub->Proteasome Targeted by Degradation BET Degradation Proteasome->Degradation Degradation->Transcription

References

Application Notes and Protocols for the Purification of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester is a valuable bifunctional building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Its structure incorporates a Boc-protected secondary amine and a free primary amine, allowing for selective functionalization at the primary amine while the secondary amine remains shielded. Achieving high purity of this intermediate is crucial for the success of subsequent synthetic steps and the quality of the final product. Column chromatography is a standard and effective method for this purification.

These application notes provide a detailed protocol for the purification of this compound using silica gel column chromatography. The protocol is based on established procedures for structurally similar Boc-protected diamines.

Data Presentation

The following tables summarize the key parameters for the purification process. Due to the limited availability of specific published data for this exact compound, the expected outcomes are based on typical results for the purification of analogous mono-Boc-protected diamines.

Table 1: Recommended Chromatographic Purification Parameters

ParameterDescriptionSource(s)
Technique Flash Column ChromatographyGeneral Practice
Stationary Phase Silica Gel (230-400 mesh)General Practice
Mobile Phase System 1 (Non-polar) Gradient Elution: Ethyl Acetate in Hexanes[1]
Initial Polarity1:20 (v/v) Ethyl Acetate/Hexanes
Final Polarity1:1 (v/v) Ethyl Acetate/Hexanes
Mobile Phase System 2 (Polar) Isocratic or Gradient Elution: Methanol in Dichloromethane[2]
Composition2-10% (v/v) Methanol in Dichloromethane
Optional Additive Triethylamine (TEA)
PurposeTo neutralize acidic silanol groups and prevent peak tailing of the basic amine.
Recommended %0.5 - 1.0% (v/v) added to the mobile phase.

Table 2: Expected Purification Outcomes and Physicochemical Properties

ParameterValueNotes
Molecular Formula C₉H₂₀N₂O₂[3]
Molecular Weight 188.27 g/mol [3]
Appearance Colorless to pale yellow oil or solid
Crude Purity (Typical) 70-90%Dependent on synthesis work-up.
Post-Column Purity >97% (by HPLC or NMR)
Typical Yield 80-95%Dependent on crude purity and chromatographic technique.
Rf Value (Target) 0.2 - 0.4 in the collection eluentFor optimal separation.

Experimental Protocols

This protocol details the purification of crude this compound using flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or Heptanes), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA) (optional)

  • Glass column for flash chromatography

  • Compressed air or nitrogen source with a flow controller

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate or ninhydrin)

  • Rotary evaporator

Procedure:

1. Mobile Phase Preparation:

  • Prepare a series of eluents with increasing polarity. For Mobile Phase System 1, this would involve mixtures of ethyl acetate and hexanes ranging from 5% to 50% ethyl acetate.

  • If using TEA, add 0.5-1.0% by volume to each eluent mixture.

2. Thin Layer Chromatography (TLC) Analysis of Crude Material:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).

  • Spot the crude material on a TLC plate.

  • Develop the TLC plate in various solvent systems (e.g., 10%, 20%, 30% ethyl acetate in hexanes) to determine the optimal solvent system for separation. The target compound should have an Rf value of approximately 0.2-0.4 in the eluting solvent for good separation.

3. Column Packing:

  • Select an appropriate size column. A general rule is to use 50-100 g of silica gel per gram of crude material.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the column evenly, avoiding air bubbles.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the packed silica. Do not let the column run dry.

4. Sample Loading:

  • Dry Loading (Recommended for better resolution):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (2-3 times the weight of the crude material) to this solution.

    • Concentrate the mixture on a rotary evaporator to obtain a free-flowing powder.

    • Carefully add the dry-loaded sample onto the sand layer in the column.

  • Wet Loading:

    • Dissolve the crude product in a minimal amount of the initial mobile phase.

    • Carefully pipette the solution onto the top of the silica bed.

5. Elution and Fraction Collection:

  • Begin elution with the initial, low-polarity mobile phase.

  • Gradually increase the polarity of the mobile phase according to the TLC analysis. A stepwise or linear gradient can be used.

  • Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).

  • Monitor the collected fractions by TLC to identify those containing the pure product.

6. Product Isolation:

  • Combine the fractions that show a single spot corresponding to the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Determine the final yield and assess the purity using analytical techniques such as HPLC, NMR, or GC-MS.

Visualizations

G cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation Select_Solvent Select Solvent System via TLC Pack_Column Pack Silica Gel Column Select_Solvent->Pack_Column Optimal Rf = 0.2-0.4 Load_Sample Load Crude Product Pack_Column->Load_Sample Wet or Dry Loading Elute_Column Elute with Solvent Gradient Load_Sample->Elute_Column Collect_Fractions Collect Fractions Elute_Column->Collect_Fractions Monitor_Fractions Monitor Fractions by TLC Collect_Fractions->Monitor_Fractions Monitor_Fractions->Elute_Column Adjust Gradient Combine_Fractions Combine Pure Fractions Monitor_Fractions->Combine_Fractions Identify Pure Fractions Evaporate_Solvent Evaporate Solvent Combine_Fractions->Evaporate_Solvent Final_Product Pure Product Evaporate_Solvent->Final_Product

Caption: Experimental workflow for column chromatography purification.

G Purification_Success Successful Purification (High Yield & Purity) Stationary_Phase Stationary Phase (Silica Gel) Stationary_Phase->Purification_Success Acidic_Silanols Acidic Silanols Stationary_Phase->Acidic_Silanols Mobile_Phase Mobile Phase (Polarity & Composition) Mobile_Phase->Purification_Success Sample_Properties Sample Properties (Polarity, Impurities) Sample_Properties->Purification_Success Tailing Peak Tailing / Low Recovery Sample_Properties->Tailing Basic Amine Technique Technique (Loading, Flow Rate) Technique->Purification_Success Acidic_Silanols->Tailing Tailing->Purification_Success Mitigated by TEA_Additive Add TEA (0.5-1.0%) TEA_Additive->Tailing

Caption: Key factors influencing purification success.

References

Application Notes and Protocols: N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester in the Synthesis of BET Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.

This document provides detailed application notes and protocols for the use of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester , a versatile bifunctional linker building block, in the synthesis of PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). Dysregulation of BET proteins is implicated in various cancers and inflammatory diseases, making them a prime target for therapeutic intervention. The protocols provided herein are based on established methodologies for the synthesis and evaluation of potent BET degraders such as ARV-771.

Core Applications in BET Degrader Synthesis

This compound serves as a flexible and readily functionalizable building block for constructing the linker in BET-targeting PROTACs. Its key features include:

  • Bifunctionality with Orthogonal Protection: The Boc-protected amine allows for selective reaction at the secondary amine, followed by deprotection under acidic conditions to reveal a primary amine for subsequent conjugation. This enables a stepwise and controlled assembly of the PROTAC molecule.

  • Linker Flexibility: The propyl chain provides rotational freedom, which is crucial for facilitating the formation of a stable and productive ternary complex between the BET protein, the PROTAC, and the E3 ligase.

A prominent example of a BET degrader, ARV-771, utilizes a linker scaffold to connect the BET inhibitor OTX015 to a von Hippel-Lindau (VHL) E3 ligase ligand.[1][2] The protocols outlined below are adapted from the synthesis of similar potent BET degraders.

Data Presentation: Efficacy of BET Degraders

The following tables summarize the in vitro and in vivo efficacy of the potent BET degrader ARV-771, which employs a linker chemistry analogous to that achievable with this compound.

Table 1: In Vitro Degradation and Antiproliferative Activity of ARV-771

Cell LineDegraderDC₅₀ (nM) for BRD2/3/4c-MYC IC₅₀ (nM)Antiproliferative IC₅₀ (nM)
22Rv1 (Prostate Cancer)ARV-771< 5< 1~5
VCaP (Prostate Cancer)ARV-771< 5< 1~10
LnCaP95 (Prostate Cancer)ARV-771< 5Not Reported~10

Data compiled from multiple sources.[3][4]

Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Properties of ARV-771

ParameterValue
Molecular Weight985.6 g/mol
cLogD @ pH 7.42.55
Aqueous Solubility (PBS)17.8 µM
c-MYC IC₉₀ (with 50% mouse serum)100 nM
In vivo BRD4 Knockdown (10 mg/kg)>80%
In vivo c-MYC Knockdown (10 mg/kg)>80%

Data compiled from multiple sources.[3][5]

Experimental Protocols

Protocol 1: Synthesis of a BET Degrader using an Aminopropyl-based Linker

This protocol outlines a general, multi-step synthesis for a BET degrader, incorporating a linker derived from a Boc-protected aminopropylamine.

Step 1: Coupling of the Linker to the E3 Ligase Ligand

  • Activation of E3 Ligase Ligand: Dissolve the carboxylic acid-functionalized E3 ligase ligand (e.g., a VHL or Cereblon ligand) (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add a peptide coupling reagent such as HATU (1.1 eq) and an organic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Coupling: To the activated E3 ligase ligand solution, add a solution of this compound (1.2 eq) in anhydrous DMF.

  • Reaction: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-24 hours. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Deprotection Reaction: Dissolve the Boc-protected intermediate from Step 1 in a solution of 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (v/v).

  • Reaction Monitoring: Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by LC-MS until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times). The resulting amine salt can often be used in the next step without further purification.

Step 3: Coupling of the POI Ligand (BET inhibitor)

  • Activation of POI Ligand: In a separate flask, dissolve the carboxylic acid-functionalized BET inhibitor (e.g., a JQ1 derivative) (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 30 minutes at room temperature.

  • Final Coupling: Add the deprotected amine-linker-E3 ligase ligand intermediate from Step 2 (as a solution in DMF with additional DIPEA to neutralize the TFA salt) to the activated BET inhibitor.

  • Reaction and Purification: Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere. Monitor by LC-MS. Upon completion, perform an aqueous work-up as described in Step 1. Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).

Protocol 2: Western Blot Analysis of BET Protein Degradation

This protocol details the procedure to quantify the degradation of BET proteins (BRD2, BRD3, BRD4) and the downstream effector c-MYC in cells treated with a BET degrader.

  • Cell Culture and Treatment: Seed cells (e.g., 22Rv1, VCaP) in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the BET degrader or vehicle control (e.g., DMSO) for a specified time (e.g., 16-24 hours).

  • Cell Lysis: After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli sample buffer.

    • Denature the samples by boiling at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, c-MYC, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of the BET degrader on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the BET degrader. Include a vehicle control. Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the degrader concentration to determine the IC₅₀ value.

Visualizations

BET_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BET BET Proteins (BRD2, BRD3, BRD4) TF Transcription Factors BET->TF Recruits Proteasome Proteasome BET->Proteasome Ubiquitination & Degradation Histones Acetylated Histones Histones->BET Binds to DNA DNA TF->DNA Binds to RNA_Pol_II RNA Pol II TF->RNA_Pol_II Activates cMYC c-MYC Gene mRNA c-MYC mRNA cMYC->mRNA RNA_Pol_II->cMYC Transcribes Ribosome Ribosome mRNA->Ribosome cMYC_Protein c-MYC Protein Ribosome->cMYC_Protein Proliferation Cell Proliferation & Survival cMYC_Protein->Proliferation Promotes BET_Degrader BET Degrader (PROTAC) BET_Degrader->BET Binds to E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) BET_Degrader->E3_Ligase Recruits

Caption: BET protein signaling pathway and its disruption by a PROTAC degrader.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Linker-E3 Ligand Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: POI Ligand Coupling E3_Ligand E3 Ligase Ligand (-COOH) Coupling1 Amide Coupling (HATU, DIPEA) E3_Ligand->Coupling1 Linker Boc-NH-Linker-NHMe (N-(3-Aminopropyl)-N- methylcarbamic acid tert-butyl ester) Linker->Coupling1 Intermediate1 Boc-NH-Linker-E3 Ligand Coupling1->Intermediate1 Deprotection Boc Deprotection (TFA/DCM) Intermediate1->Deprotection Intermediate2 H₂N-Linker-E3 Ligand Deprotection->Intermediate2 Coupling2 Amide Coupling (HATU, DIPEA) Intermediate2->Coupling2 POI_Ligand BET Inhibitor (-COOH) POI_Ligand->Coupling2 Final_PROTAC Final BET Degrader (POI-Linker-E3 Ligand) Coupling2->Final_PROTAC

Caption: General workflow for the synthesis of a BET degrader PROTAC.

Western_Blot_Workflow Start Cell Treatment with BET Degrader Lysis Cell Lysis & Protein Extraction Start->Lysis Quant Protein Quantification (BCA/Bradford) Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking (5% Milk/BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-BRD4, c-MYC, GAPDH) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Band Densitometry) Detection->Analysis

Caption: Experimental workflow for Western blot analysis of protein degradation.

References

The PROTAC Linker "N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester": A Versatile Tool in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving potent and selective degradation of target proteins. A critical component in this design is the linker, which bridges the target protein ligand and the E3 ligase-recruiting moiety. "N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester" has emerged as a valuable, flexible linker component, offering a straightforward and adaptable scaffold for PROTAC synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₉H₂₀N₂O₂PubChem
Molecular Weight 188.27 g/mol PubChem
CAS Number 150349-36-3PubChem
Appearance SolidSigma-Aldrich[1]
SMILES CC(C)(C)OC(=O)N(C)CCCNPubChem
InChI 1S/C9H20N2O2/c1-9(2,3)13-8(12)11(4)7-5-6-10/h5-7,10H2,1-4H3PubChem
InChI Key PNQYAMWGTGWJDW-UHFFFAOYSA-NPubChem

Application in PROTAC Synthesis: A General Workflow

The primary application of this compound in drug development is as a flexible linker component in the synthesis of PROTACs. The presence of two distinct amine functionalities, one protected and one free, allows for a stepwise and controlled conjugation of the target protein ligand and the E3 ligase ligand.

The general synthetic workflow for incorporating this linker into a PROTAC is depicted below. This process typically involves an initial coupling reaction at the free primary amine, followed by deprotection of the Boc group to reveal the secondary amine for the second coupling step.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Ligand Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Ligand Coupling Linker N-(3-Aminopropyl)-N- methylcarbamic acid tert-butyl ester Intermediate1 Boc-Protected Ligand-Linker Conjugate Linker->Intermediate1 Coupling Reaction Ligand1 Target Protein Ligand (with reactive group) Ligand1->Intermediate1 Intermediate2 Deprotected Ligand-Linker Conjugate Ligand2 E3 Ligase Ligand (with reactive group) Final_PROTAC Final PROTAC Molecule Ligand2->Final_PROTAC

A generalized workflow for the synthesis of a PROTAC molecule.

The Ubiquitin-Proteasome System: The PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC molecule acts as a bridge, bringing a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

UPS_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ub Ubiquitin Ub->Polyubiquitination Ub_Protein Polyubiquitinated Target Protein Polyubiquitination->Ub_Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

The PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of PROTACs incorporating the "this compound" linker. These protocols are intended as a starting point and may require optimization based on the specific properties of the target protein and E3 ligase ligands.

Protocol 1: Synthesis of Ligand-Linker Intermediate

This protocol describes the coupling of a carboxylic acid-functionalized ligand (either for the target protein or E3 ligase) to the primary amine of the linker.

Materials:

  • This compound

  • Carboxylic acid-functionalized ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected ligand-linker intermediate.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the secondary amine for the subsequent coupling reaction.

Materials:

  • Boc-protected ligand-linker intermediate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected ligand-linker intermediate (1.0 eq) in DCM.

  • Add TFA (10-20 eq) dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting trifluoroacetate salt of the deprotected amine can often be used in the next step without further purification.

Protocol 3: Final PROTAC Synthesis

This protocol describes the final coupling step to generate the complete PROTAC molecule.

Materials:

  • Deprotected ligand-linker intermediate (from Protocol 2)

  • Carboxylic acid-functionalized second ligand

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Follow the procedure outlined in Protocol 1, using the deprotected ligand-linker intermediate as the amine component and the second carboxylic acid-functionalized ligand.

  • After work-up, purify the final PROTAC product by preparative HPLC.

  • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).

Protocol 4: In Vitro Protein Degradation Assay (Western Blot)

This protocol is for assessing the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

  • Cancer cell line expressing the target protein

  • Synthesized PROTAC

  • DMSO (Dimethyl sulfoxide)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC (typically from 1 nM to 10 µM) or DMSO as a vehicle control for 18-24 hours.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Normalize the protein samples and resolve them by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane and then incubate with the primary antibody against the target protein overnight at 4 °C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody.

  • Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration. From this data, the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum degradation) can be calculated.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Coupling with N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing amide coupling reactions involving N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of their coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reactive site on this compound for amide coupling?

A1: The primary amine (-NH2) at the propyl terminus is the nucleophilic site that participates in amide bond formation with an activated carboxylic acid. The other nitrogen is part of a tert-butoxycarbonyl (Boc) protected secondary amine and is unreactive under standard coupling conditions.

Q2: My amide coupling reaction shows low or no yield. What are the common causes?

A2: Several factors can lead to poor yields in amide coupling reactions. Key reasons include incomplete activation of the carboxylic acid, deactivation of the primary amine, steric hindrance, or suboptimal reaction conditions such as the presence of water.[1]

Q3: How do I choose the most suitable coupling reagent for my specific substrate?

A3: The choice of coupling reagent is critical. For routine couplings, carbodiimides like EDC in combination with additives like HOBt or OxymaPure are effective. For more challenging reactions, such as those involving sterically hindered substrates, more potent uronium/aminium salt reagents like HATU or HBTU are recommended.[2][3][4] HATU is particularly effective for sterically hindered amino acids as it can lead to faster reactions and less epimerization.[2][4]

Q4: What role does a base play in these coupling reactions?

A4: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial.[5] It neutralizes the acidic byproducts formed during the reaction, such as the protonated amine, which would otherwise render the amine non-nucleophilic and halt the reaction.[1]

Q5: I'm observing significant side reactions. How can these be minimized?

A5: Side reactions can include racemization of the carboxylic acid starting material or guanidinylation of the amine if using uronium-based reagents like HATU in excess.[2] To minimize racemization, using additives like HOBt or HOAt is recommended, and running the reaction at a lower temperature can also be beneficial.[1][4] To prevent guanidinylation, avoid using a large excess of the coupling reagent.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inefficient Carboxylic Acid Activation: The coupling reagent may be old, hydrated, or not potent enough for your substrate.- Use fresh, high-quality coupling reagents. - Switch to a more powerful reagent like HATU, especially for sterically hindered substrates.[2][3] - Pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.[1]
Amine Protonation: An acid-base reaction between the carboxylic acid and the amine can occur, rendering the amine non-nucleophilic.[1]- Ensure at least 2-3 equivalents of a non-nucleophilic base (e.g., DIPEA) are used to neutralize all acidic species.[5]
Presence of Water: Moisture can hydrolyze the activated ester intermediate, preventing amide bond formation.[1]- Use anhydrous solvents (e.g., DMF, DCM) and reagents. - Run the reaction under an inert atmosphere (Nitrogen or Argon).[5]
Reaction Stalls or is Sluggish Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can slow down the reaction rate.[1]- Increase the reaction temperature cautiously, monitoring for side product formation. - Extend the reaction time, monitoring progress by TLC or LC-MS.[6] - Consider using a more reactive coupling agent like HATU.[2]
Poor Solubility: One or more of the reactants may not be fully dissolved in the chosen solvent.- Choose a solvent in which all components are soluble. DMF is often a good choice for its high polarity.[5] - A co-solvent system might be necessary in some cases.
Multiple Products or Impurities Racemization: The chiral center of the carboxylic acid starting material may be epimerizing.- Add a racemization suppressor like HOBt or OxymaPure to the reaction.[1][4] - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[5]
N-acylurea Formation: This is a common side product when using carbodiimide reagents like EDC, forming a stable compound that cannot react further.- The addition of HOBt or NHS can trap the activated intermediate and minimize N-acylurea formation.
Double Acylation: In rare cases, the Boc-protected amine might react.- This is highly unlikely under standard conditions. Confirm the identity of the side product by mass spectrometry. Ensure the Boc group was not unintentionally cleaved prior to the coupling reaction.

Data Presentation: Comparison of Coupling Conditions

The following table summarizes typical conditions and reported yields for amide bond formation. Note that yields are highly substrate-dependent.

Coupling ReagentAdditiveBase (Equiv.)SolventTemp. (°C)Time (h)Typical Yield Range
EDC·HClHOBt (1.1)DIPEA (2-3)DMF/DCM0 to RT4-1860-90%
HATUNoneDIPEA (2-4)DMFRT1-485-98%[6]
HBTUHOBt (1.1)DIPEA (2-4)DMFRT2-680-95%[6]
T3P®NonePyridine/TEA (3)EtOAc/DCMRT2-1270-95%
NHS EsterNoneDIPEA (2.0)DMFRT4-1875-95%[5]

Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol is recommended for a broad range of carboxylic acids, including those that are sterically hindered.[1]

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add the carboxylic acid (1.0 equivalent).

  • Dissolution: Dissolve the acid in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.2 M).

  • Activation: Add HATU (1.05-1.2 equivalents) to the solution, followed by DIPEA (2.0-3.0 equivalents).

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. The solution may change color.

  • Amine Addition: Add a solution of this compound (1.0-1.1 equivalents) in a minimal amount of the reaction solvent.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of NH4Cl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Amide Coupling with a Pre-formed NHS Ester

This protocol is useful when the carboxylic acid has been pre-activated as an N-hydroxysuccinimide (NHS) ester.[5]

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add the NHS ester of your molecule (1.0 equivalent).

  • Dissolution: Dissolve the NHS ester in anhydrous DMF (to approx. 0.1 M).

  • Amine Addition: In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF. Add this solution to the flask containing the NHS ester.[5]

  • Base Addition: Add DIPEA (2.0 equivalents) to the reaction mixture.[5]

  • Reaction: Stir the reaction at room temperature for 4-18 hours, monitoring by TLC or LC-MS until the starting NHS ester is consumed.[5]

  • Workup and Purification: Follow steps 7 and 8 from Protocol 1.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Carboxylic Acid (1.0 eq) in Anhydrous Solvent reagents Add Coupling Reagent (e.g., HATU, 1.1 eq) & Base (e.g., DIPEA, 2.0 eq) start->reagents preactivate Stir 15-30 min at RT (Pre-activation) reagents->preactivate add_amine Add N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester (1.1 eq) preactivate->add_amine react Stir at RT for 1-18h add_amine->react monitor Monitor by TLC / LC-MS react->monitor monitor->react Incomplete quench Quench Reaction & Dilute monitor->quench wash Aqueous Washes (NH4Cl, NaHCO3, Brine) quench->wash purify Dry, Concentrate & Purify (Column Chromatography) wash->purify product Isolated Product purify->product

Caption: General workflow for amide coupling reactions.

Troubleshooting Logic

G cluster_causes Potential Causes cluster_solutions Solutions start Low Coupling Yield Detected cause1 Reagent Quality? start->cause1 cause2 Reaction Conditions? start->cause2 cause3 Substrate Issues? start->cause3 sol1a Use Fresh/Anhydrous Reagents & Solvents cause1->sol1a sol1b Switch to Stronger Coupling Reagent (e.g., HATU) cause1->sol1b sol2a Increase Base (DIPEA) Equivalents cause2->sol2a sol2b Extend Reaction Time or Gently Warm cause2->sol2b sol3a Check Purity of Starting Materials cause3->sol3a end_node Re-run Reaction & Monitor sol1a->end_node sol1b->end_node sol2a->end_node sol2b->end_node sol3a->end_node

Caption: Decision tree for troubleshooting low coupling yield.

References

Technical Support Center: N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester (Boc-N-methyl-1,3-diaminopropane). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this versatile bifunctional molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and medicinal chemistry. Its key feature is the presence of two different amine functionalities: a Boc-protected secondary amine and a free primary amine. This differential protection allows for selective chemical modifications at the primary amine without affecting the methylated nitrogen. A significant application is its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.

Q2: What are the general storage and handling recommendations for this compound?

For long-term storage, it is recommended to keep this compound in a tightly sealed container under an inert atmosphere at refrigerated temperatures (2-8°C). The compound is sensitive to strong acids, which will cleave the tert-butoxycarbonyl (Boc) protecting group. It is also incompatible with strong oxidizing agents. According to its Safety Data Sheet (SDS), this compound can be corrosive and may cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn when handling it. All manipulations should be performed in a well-ventilated fume hood.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis (Boc protection) and subsequent deprotection of this compound.

Boc Protection of N-methyl-1,3-diaminopropane

The synthesis of this compound typically involves the reaction of N-methyl-1,3-diaminopropane with di-tert-butyl dicarbonate ((Boc)₂O). Due to the different nucleophilicity of the primary and secondary amines, the reaction can be controlled to favor the formation of the desired mono-Boc protected product.

Issue 1: Formation of Di-Boc Protected Side Product

  • Symptom: Your reaction mixture shows a significant amount of a higher molecular weight byproduct in TLC or LC-MS analysis, corresponding to the protection of both nitrogen atoms.

  • Cause: The secondary amine, although less reactive than the primary amine, can still react with (Boc)₂O, especially if an excess of the protecting agent is used or if the reaction is allowed to proceed for too long.

  • Solution:

    • Control Stoichiometry: Use a stoichiometric amount or a slight excess of N-methyl-1,3-diaminopropane relative to (Boc)₂O. This ensures that the more reactive primary amine is preferentially protected.

    • Slow Addition: Add the (Boc)₂O solution dropwise to the solution of the diamine at a low temperature (e.g., 0 °C) to control the reaction rate and improve selectivity.

    • Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to stop the reaction once the starting diamine is consumed and before significant formation of the di-Boc product occurs.

Issue 2: Low Yield of the Desired Mono-Boc Product

  • Symptom: The overall yield of the purified this compound is lower than expected.

  • Cause: This can be due to incomplete reaction, formation of side products, or losses during workup and purification.

  • Solution:

    • Reaction Conditions: Ensure the reaction is carried out under appropriate conditions. While the reaction can proceed without a base, the use of a mild base like triethylamine (TEA) can facilitate the reaction.[1]

    • Purification: The polarity of the mono-Boc product is significantly different from the starting diamine and the di-Boc byproduct. Purification can be effectively achieved by column chromatography on silica gel. An acidic workup can be used to remove any unreacted diamine.

Side ProductStructureMitigation Strategy
N,N'-di-Boc-N-methyl-1,3-diaminopropaneBoc-NH-(CH₂)₃-N(Me)-BocUse excess diamine, slow addition of (Boc)₂O
Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions to liberate the secondary methylamine for subsequent reactions.

Issue 1: Incomplete Deprotection

  • Symptom: Analytical data (e.g., HPLC, LC-MS) shows a significant amount of the starting Boc-protected material remaining after the deprotection reaction.

  • Cause: The acidic conditions may not be strong enough, or the reaction time may be too short. The steric hindrance from the N-methyl group might slightly slow down the deprotection compared to a non-methylated analogue.[2]

  • Solution:

    • Acid Choice and Concentration: Use a strong acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM). A common condition is a 20-50% solution of TFA in DCM. Alternatively, a solution of HCl in an organic solvent like dioxane or methanol can be used.[3][4]

    • Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to ensure it goes to completion. Deprotection is usually complete within 1-2 hours at room temperature. Gentle heating (e.g., to 40°C) can be employed if the reaction is sluggish, but be mindful of potential degradation of your molecule.[5]

Issue 2: Formation of Side Products During Deprotection

  • Symptom: After deprotection, you observe unexpected masses in your LC-MS analysis.

  • Cause: The cleavage of the Boc group generates a reactive tert-butyl cation. This cation can act as an electrophile and alkylate nucleophilic sites on your desired product or other molecules in the reaction mixture.[2]

  • Solution:

    • Use of Scavengers: The most effective way to prevent this side reaction is to include "scavengers" in your deprotection cocktail. Scavengers are molecules that can trap the tert-butyl cation before it reacts with your product. Common scavengers include triethylsilane (TES), thioanisole, or anisole.

Side Product TypeDescriptionMitigation Strategy
t-Butylated ProductAddition of a tert-butyl group to a nucleophilic site on the target molecule.Use of scavengers (e.g., triethylsilane, anisole).

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline for the mono-Boc protection of N-methyl-1,3-diaminopropane.

Materials:

  • N-methyl-1,3-diaminopropane

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol or Ethyl Acetate/Hexane with triethylamine)

Procedure:

  • Dissolve N-methyl-1,3-diaminopropane (1.2 equivalents) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve di-tert-butyl dicarbonate (1.0 equivalent) in a minimal amount of the same anhydrous solvent.

  • Add the (Boc)₂O solution dropwise to the stirred diamine solution over a period of 30-60 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Protocol 2: Deprotection of this compound

This protocol describes the removal of the Boc protecting group.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • (Optional) Scavenger such as triethylsilane (TES) or anisole

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

  • (Optional) Add a scavenger (1-2 equivalents) to the solution.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 equivalents, often used as a 20-50% solution in DCM) to the stirred solution.

  • Stir the reaction at room temperature for 1-3 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product, N-methyl-1,3-diaminopropane.

Visualizations

Boc_Protection_Workflow cluster_synthesis Boc Protection N_methyl_diamine N-methyl-1,3-diaminopropane Reaction Reaction in DCM/THF 0°C to RT N_methyl_diamine->Reaction Boc_anhydride (Boc)₂O Boc_anhydride->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Di_Boc_Side_Product Di-Boc Side Product Crude_Product->Di_Boc_Side_Product Side Reaction Final_Product N-(3-Aminopropyl)-N- methylcarbamic acid tert-butyl ester Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Boc_Deprotection_Troubleshooting Start Boc Deprotection with Acid (TFA/HCl) Incomplete_Reaction Issue: Incomplete Reaction Start->Incomplete_Reaction Side_Products Issue: Side Products Observed Start->Side_Products Increase_Acid Solution: Increase Acid Conc. or Time Incomplete_Reaction->Increase_Acid Yes Alkylation Cause: t-Butyl Cation Alkylation Side_Products->Alkylation Yes Successful_Deprotection Successful Deprotection Increase_Acid->Successful_Deprotection Add_Scavenger Solution: Add Scavenger (e.g., TES) Add_Scavenger->Successful_Deprotection Alkylation->Add_Scavenger

References

Troubleshooting low yield in "N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester. This guide addresses common issues encountered during the selective mono-Boc protection of N-methyl-1,3-propanediamine, offering solutions to improve reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yield in the mono-Boc protection of N-methyl-1,3-propanediamine?

A1: The most prevalent issue leading to low yields of the desired mono-protected product is the formation of the di-Boc byproduct, where both the primary and secondary amines of N-methyl-1,3-propanediamine are protected by a Boc group. This occurs when an excess of the Boc-protecting agent, di-tert-butyl dicarbonate (Boc₂O), is used, or when the reaction conditions do not sufficiently differentiate the nucleophilicity of the two amine groups. Careful control of stoichiometry is critical to minimize this side reaction.[1]

Q2: How can I selectively protect the primary amine over the secondary N-methyl amine?

A2: Selectivity can be achieved by leveraging the difference in basicity between the primary and secondary amines. A common strategy is to use one equivalent of an acid, such as hydrochloric acid (HCl), to protonate the more basic secondary amine.[1][2] This protonated amine salt is less nucleophilic, allowing the subsequent reaction with di-tert-butyl dicarbonate to occur preferentially at the free primary amine.[1][2][3]

Q3: My reaction is incomplete, with a significant amount of starting material remaining. What are the possible causes?

A3: An incomplete reaction can stem from several factors:

  • Insufficient Reagent: The amount of di-tert-butyl dicarbonate may be insufficient to fully react with the available primary amine.

  • Low Reaction Temperature: While lower temperatures can enhance selectivity, they may also slow down the reaction rate, requiring longer reaction times.

  • Poor Reagent Quality: Di-tert-butyl dicarbonate can degrade over time, especially if exposed to moisture. Using fresh, high-quality reagents is crucial.

  • Inadequate Mixing: In heterogeneous reaction mixtures, poor stirring can lead to localized concentration gradients and incomplete reactions.

Q4: I'm having difficulty purifying the final product. What are the recommended methods?

A4: The primary method for purifying this compound is silica gel column chromatography. A common challenge is the separation of the desired mono-Boc product from the unreacted diamine and the di-Boc byproduct due to their similar polarities. An effective eluent system is a gradient of ethyl acetate in hexanes or methanol in chloroform. For basic amine compounds, using an amine-functionalized silica gel or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can improve peak shape and separation.[4]

Q5: What are some common side reactions other than di-Boc formation?

A5: Besides the formation of the di-Boc byproduct, other potential side reactions are generally minimal under controlled conditions. However, with sterically hindered amines, there is a possibility of urea formation through the generation of cyanate esters. This can often be mitigated by using a strong base like sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS) to deprotonate the amine before adding the Boc anhydride.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Mono-Boc Product - Formation of di-Boc byproduct due to excess Boc₂O.- Incomplete reaction.- Carefully control the stoichiometry; use 1.0-1.1 equivalents of Boc₂O.- Monitor the reaction by TLC to ensure completion.
Significant Di-Boc Byproduct Formation - Incorrect stoichiometry (excess Boc₂O).- Reaction temperature is too high, reducing selectivity.- Use the acid-mediated protection method to increase selectivity for the primary amine.- Maintain a low reaction temperature (0 °C to room temperature).
Incomplete Reaction (Starting Material Remains) - Insufficient Boc₂O.- Low reaction temperature and short reaction time.- Deactivated Boc₂O.- Ensure accurate stoichiometry of Boc₂O.- Increase the reaction time and monitor by TLC.- Use fresh, high-quality di-tert-butyl dicarbonate.
Difficulty in Purification - Similar polarity of mono-Boc product, di-Boc byproduct, and starting material.- Use a shallow gradient during column chromatography (e.g., a slow increase of ethyl acetate in hexanes).- Consider using an amine-functionalized silica column or adding a basic modifier to the eluent.[4]

Quantitative Data Summary

The following table summarizes typical yields for mono-Boc protection of diamines under different conditions, providing a comparative overview.

Method Reagents Substrate Yield (%) Reference
Standard Mono-Boc ProtectionBoc₂O, TriethylamineN-methylethylenediamine66[1]
Acid-Mediated Mono-Boc ProtectionBoc₂O, HCl (in situ from Me₃SiCl)Unsymetrical diamines72-95[1]
Acid-Mediated Mono-Boc ProtectionBoc₂O, HClEthylenediamine87[3]
Acid-Mediated Mono-Boc ProtectionBoc₂O, HCl1,3-Propanediamine75[6]
Enzymatic Mono-Boc ProtectionBoc₂O, Candida antarctica lipase BN-methylethylenediamine78[1]

Experimental Protocols

Selective Mono-Boc Protection of N-methyl-1,3-propanediamine using In Situ HCl Generation

This protocol is adapted from established methods for the selective mono-Boc protection of diamines.[2][6]

Materials:

  • N-methyl-1,3-propanediamine

  • Anhydrous Methanol (MeOH)

  • Chlorotrimethylsilane (Me₃SiCl)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Deionized Water

  • Diethyl ether

  • Dichloromethane

  • 2N Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methyl-1,3-propanediamine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the stirred solution. A white precipitate of the diamine monohydrochloride may form.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the hydrochloride salt.

  • Add a small amount of water (e.g., 1 mL), followed by a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove any di-Boc byproduct.

  • Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

  • Extract the product from the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Reaction_Pathway SM N-methyl-1,3-propanediamine Acid + HCl (1 eq) Boc2O_side + Boc₂O (excess) SM->Boc2O_side Non-selective reaction Protonated Monoprotonated Diamine (Secondary Amine Salt) Acid->Protonated Selective Protonation Boc2O_main + Boc₂O Product N-(3-Aminopropyl)-N- methylcarbamic acid tert-butyl ester (Desired Product) Boc2O_main->Product Nucleophilic Attack by Primary Amine DiBoc Di-Boc Protected Byproduct Boc2O_side->DiBoc

Caption: Reaction pathway for selective mono-Boc protection.

Troubleshooting_Workflow Start Low Yield of Desired Product Check_TLC Analyze Crude Reaction Mixture by TLC/LC-MS Start->Check_TLC High_DiBoc High Di-Boc Byproduct? Check_TLC->High_DiBoc High_SM High Starting Material? Check_TLC->High_SM Complex_Mixture Complex Mixture of Products? Check_TLC->Complex_Mixture High_DiBoc->High_SM No Sol_DiBoc Reduce Boc₂O stoichiometry Use acid-mediated protection Lower reaction temperature High_DiBoc->Sol_DiBoc Yes High_SM->Complex_Mixture No Sol_SM Increase reaction time Check Boc₂O quality Ensure 1.0 eq of Boc₂O High_SM->Sol_SM Yes Sol_Complex Verify starting material purity Optimize reaction conditions (solvent, temperature) Complex_Mixture->Sol_Complex Yes

Caption: Troubleshooting workflow for low yield reactions.

References

Technical Support Center: Enhancing the Purity of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the purity of "N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester," a critical linker for Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The primary challenge in synthesizing mono-Boc-protected diamines is achieving selective protection. Common impurities include the unreacted diamine, the di-Boc-protected byproduct, and residual reagents from the reaction.[1] The formation of the di-Boc impurity is a significant issue, especially if the reaction conditions are not carefully controlled.

Q2: How can I improve the selectivity for mono-Boc protection to minimize impurities?

A2: Several methods can enhance the selectivity for mono-protection:

  • Monoprotonation: The addition of one equivalent of an acid, such as hydrochloric acid (HCl), to the diamine solution before introducing the Boc-anhydride is a highly effective strategy.[1] The resulting mono-salt has one free amino group available for reaction, while the other is protected as an ammonium salt.

  • Stoichiometry and Slow Addition: Precise control of the molar ratio of diamine to di-tert-butyl dicarbonate ((Boc)₂O) at 1:1 is crucial. A very slow, dropwise addition of the (Boc)₂O solution can significantly minimize the formation of the di-protected byproduct.[1]

  • Flow Chemistry: Continuous flow reactors provide excellent control over reaction parameters, such as temperature, pressure, and reaction time, which can improve selectivity.

Q3: My purified this compound is an oil and difficult to handle. What can I do?

A3: If the purified linker is an oil, it can be converted into a more stable and easier-to-handle solid salt, such as a hydrochloride or tartrate salt.[1]

Troubleshooting Guide: Purification of this compound

This guide addresses common issues encountered during the purification of the target linker.

Problem Possible Cause Solution
Low Purity After Initial Work-up Incomplete reaction or formation of significant amounts of di-Boc byproduct.Optimize the reaction conditions to favor mono-protection (see FAQ 2). Ensure complete reaction by monitoring with TLC or LC-MS.
Residual starting materials or reagents.Perform an acidic wash to remove unreacted diamine and a basic wash to remove any acidic impurities.
Difficulty in Separating Mono- and Di-Boc Products by Chromatography Similar polarities of the mono- and di-protected compounds.Optimize Flash Chromatography: Use a shallow gradient of a more polar solvent (e.g., methanol in dichloromethane) to improve separation on silica gel. Basic alumina can also be a suitable stationary phase.[1]
Acid-Base Extraction: Exploit the basicity of the free amine in the mono-Boc product. An acidic wash will protonate the mono-Boc product, retaining it in the aqueous phase, while the neutral di-Boc product remains in the organic phase. Subsequent basification of the aqueous layer will allow for the extraction of the pure mono-Boc product.[1]
Product Degradation During Purification The Boc group is sensitive to acidic conditions.Avoid prolonged exposure to strong acids during extraction and chromatography. If using silica gel, which can be slightly acidic, consider neutralizing it or using basic alumina.
Oily Product Prevents Crystallization Presence of impurities inhibiting crystal lattice formation.Re-purify the oil using high-performance liquid chromatography (HPLC) to achieve higher purity.
The inherent nature of the compound to exist as an oil at room temperature.Attempt salt formation to induce crystallization (see FAQ 3).
Inappropriate solvent system for crystallization.Experiment with different solvent systems. A common technique is to dissolve the oil in a "good" solvent (e.g., ethyl acetate) and then slowly add a "poor" solvent (e.g., hexane) until turbidity is observed, followed by slow cooling.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound with Improved Selectivity

This protocol utilizes the monoprotonation strategy to enhance the yield of the desired mono-Boc-protected product.

Materials:

  • N-methyl-1,3-propanediamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Chlorotrimethylsilane (Me₃SiCl)

  • Anhydrous methanol

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere, dissolve N-methyl-1,3-propanediamine (1 equivalent) in anhydrous methanol at 0°C.

  • Slowly add chlorotrimethylsilane (1 equivalent) dropwise to the cooled solution to generate the monohydrochloride salt in situ. A white precipitate may form.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Add a solution of (Boc)₂O (1 equivalent) in DCM to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated NaHCO₃ solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel or basic alumina

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Dissolve the crude product in a minimal amount of DCM.

  • Prepare a column with silica gel or basic alumina, eluting with a non-polar solvent (e.g., hexane or DCM).

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity, for example, from 0% to 10% methanol in dichloromethane.

  • Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Methods for Boc-Protected Diamines

Purification Method Advantages Disadvantages Typical Purity Typical Yield
Flash Chromatography Fast, relatively low cost, suitable for large scale.Lower resolution compared to HPLC, may not separate very close impurities.>95%Good to high
Preparative HPLC High resolution, excellent for achieving high purity.More expensive, lower throughput, requires specialized equipment.>99%Moderate to good
Crystallization Can provide very high purity, scalable, cost-effective.Not all compounds crystallize easily, can be time-consuming to optimize conditions.>98%Variable
Acid-Base Extraction Simple, effective for separating basic mono-Boc from neutral di-Boc.May not remove other neutral impurities.GoodHigh

Mandatory Visualizations

Signaling Pathways Targeted by PROTACs Utilizing this Linker

PROTACs incorporating the this compound linker have been successfully developed to target key proteins in major signaling pathways implicated in diseases like cancer.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation cluster_pathway Downstream Signaling Pathways PROTAC PROTAC (with Linker) TargetProtein Target Protein (e.g., AR, BRD4) PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Recruits Proteasome Proteasome TargetProtein->Proteasome Degradation AR_pathway Androgen Receptor (AR) Pathway (Cell Proliferation, Survival) BET_pathway BET Bromodomain Pathway (Transcriptional Regulation) E3Ligase->TargetProtein Ub Ubiquitin Amino Acids Amino Acids Proteasome->Amino Acids Recycled

Caption: General mechanism of PROTAC action and targeted signaling pathways.

Androgen_Receptor_Pathway cluster_ar Androgen Receptor (AR) Signaling Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_dimer AR Dimer AR->AR_dimer Dimerization Proteasome Proteasome ARE Androgen Response Element (ARE) AR_dimer->ARE Nuclear Translocation & Binding Gene_Expression Gene Expression (Proliferation, Survival) ARE->Gene_Expression Transcription PROTAC AR-Targeting PROTAC PROTAC->AR Degradation

Caption: Simplified Androgen Receptor signaling pathway and the point of PROTAC intervention.

BET_Bromodomain_Pathway cluster_bet BET Bromodomain Signaling BET BET Proteins (e.g., BRD4) Acetylated_Histones Acetylated Histones BET->Acetylated_Histones Binds to Transcription_Machinery Transcription Machinery BET->Transcription_Machinery Recruits Proteasome Proteasome Chromatin Chromatin Oncogene_Expression Oncogene Expression (e.g., c-Myc) Transcription_Machinery->Oncogene_Expression Transcription PROTAC BET-Targeting PROTAC PROTAC->BET Degradation

Caption: Overview of BET bromodomain signaling and its disruption by PROTACs.

References

"N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester" reaction monitoring by TLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for monitoring reactions involving N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound?

A1: This molecule possesses two key reactive sites: a free primary amine (-NH2) and a tert-butyloxycarbonyl (Boc)-protected secondary amine. This bifunctional nature makes it a versatile building block in multi-step synthesis, such as in the development of PROTACs and polyamine analogues.[1][2]

Q2: What are the expected molecular ions for this compound in LC-MS?

A2: When using electrospray ionization in positive mode (ESI+), you should primarily look for the protonated molecule [M+H]⁺. Other potential adducts, especially with sodium [M+Na]⁺ or potassium [M+K]⁺, might also be observed depending on the purity of solvents and glassware.[3][4]

Q3: Which TLC stain is best for visualizing this compound and its reaction products?

A3: Ninhydrin is highly effective. It will stain the primary amine of the starting material blue or purple at room temperature or with gentle heating.[5][6][7] The Boc-protected secondary amine of the starting material will not react initially but can become visible as a brown or yellow spot upon strong heating, which causes the Boc group to fall off.[5][6] This differential staining is extremely useful for distinguishing starting material from products where the primary amine has been modified. General oxidative stains like potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM) can also be used to visualize all spots.[8]

Q4: What is a common side reaction to be aware of when deprotecting the Boc group?

A4: During acidic deprotection of the Boc group, a reactive tert-butyl cation is generated. This cation can alkylate other nucleophilic sites on your molecule of interest, leading to tert-butylated impurities.[1][9] This side reaction can often be suppressed by adding a scavenger, such as triethylsilane (TES) or anisole, to the reaction mixture.[1]

Data Presentation

Table 1: Compound Properties

PropertyValue
Chemical FormulaC₉H₂₀N₂O₂
Molecular Weight188.27 g/mol [10][11]
CAS Number150349-36-3[10]

Table 2: Expected LC-MS Ions (ESI+)

IonExpected m/zNotes
[M+H]⁺189.16Primary ion for identification and monitoring.
[M+Na]⁺211.14Common adduct from glassware or solvent impurities.
[M+K]⁺227.11Common adduct from glassware or solvent impurities.
[2M+H]⁺377.31Dimer, may be observed at high concentrations.

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting

Q: My amine spots are streaking on the TLC plate. How can I fix this? A: Streaking is common for amines due to their basicity and strong interaction with the acidic silica gel. To resolve this, add a small amount of a basic modifier to your eluting solvent system.

  • Solution: Add 0.5-1% triethylamine (Et₃N) or ammonia solution to your mobile phase.[12] This will neutralize the acidic sites on the silica, leading to sharper, more defined spots.

Q: I see a new spot in my reaction, but its Rf is very similar to my starting material. How can I improve separation? A: Poor separation between spots with similar polarities is a common issue.

  • Solution 1: Change Solvent System. Experiment with different solvent systems by varying the ratio of polar to non-polar solvents. If using Ethyl Acetate/Hexane, try switching to Dichloromethane/Methanol, which offers different selectivity.

  • Solution 2: Use a Cospot. On your TLC plate, spot the starting material in one lane, the reaction mixture in the middle lane, and then spot both the starting material and reaction mixture on top of each other in a third lane (the "cospot"). If you see two distinct spots or an elongated "snowman" shape in the cospot lane, your reaction is progressing.[13]

Q: My compound seems to be decomposing on the TLC plate. How can I confirm this? A: Some compounds are unstable on the acidic surface of silica gel.

  • Solution: Perform a 2D TLC. Spot your compound in one corner of a square TLC plate and run it in one direction. Then, rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear on the diagonal. If it is decomposing, new spots will appear off the diagonal.[13]

Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting

Q: I am not seeing the expected [M+H]⁺ ion for my compound. What could be wrong? A: A missing signal can be due to several factors ranging from instrument settings to sample stability.

  • Solution 1: Check Ionization Mode. Ensure the mass spectrometer is set to positive ion mode (ESI+), as amines readily accept a proton.

  • Solution 2: Optimize Mobile Phase. Basic compounds like amines show better ionization in acidic mobile phases. Ensure your mobile phase contains a proton source, such as 0.1% formic acid or acetic acid.[14]

  • Solution 3: Check for Adducts. Your compound might be preferentially forming other adducts like [M+Na]⁺. Widen your mass scan range to look for other potential adducts (see Table 2).[4]

  • Solution 4: Direct Infusion. To rule out chromatographic issues, bypass the LC column and directly infuse a diluted sample into the mass spectrometer. If a signal is present, the problem lies with your chromatography (e.g., column retention, mobile phase incompatibility).[15]

Q: My peak sensitivity is very low, or the signal-to-noise ratio is poor. A: Low sensitivity can be caused by contamination, poor ionization, or matrix effects.

  • Solution 1: Clean the Ion Source. The ion source is prone to contamination from salts and non-volatile components, which can suppress the signal. Follow the manufacturer's protocol for cleaning the ion source.[16]

  • Solution 2: Check for Ion Suppression. Co-eluting matrix components from your reaction mixture can compete with your analyte for ionization, reducing its signal.[4] Try diluting your sample or improving the chromatographic separation to move your analyte away from interfering species.

  • Solution 3: Use High-Purity Solvents. Ensure you are using LC-MS grade solvents and additives. Lower-grade solvents can introduce contaminants that elevate background noise.[15]

Q: The retention time of my compound is shifting between injections. A: Retention time instability is typically a sign of issues with the LC system or column equilibration.

  • Solution 1: Ensure Column Equilibration. Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. A 10-15 column volume flush is typically sufficient.

  • Solution 2: Check for Leaks and Degas Solvents. Unstable pressure, often caused by small leaks or air bubbles in the pump, will lead to fluctuating retention times. Check all fittings for leaks and ensure your mobile phases are properly degassed.[3]

Experimental Protocols

Protocol 1: TLC Monitoring of a Reaction
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates. With a pencil, lightly draw an origin line about 1 cm from the bottom.

  • Spotting:

    • Dissolve a small amount of your starting material (SM) in a suitable solvent (e.g., DCM or MeOH) to create a reference solution.

    • Using a capillary spotter, apply a small spot of the SM solution to the origin in the first lane.

    • In the second lane, spot a sample taken directly from your reaction mixture.

    • In the third lane, apply a cospot by spotting the SM and the reaction mixture at the same point.

  • Development:

    • Prepare the developing chamber by adding the chosen eluent (e.g., 5-10% Methanol in Dichloromethane) to a depth of ~0.5 cm. For this amine, adding 0.5% triethylamine to the eluent is recommended to reduce streaking.[12]

    • Place the spotted TLC plate in the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil. Allow the solvent to fully evaporate in a fume hood.

    • Visualize the plate under a UV lamp (254 nm) and circle any visible spots.

    • Dip the plate in a ninhydrin staining solution. Gently warm the plate with a heat gun. The primary amine of the starting material should appear as a purple/blue spot. Other spots may appear as yellow or brown upon stronger heating.[5][7]

    • Record the Rf values for all spots.

Protocol 2: LC-MS Monitoring of a Reaction
  • System Parameters (Typical):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start with 5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and re-equilibrate.

    • Injection Volume: 1-5 µL.

    • MS Detector: ESI in positive ion mode.

    • Scan Range: m/z 100-500.

  • Sample Preparation:

    • Take a small aliquot (~1-2 µL) from the reaction mixture.

    • Dilute it significantly (e.g., 1:1000) with the initial mobile phase composition (e.g., 95:5 Water/Acetonitrile with 0.1% Formic Acid). High concentrations can lead to signal saturation and source contamination.

  • Analysis:

    • Inject the diluted sample.

    • Monitor the total ion chromatogram (TIC).

    • Extract the specific m/z for the expected protonated molecule of your starting material ([M+H]⁺ = 189.16) and any expected products to generate extracted ion chromatograms (EICs).

    • Assess reaction progress by comparing the peak areas of the starting material and product EICs over time.

Visualizations

Reaction_Monitoring_Workflow General Reaction Monitoring Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_action Action Start Start Reaction Prep_Sample Prepare Reaction Mixture Sample Start->Prep_Sample Prep_SM Prepare Starting Material (SM) Ref. TLC Run TLC Analysis (SM, Rxn, Cospot) Prep_SM->TLC Prep_Sample->TLC LCMS Run LC-MS Analysis Prep_Sample->LCMS Eval Reaction Complete? TLC->Eval Compare SM & Product Spots LCMS->Eval Compare SM & Product Peak Areas Continue Continue Monitoring Eval->Continue No Workup Proceed to Workup Eval->Workup Yes Continue->Prep_Sample TLC_Troubleshooting TLC Troubleshooting: Poor Spot Resolution Start Problem: SM and Product spots are overlapping on TLC Check_Streaking Are spots streaking? Start->Check_Streaking Add_Base Add 0.5% Et3N or NH3 to mobile phase Check_Streaking->Add_Base Yes Check_Solvent_Polarity Is Rf too high or too low? Check_Streaking->Check_Solvent_Polarity No Add_Base->Check_Solvent_Polarity Change_Solvent Change solvent system (e.g., DCM/MeOH instead of Hex/EtOAc) Use_Cospot Spots still overlap. Use a cospot to confirm if they are different compounds Change_Solvent->Use_Cospot Check_Solvent_Polarity->Change_Solvent No, Rf is mid-range (0.2-0.5) Adjust_Polarity Adjust solvent ratio: - Increase polar solvent for low Rf - Decrease polar solvent for high Rf Check_Solvent_Polarity->Adjust_Polarity Yes Success Resolution Improved Adjust_Polarity->Success Use_Cospot->Success

References

Preventing di-acylation side reactions with "N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers prevent di-acylation side reactions when working with N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional organic molecule. It features a primary amine at one end and a secondary amine that is protected by a tert-butoxycarbonyl (Boc) group. This structure makes it a valuable linker in organic synthesis, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and other complex molecules where controlled, sequential reactions are necessary.[1] The primary amine allows for immediate reaction, such as acylation, while the Boc-protected secondary amine remains unreactive until the protecting group is intentionally removed under acidic conditions.[2][3][4][5]

Q2: What is the di-acylation side reaction and why is it problematic?

Di-acylation is an undesired side reaction where both the primary and secondary amino groups of this compound become acylated. This typically occurs if the Boc protecting group is unintentionally cleaved during the initial acylation step, exposing the secondary amine to the acylating agent.[6] This side reaction is problematic because it leads to the formation of an impurity that can be difficult to separate from the desired mono-acylated product, ultimately reducing the overall yield and purity of the target molecule.[6]

Q3: What are the key experimental factors that can lead to undesired di-acylation?

Several factors can contribute to the di-acylation side reaction:

  • Acidic Conditions: The Boc group is labile in acidic environments.[3][4][5] The presence of acidic byproducts or reagents can lead to premature deprotection.

  • High Temperatures: Elevated reaction temperatures can increase the rate of both the desired reaction and the undesired Boc deprotection and subsequent di-acylation.[6]

  • Highly Reactive Acylating Agents: Very reactive acylating agents may contribute to side reactions, including potential reactions with the Boc group itself under certain conditions.[6]

  • Choice of Base: The base used to scavenge acid produced during the reaction is critical. Acidic or inappropriate bases can facilitate Boc cleavage. A non-nucleophilic, non-acidic scavenger base is recommended.[6]

Troubleshooting Guide

Problem: I am observing a low yield of my desired mono-acylated product.

  • Possible Cause 1: Incomplete Reaction. The reaction may not have gone to completion.

    • Solution: Ensure the stoichiometry is correct, with a slight excess of the amine linker relative to the acylating agent (e.g., 1.0 to 1.2 equivalents of the amine).[7] Consider extending the reaction time and monitor progress using an appropriate technique like TLC or LC-MS.[7]

  • Possible Cause 2: Hydrolysis of the Acylating Agent. If using a moisture-sensitive acylating agent like an N-hydroxysuccinimide (NHS) ester, the presence of water will lead to its hydrolysis, rendering it unreactive.

    • Solution: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried before use.[6][7]

  • Possible Cause 3: Formation of Byproducts. The low yield of the desired product could be due to the formation of side products, such as the di-acylated species.

    • Solution: Analyze the crude reaction mixture by LC-MS or another suitable method to identify byproducts. If di-acylation is confirmed, refer to the troubleshooting section below.

Problem: My final product is contaminated with a significant amount of the di-acylated byproduct.

  • Possible Cause 1: Accidental Cleavage of the Boc Protecting Group. The reaction conditions may be too harsh, leading to the removal of the Boc group and subsequent acylation of the newly freed secondary amine.

    • Solution 1: Temperature Control. Perform the reaction at a lower temperature. Often, starting the reaction at 0 °C and allowing it to slowly warm to room temperature is sufficient.[7] Avoid heating the reaction unless necessary and validated.

    • Solution 2: Use an Appropriate Base. Employ a non-nucleophilic scavenger base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to neutralize any acid generated during the reaction without promoting Boc cleavage.[6][7]

  • Possible Cause 2: Extended Reaction Time with a Highly Reactive Acylating Agent. Leaving a reaction for an extended period, especially at room temperature or above with a very reactive acylating agent, can increase the likelihood of side reactions.

    • Solution: Monitor the reaction closely. Once the starting material is consumed (as determined by TLC or LC-MS), proceed with the workup promptly.[7]

Data Presentation

The following table summarizes key reaction parameters and recommended conditions to minimize the di-acylation of this compound during acylation with an NHS ester.

ParameterRecommended ConditionsRationale & Key Considerations
Solvent Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)DMF is often preferred for its ability to dissolve a wide range of reactants. Ensure the solvent is anhydrous to prevent hydrolysis of the acylating agent.[6][7]
Base Diisopropylethylamine (DIPEA) or Triethylamine (TEA)A non-nucleophilic base is crucial to scavenge acidic byproducts without interfering with the reaction or promoting Boc deprotection.[6][7] Typically, 1.5 to 3 equivalents are used.
Stoichiometry 1.0 to 1.2 equivalents of the amine per 1.0 equivalent of the acylating agentA slight excess of the amine helps ensure complete consumption of the potentially more valuable acylating agent.[7]
Temperature 0 °C to Room Temperature (20-25 °C)Starting the reaction at a lower temperature and allowing it to warm gradually helps to control the reaction rate and minimize side reactions, including Boc deprotection.[6][7]
Reaction Time 4-18 hoursThe reaction should be monitored until the limiting reagent is consumed to avoid prolonged exposure to conditions that might favor side reactions.[7]

Experimental Protocols

Protocol 1: Mono-acylation of this compound with an NHS Ester

This protocol describes a general procedure for the selective acylation of the primary amine.

Materials:

  • This compound

  • NHS ester of your acid of interest

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve your NHS ester (1.0 mmol) in anhydrous DMF (5 mL).

  • In a separate vial, dissolve this compound (1.1 mmol, 1.1 equivalents) in anhydrous DMF (2 mL).

  • Add the amine solution to the flask containing the NHS ester solution.

  • Add DIPEA (2.0 mmol, 2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-18 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting NHS ester is consumed.[7]

  • Once the reaction is complete, dilute the mixture with ethyl acetate (50 mL).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and then with brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mono-acylated product.

  • Purify the product as necessary, typically by column chromatography.

Protocol 2: Boc Deprotection of the Acylated Product

This protocol outlines the removal of the Boc group to liberate the secondary amine.

Materials:

  • Boc-protected acylated product

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the Boc-protected compound in DCM (e.g., 0.1 M concentration).

  • Add an equal volume of TFA (for a 50% TFA in DCM solution).[4]

  • Stir the mixture at room temperature for 30-60 minutes. Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting product will be the TFA salt of the deprotected amine. Further purification or neutralization may be required depending on the subsequent steps.

Visualizations

cluster_side_reaction Undesired Side Reaction start N-(3-Aminopropyl)-N- methylcarbamic acid tert-butyl ester mono_acylated Desired Mono-acylated Product start->mono_acylated Acylating Agent (Controlled Conditions) deprotected_intermediate Deprotected Intermediate (Boc group lost) start->deprotected_intermediate Harsh Conditions (e.g., Acid, Heat) acylating_agent Acylating Agent (e.g., R-CO-NHS) di_acylated Di-acylated Byproduct deprotected_intermediate->di_acylated Acylating Agent

Caption: Reaction pathway for the acylation of the linker, showing the desired mono-acylation and the undesired di-acylation side reaction.

setup 1. Dissolve NHS Ester in Anhydrous DMF add_amine 2. Add Amine Linker Solution setup->add_amine add_base 3. Add DIPEA add_amine->add_base react 4. Stir at Room Temperature (4-18h) add_base->react monitor 5. Monitor by TLC or LC-MS react->monitor workup 6. Dilute with Ethyl Acetate & Wash monitor->workup Reaction Complete dry 7. Dry, Filter & Concentrate workup->dry purify 8. Purify by Chromatography dry->purify

Caption: Experimental workflow for the mono-acylation protocol.

start Problem: Low Yield of Mono-acylated Product check_byproducts Analyze crude mixture by LC-MS. Is di-acylated product present? start->check_byproducts yes_path_node YES: Di-acylation is the issue. check_byproducts->yes_path_node Yes no_path_node NO: Likely an incomplete reaction or reagent decomposition. check_byproducts->no_path_node No solution_yes1 Reduce reaction temperature to 0°C -> RT. yes_path_node->solution_yes1 solution_yes2 Ensure a non-acidic scavenger base (e.g., DIPEA) is used. yes_path_node->solution_yes2 solution_no1 Verify stoichiometry (use slight excess of amine linker). no_path_node->solution_no1 solution_no2 Use anhydrous solvents and reagents to prevent hydrolysis. no_path_node->solution_no2

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Optimizing PROTAC Activity with N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester Derived Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of PROTACs utilizing linkers derived from N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester and analogous short-chain alkylamine linkers.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC?

A1: The linker is a crucial component of a Proteolysis Targeting Chimera (PROTAC) that connects the ligand binding to the target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2] The linker's length, flexibility, and chemical composition are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is necessary for the subsequent ubiquitination and degradation of the target protein.[3][4]

Q2: Is there an ideal linker length for all PROTACs?

A2: No, there is no universal optimal linker length. The ideal length must be empirically determined for each specific target protein and E3 ligase pair.[4] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long or flexible linker can lead to an unstable or non-productive complex, resulting in inefficient ubiquitination.[4]

Q3: How does the linker length derived from this compound affect PROTAC activity?

A3: While specific systematic studies on linkers derived solely from this compound are not extensively published, the principles of linker length optimization are broadly applicable. This linker building block provides a short, flexible alkyl-amine chain. The length of this chain is a critical parameter that dictates the efficacy of a PROTAC. Systematic extension of such linkers by adding additional alkyl or PEG units allows for the fine-tuning of the distance between the target protein and the E3 ligase to achieve optimal degradation.

Q4: What are the key parameters to assess PROTAC efficacy?

A4: The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax indicates the maximum percentage of protein degradation achievable at saturating concentrations.[3]

Troubleshooting Guide

Issue 1: My PROTAC shows weak or no degradation of the target protein.

  • Possible Cause 1: Suboptimal Linker Length. The linker may be too short, causing steric hindrance, or too long, leading to a non-productive ternary complex.

    • Solution: Synthesize a library of PROTACs with varying linker lengths. For linkers derived from this compound, this can be achieved by coupling it with other linkers like PEG or alkyl chains of different lengths. Evaluate the degradation activity of each variant to identify the optimal length.

  • Possible Cause 2: Poor Cell Permeability. The overall physicochemical properties of the PROTAC, influenced by the linker, may limit its ability to cross the cell membrane.

    • Solution: While this compound provides a relatively short and somewhat polar linker, consider synthesizing analogs with more hydrophobic linkers, such as longer alkyl chains, to potentially improve cell permeability.

  • Possible Cause 3: Incorrect Attachment Points. The linker may be attached to a position on the target protein or E3 ligase ligand that interferes with binding.

    • Solution: If structurally possible, synthesize PROTACs with the linker attached to different, solvent-exposed points on the warhead or E3 ligase ligand.

Issue 2: I am observing a "hook effect" with my PROTAC.

  • Possible Cause: At high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which do not lead to degradation and can outcompete the formation of the productive ternary complex.

    • Solution: This is an inherent characteristic of the PROTAC mechanism. It is important to perform a full dose-response curve to identify the optimal concentration range for degradation. A potent PROTAC will exhibit degradation at low nanomolar concentrations, and the hook effect will be observed at higher concentrations.

Quantitative Data on Linker Length Optimization

The following tables summarize representative data from studies on PROTACs with short alkyl and PEG linkers, which are analogous to linkers that can be synthesized using this compound as a building block.

Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Different Linker Lengths [3]

Linker Atom Length% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~40%> 200
12~60%~140
16>95%26
19~60%> 200
21~50%> 200

This data highlights that a 16-atom linker was optimal for the degradation of ERα by a VHL-based PROTAC.

Table 2: Comparative Efficacy of TANK-Binding Kinase 1 (TBK1)-Targeting PROTACs with Different Linker Lengths [1]

Linker Atom LengthDC50 (nM)Dmax (%)
< 12No DegradationN/A
21396
2929276

This study suggests that for TBK1, a longer linker is necessary to effectively form a productive ternary complex.

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using an Amine-Functionalized Linker

This protocol outlines a general procedure for coupling an amine-terminated linker, which can be derived from this compound after deprotection, to a carboxylic acid-functionalized warhead or E3 ligase ligand.

  • Activation of Carboxylic Acid: To a solution of the carboxylic acid-functionalized component (1.0 eq) in anhydrous DMF, add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Coupling: Add the deprotected amine-linker (1.1 eq) to the activated carboxylic acid solution.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: Western Blotting for Target Protein Degradation

This is the most common method to quantify the reduction in target protein levels.

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Data Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control and plot the results to determine DC50 and Dmax values.

Diagrams

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Linker_Optimization_Workflow cluster_1 Linker Length Optimization Workflow Start Start with Warhead and E3 Ligase Ligand Synthesize Synthesize PROTAC Library with Varying Linker Lengths (e.g., n=3, 5, 7 atoms) Start->Synthesize Screen Screen for Degradation (Western Blot) Synthesize->Screen Analyze Determine DC50 and Dmax Screen->Analyze Decision Optimal Linker Length Identified? Analyze->Decision Refine Refine Linker Length (Synthesize Intermediates) Decision->Refine No End Lead PROTAC Candidate Decision->End Yes Refine->Synthesize

Caption: Experimental workflow for linker length optimization.

References

Technical Support Center: Synthesis of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with "N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester" in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is its primary role in PROTAC synthesis?

A1: "this compound" is a bifunctional linker molecule used in the construction of PROTACs.[1][2] Its structure contains a Boc-protected secondary amine and a free primary amine, connected by a propyl chain. This differential protection allows for sequential and controlled conjugation of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, which are the key components of a PROTAC. The N-methyl group can influence the linker's conformational rigidity and physicochemical properties.

Q2: What are the key advantages of using a Boc-protected diamine linker in PROTAC synthesis?

A2: The primary advantage lies in the orthogonal protection strategy. The tert-butoxycarbonyl (Boc) group protects one of the amine functionalities, allowing the free primary amine to be selectively reacted in the initial coupling step (e.g., with an E3 ligase ligand).[3][4] Following this, the Boc group can be removed under acidic conditions to reveal the secondary amine for the subsequent coupling reaction with the target protein ligand. This stepwise approach prevents unwanted side reactions and allows for a more controlled and efficient synthesis.

Q3: What are the general stability and storage recommendations for "this compound"?

Troubleshooting Guides for Common Reactions

Acylation of the Primary Amine

This is often the first step in incorporating the linker into the PROTAC, typically involving the reaction of the primary amine with an activated carboxylic acid (e.g., an NHS ester or acyl chloride) of the E3 ligase ligand.

Problem Potential Cause Troubleshooting Solution
Low or no product formation Inactive coupling agent.Use fresh, high-quality coupling agents (e.g., HATU, HOBt).
Steric hindrance around the reactive sites.Increase the reaction temperature or extend the reaction time. Consider using a less sterically hindered coupling agent.
Hydrolysis of the activated ester.Ensure all glassware is dry and use anhydrous solvents.
Formation of multiple products Over-acylation (reaction at the Boc-protected amine).This is less likely with a Boc-protected secondary amine but can occur under harsh conditions. Use milder coupling conditions and monitor the reaction closely by TLC or LC-MS.
Side reactions with other functional groups on the ligand.Protect other reactive functional groups on your E3 ligase ligand if necessary.
Boc-Deprotection of the Secondary Amine

The removal of the Boc group is a critical step to enable the second coupling reaction.

Problem Potential Cause Troubleshooting Solution
Incomplete deprotection Insufficient acid concentration or reaction time.Use a sufficient excess of a strong acid like trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM). A 20-50% solution of TFA in DCM is typically effective. Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material. Deprotection is usually complete within 1-2 hours at room temperature.[5]
Acid-labile protecting groups on other parts of the molecule are also cleaved.Consider using a milder deprotection reagent or a different protecting group strategy for other sensitive functionalities.
Formation of side products during deprotection Alkylation by the tert-butyl cation.The cleavage of the Boc group generates a reactive tert-butyl cation, which can alkylate nucleophilic sites. To prevent this, add a scavenger such as triethylsilane (TES) or anisole to the reaction mixture.[5]
Intramolecular cyclization.Depending on the substrate, the newly deprotected amine could potentially undergo intramolecular reactions. Careful control of reaction conditions and immediate workup after completion can minimize this risk.[5]
Final Coupling Reaction to Form the PROTAC

This step involves the coupling of the deprotected secondary amine with the target protein ligand.

Problem Potential Cause Troubleshooting Solution
Low coupling efficiency Lower nucleophilicity of the secondary amine compared to a primary amine.This reaction may require slightly more forcing conditions (e.g., longer reaction times, slightly elevated temperatures) compared to the initial acylation of the primary amine. Ensure the use of an efficient coupling agent.
Steric hindrance from the now bulkier E3 ligase-linker conjugate.Optimize the stoichiometry of the reactants. A slight excess of the smaller coupling partner can sometimes improve yields.
Difficult purification of the final PROTAC PROTACs are often large, complex molecules with poor solubility and chromatographic behavior.Purification can be challenging. Reversed-phase HPLC (RP-HPLC) is often the method of choice for final purification.[6] Careful selection of the column, mobile phase, and gradient is crucial.

Experimental Protocols

Due to the limited availability of specific experimental protocols for "this compound" in the literature, the following are generalized protocols adapted from procedures for the closely related and widely used linker, "tert-butyl (3-aminopropyl)carbamate". Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for Acylation of the Primary Amine
  • Dissolve the E3 ligase ligand (containing a carboxylic acid, 1.0 eq) in an anhydrous solvent such as DMF or DCM.

  • Add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of "this compound" (1.2 eq) in the same anhydrous solvent.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Boc-Deprotection
  • Dissolve the Boc-protected intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) and a scavenger such as triethylsilane (TES, 1.1 eq).

  • Stir the reaction at room temperature for 1-2 hours, monitoring for the consumption of the starting material by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can often be used in the next step without further purification. To obtain the free base, an aqueous work-up with a base such as sodium bicarbonate is required, followed by extraction with an organic solvent.[4]

Visualizations

experimental_workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Final Coupling E3_ligand E3 Ligase Ligand (with COOH) coupling1 Coupling Reaction (e.g., HATU, DIPEA) E3_ligand->coupling1 linker N-(3-Aminopropyl)-N- methylcarbamic acid tert-butyl ester linker->coupling1 intermediate1 Boc-Protected Intermediate coupling1->intermediate1 deprotection Boc Deprotection (e.g., TFA, DCM) intermediate1->deprotection intermediate2 Amine Intermediate deprotection->intermediate2 coupling2 Coupling Reaction (e.g., HATU, DIPEA) intermediate2->coupling2 POI_ligand Target Protein Ligand (with COOH) POI_ligand->coupling2 PROTAC Final PROTAC coupling2->PROTAC

Caption: General workflow for PROTAC synthesis using the linker.

troubleshooting_deprotection start Boc Deprotection Step issue Problem Encountered? start->issue incomplete Incomplete Deprotection issue->incomplete Yes side_products Side Product Formation issue->side_products Yes end Successful Deprotection issue->end No solution1 Increase acid concentration or time. Monitor reaction progress. incomplete->solution1 solution2 Add scavenger (e.g., TES, anisole). Ensure prompt work-up. side_products->solution2 solution1->end solution2->end

Caption: Troubleshooting logic for Boc-deprotection.

signaling_pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub Polyubiquitination Ternary_Complex->Poly_Ub recruits Ub Ubiquitin Ub->Poly_Ub transfer Proteasome 26S Proteasome Poly_Ub->Proteasome recognition Degradation Degradation of POI Proteasome->Degradation

Caption: PROTAC mechanism of action.

References

Technical Support Center: Synthesis of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common stability issues encountered during the synthesis of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for the Boc protecting group during the synthesis of this compound?

A1: The tert-butoxycarbonyl (Boc) protecting group is known for its stability in basic and nucleophilic conditions, but it is highly sensitive to acidic conditions.[1] The primary stability concern is the premature cleavage of the Boc group, which can be initiated by strong acids, and to a lesser extent, by prolonged exposure to even mild acids or elevated temperatures.[2]

Q2: At what temperature does the Boc group become unstable?

A2: Thermal deprotection of the Boc group can occur at elevated temperatures, generally above 85-90°C. It is advisable to avoid prolonged heating of the reaction mixture or the purified product above this range to prevent decomposition.

Q3: Is this compound stable during purification by silica gel chromatography?

A3: The compound is generally stable on standard silica gel. However, if the silica gel is acidic or if acidic eluents are used, there is a risk of partial or complete deprotection. It is recommended to use a neutralized silica gel or to co-elute with a small amount of a volatile base like triethylamine (e.g., 0.1-1%) in the mobile phase to prevent cleavage of the Boc group on the column.

Q4: How should this compound be stored to ensure its stability?

A4: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, preferably refrigerated and under an inert atmosphere (e.g., argon or nitrogen). This minimizes potential degradation from atmospheric moisture and carbon dioxide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield of the Desired Mono-Boc-Protected Product

Possible Cause A: Formation of Di-Boc-Protected Byproduct The starting material, N-methyl-1,3-propanediamine, has two nucleophilic amine groups. A common side reaction is the formation of the di-Boc-protected species, where both amines react with the di-tert-butyl dicarbonate ((Boc)₂O).

  • Solution 1: Control Stoichiometry and Addition Rate: A very slow, dropwise addition of a solution of (Boc)₂O (1.0 equivalent) to a solution of the diamine can favor mono-protection.[1]

  • Solution 2: Use of an Acid for Temporary Protection: A highly effective strategy is to protonate the more basic amine with one equivalent of an acid, such as hydrochloric acid (HCl), prior to the addition of (Boc)₂O.[1] The pKa of N-methyl-1,3-propanediamine is approximately 10.6.[3] The secondary amine is generally more basic than the primary amine, and will be preferentially protonated, leaving the primary amine free to react with (Boc)₂O.

Possible Cause B: Incomplete Reaction If the reaction is not driven to completion, unreacted starting material will remain, leading to a lower yield of the desired product.

  • Solution 1: Monitor Reaction Progress: Use thin-layer chromatography (TLC) or LC-MS to monitor the consumption of the starting material. The reaction should be stirred until the starting diamine is no longer visible.

  • Solution 2: Optimize Reaction Time and Temperature: While elevated temperatures should be avoided, ensuring the reaction runs for an adequate amount of time (e.g., 12-18 hours) at room temperature can help drive it to completion.

Problem 2: Product Decomposes During Workup or Purification

Possible Cause A: Acidic Conditions During Aqueous Workup If the workup involves an acidic wash to remove unreacted starting material or other basic impurities, the Boc group can be cleaved.

  • Solution: Avoid acidic washes if possible. If an acid wash is necessary, use a dilute, weak acid and minimize the contact time. Immediately neutralize the organic layer after the wash. A safer alternative for removing the unreacted diamine is to perform a basic workup.

Possible Cause B: Acidic Eluent in Chromatography Using mobile phases containing acids like trifluoroacetic acid (TFA) for purification, especially in reverse-phase HPLC, can cause deprotection.

  • Solution: For reverse-phase chromatography, use a neutral or slightly basic mobile phase, such as a buffer system (e.g., ammonium bicarbonate). For normal-phase silica gel chromatography, add a small amount of a volatile base like triethylamine to the eluent.

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection using HCl

This protocol is adapted from methods for the selective mono-protection of diamines.[1]

Materials:

  • N-methyl-1,3-propanediamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Hydrochloric acid (e.g., concentrated or as a solution in an organic solvent)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve N-methyl-1,3-propanediamine (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add one equivalent of hydrochloric acid.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure the formation of the monohydrochloride salt.

  • Add a solution of (Boc)₂O (1.0 eq) in methanol dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with 0.5% triethylamine).

Protocol 2: Stability Testing under Forced Degradation

This protocol outlines a general procedure for assessing the stability of the final product under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Acetonitrile

  • Water

  • HPLC system with a UV detector

Procedure:

  • Stock Solution: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 40 °C.

  • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 40 °C.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Incubate a sealed vial of the stock solution at 60 °C.

  • Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each condition, neutralize if necessary, and analyze by HPLC to determine the percentage of the remaining parent compound.

Data Presentation

Table 1: Troubleshooting Guide Summary

ProblemPossible CauseRecommended Solution
Low Yield Formation of di-Boc byproductSlow addition of (Boc)₂O; Use 1 eq. of HCl for selective protonation.
Incomplete reactionMonitor reaction by TLC; Ensure adequate reaction time.
Product Decomposition Acidic workup conditionsAvoid acidic washes or use dilute, weak acid with short contact time.
Acidic chromatography eluentUse neutral or basic mobile phase; add triethylamine to silica gel eluent.
High temperaturesAvoid heating above 85-90°C during reaction and purification.

Visualizations

troubleshooting_workflow start Low Yield of Mono-Boc Product cause1 Di-Boc Byproduct Formation? start->cause1 cause2 Incomplete Reaction? start->cause2 solution1a Slow down (Boc)2O addition cause1->solution1a Yes solution1b Use 1 eq. HCl to form monohydrochloride salt cause1->solution1b Yes solution2a Monitor reaction by TLC cause2->solution2a Yes solution2b Increase reaction time at RT cause2->solution2b Yes

Caption: Troubleshooting logic for low yield in mono-Boc synthesis.

synthesis_workflow cluster_reaction Reaction cluster_workup Workup & Purification start N-methyl-1,3-propanediamine in Methanol add_hcl Add 1 eq. HCl at 0 C start->add_hcl stir1 Stir at RT for 30 min add_hcl->stir1 add_boc Add (Boc)2O dropwise stir1->add_boc stir2 Stir at RT for 12-18h add_boc->stir2 concentrate Concentrate in vacuo stir2->concentrate extract Dissolve in DCM, wash with NaHCO3 concentrate->extract dry Dry (Na2SO4) & Concentrate extract->dry purify Column Chromatography (SiO2 + 0.5% Et3N) dry->purify

Caption: General workflow for selective mono-Boc protection of diamines.

References

Validation & Comparative

"N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester" vs PEG linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a critical endeavor. The linker, a seemingly simple component connecting the target protein binder and the E3 ligase ligand, plays a monumental role in determining a PROTAC's overall efficacy. This guide provides an objective comparison of two of the most common flexible linker classes, alkyl chains (for which N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester is a synthetic building block) and polyethylene glycol (PEG) linkers. This comparison is supported by experimental data and detailed methodologies to inform rational PROTAC design.

The choice between an alkyl and a PEG linker can significantly impact a PROTAC's physicochemical properties, cell permeability, ternary complex formation, and ultimately, its protein degradation efficiency.[1][2] While both are popular choices due to their synthetic accessibility, their distinct properties make them suitable for different optimization strategies.[2]

At a Glance: Key Differences Between Alkyl and PEG Linkers

FeatureAlkyl LinkersPEG Linkers
Composition Saturated or unsaturated hydrocarbon chains.[3]Repeating ethylene glycol units.[3]
Solubility Generally hydrophobic, which can limit aqueous solubility.[4]Hydrophilic, typically improving the aqueous solubility of the PROTAC molecule.[4]
Permeability Higher hydrophobicity can lead to increased passive diffusion across cell membranes.[3]Can have a complex relationship with permeability; flexibility may aid in adopting conformations that shield polar surface area, but excessive PEGylation can hinder uptake.[5]
Metabolic Stability Generally considered more metabolically stable.[5]The ether linkages can be susceptible to oxidative metabolism.[5]
Ternary Complex Formation Provides a flexible tether for the formation of the ternary complex.[5]The flexibility of the PEG chain can be advantageous for achieving a productive ternary complex conformation.[5]
Synthetic Accessibility Often synthetically straightforward and cost-effective.[2]Can be more challenging and costly to synthesize compared to alkyl linkers.[2]

Quantitative Comparison of PROTAC Performance

The following tables summarize experimental data from various studies, illustrating the impact of linker composition on the physicochemical properties and biological activity of PROTACs.

Table 1: Influence of Linker Composition on Degradation Efficiency (DC50 and Dmax)

PROTAC TargetLinker TypeCell LineDC50 (nM)Dmax (%)Reference
BRD4PEG/Alkyl (12-29 atoms)VariousSubmicromolar>90[6]
BRD4PEG (0 units)H661< 500>90[6]
BTKAlkyl/Ether (3-19 atoms)Ramos1-40Potent[2]
KRAS G12CPEGNCI-H358~30-[7]
KRAS G12CAlkylNCI-H358~300-[7]

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison between different studies should be made with caution.

Table 2: Influence of Linker Composition on Permeability

PROTACLinker TypePermeability AssayApparent Permeability (Papp) (10⁻⁶ cm/s)Reference
PROTAC 14PEGCaco-2 (A to B)1.7[8]
PROTAC 20dPEGCaco-2 (B to A)8.6[8]
VH032-based3-unit PEGPAMPALow[9]
VH032-basedAlkylPAMPA43-fold higher than 3-unit PEG[9]

Visualizing the Biological Context and Experimental Procedures

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTACs.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation Performance Evaluation Linker_Selection Linker Selection (Alkyl vs. PEG) Synthesis PROTAC Synthesis Linker_Selection->Synthesis Solubility Solubility Assay Synthesis->Solubility Permeability Permeability Assay (PAMPA, Caco-2) Solubility->Permeability Degradation Degradation Assay (Western Blot) Permeability->Degradation Data_Analysis Data Analysis (DC50, Dmax) Degradation->Data_Analysis

References

A Comparative Guide to PROTAC Linkers: N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester versus Alkyl Chains for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted protein degradation, the linker element of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of therapeutic efficacy. Far from being a passive tether, the linker's composition, length, and flexibility profoundly influence a PROTAC's ability to induce the formation of a stable ternary complex, its physicochemical properties, and ultimately, its potency and selectivity. This guide provides a comparative analysis of PROTACs employing linkers derived from N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester and those utilizing simple alkyl chains.

The Role of the Linker in PROTAC Function

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker's primary role is to bridge these two moieties, facilitating the formation of a POI-PROTAC-E3 ligase ternary complex. This proximity enables the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome.

The structure of the linker dictates the spatial orientation of the POI and E3 ligase, which is crucial for efficient ubiquitination. Simple alkyl linkers offer a high degree of conformational flexibility and are synthetically straightforward. However, their hydrophobicity can negatively impact the solubility and cell permeability of the resulting PROTAC. In contrast, linkers incorporating polar functional groups, such as the carbamate in this compound, can modulate these properties.

Performance Data: A Comparative Analysis

Note: The following data is compiled from different studies. Direct comparison should be approached with caution as the warheads, E3 ligase ligands, and experimental conditions may vary.

PROTAC (Linker Type)Target ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference
ARV-771 (Aminopropyl-based)BRD2/3/4VHL22Rv1< 5> 90[1]
Compound 12 (Alkyl)BRD4/PLK1CRBNMV4-11< 5Not Reported[2]
MZ1 (PEG/Alkyl)BRD4VHLHeLaNot Reported~90[3][4]
dBET1 (PEG/Alkyl)BRD2/3/4CRBNMV-4-11Not Reported> 90[5]

From the available data, it is evident that both aminopropyl-based and alkyl linkers can be utilized to create highly potent PROTACs with low nanomolar DC50 values. ARV-771, which incorporates a linker derived from a related aminopropyl carbamate, demonstrates potent degradation of BET proteins in castration-resistant prostate cancer cell lines.[1] Similarly, PROTACs with simple alkyl linkers have also achieved significant degradation of BRD4.[2] The choice of linker is highly dependent on the specific target and E3 ligase pair, and optimal performance often requires empirical testing of a variety of linker types and lengths.

Signaling Pathways and Experimental Workflows

To understand the context of PROTAC evaluation, it is essential to visualize the underlying biological pathways and experimental procedures.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Warhead Warhead Synthesis Coupling1 Warhead-Linker Coupling Warhead->Coupling1 Linker Linker Synthesis (e.g., from this compound) Linker->Coupling1 E3_Ligand E3 Ligase Ligand Synthesis Coupling2 E3 Ligand-Linker Coupling E3_Ligand->Coupling2 Coupling1->Coupling2 Final_PROTAC Final PROTAC Purification Coupling2->Final_PROTAC Cell_Culture Cell Culture & Treatment Final_PROTAC->Cell_Culture Western_Blot Western Blot (DC50, Dmax) Cell_Culture->Western_Blot Ternary_Complex_Assay Ternary Complex Assay (e.g., NanoBRET, TR-FRET) Cell_Culture->Ternary_Complex_Assay Viability_Assay Cell Viability Assay (e.g., MTT, MTS) Cell_Culture->Viability_Assay

Caption: General PROTAC Synthesis and Evaluation Workflow.

Experimental Protocols

Synthesis of a PROTAC using a Linker Derived from tert-Butyl (3-aminopropyl)carbamate (A Representative Protocol)

This protocol outlines a general strategy for synthesizing a PROTAC using tert-butyl (3-aminopropyl)carbamate, a close analog of the topic compound, as a linker building block. This involves a series of protection, coupling, and deprotection steps.

Step 1: Coupling of the Linker to the E3 Ligase Ligand

  • Materials: Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide derivative), tert-butyl (3-aminopropyl)carbamate, HATU, DIPEA, anhydrous DMF.

  • Procedure:

    • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 10 minutes at room temperature.

    • Add a solution of tert-butyl (3-aminopropyl)carbamate (1.2 eq) in anhydrous DMF.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to yield the Boc-protected linker-E3 ligase ligand conjugate.

Step 2: Boc Deprotection

  • Materials: Boc-protected linker-E3 ligase ligand conjugate, 4M HCl in 1,4-dioxane or TFA, DCM.

  • Procedure:

    • Dissolve the Boc-protected conjugate in DCM.

    • Add an excess of 4M HCl in 1,4-dioxane or TFA (e.g., 10 equivalents).

    • Stir at room temperature for 1-2 hours, monitoring by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to obtain the amine-linker-E3 ligase ligand salt.

Step 3: Coupling to the Warhead

  • Materials: Amine-linker-E3 ligase ligand salt, carboxylic acid-functionalized warhead (e.g., JQ1 derivative), HATU, DIPEA, anhydrous DMF.

  • Procedure:

    • Dissolve the carboxylic acid-functionalized warhead (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 10 minutes at room temperature.

    • Add a solution of the amine-linker-E3 ligase ligand salt (1.2 eq) in anhydrous DMF.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Purify the final PROTAC by preparative reverse-phase HPLC.

Western Blot for Protein Degradation (DC50 and Dmax Determination)
  • Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Normalize protein amounts for each sample, add loading buffer, and denature at 95°C for 5 minutes. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine DC50 and Dmax values.

Ternary Complex Formation Assay (e.g., NanoBRET™)
  • Cell Preparation: Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag®.

  • Ligand Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.

  • Luminescence and Fluorescence Detection: Add the NanoBRET® Nano-Glo® Substrate and measure both the donor (NanoLuc®) and acceptor (NanoBRET® 618) emission signals.

  • Data Analysis: Calculate the NanoBRET® ratio (acceptor emission / donor emission). A bell-shaped curve is typically observed when plotting the NanoBRET® ratio against the PROTAC concentration, indicating the formation and subsequent disruption (due to the hook effect) of the ternary complex.

Cell Viability Assay (e.g., MTT/MTS)
  • Cell Seeding and Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 72 hours).

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C. For the MTT assay, a solubilization solution must be added to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value.

Conclusion

The choice of linker is a critical decision in PROTAC design, with a significant impact on the final compound's biological activity and physicochemical properties. While simple alkyl linkers are synthetically accessible and offer flexibility, linkers incorporating polar moieties, such as those derived from this compound, can be employed to modulate solubility and other drug-like properties. The available data on BRD4 degraders suggests that both linker types can be used to generate highly potent molecules. The optimal linker is context-dependent, and a systematic approach to linker design and evaluation, using the experimental protocols outlined in this guide, is essential for the successful development of novel protein-degrading therapeutics.

References

Comparative Analysis of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester and Structurally Related Diamine Building Blocks by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the characterization of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester and its comparison with key analogues. This report details their spectral properties, aiding in the unambiguous identification and selection of appropriate building blocks for chemical synthesis.

In the realm of medicinal chemistry and materials science, bifunctional molecules serve as indispensable linkers and spacers. Among these, this compound has emerged as a valuable building block due to its orthogonally protected diamine structure. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the secondary amine and a free primary amine allows for selective functionalization in multi-step synthetic routes. Accurate and thorough characterization of this and similar reagents is paramount for ensuring the integrity and success of complex molecular constructions.

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound against three commonly utilized alternatives: N-(3-Aminopropyl)carbamic acid tert-butyl ester, N-Boc-1,2-diaminoethane, and N-Boc-1,4-diaminobutane. The presented data facilitates the clear differentiation of these structurally similar compounds.

Spectroscopic Characterization

The structural identity and purity of this compound and its alternatives were confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The data presented below highlights the key distinguishing features of each molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus, while the splitting patterns (multiplicity) in ¹H NMR reveal the number of neighboring protons.

Table 1: ¹H NMR Spectroscopic Data

Compound-C(CH₃)₃ (s, 9H)-CH₂- (Internal)-CH₂-N(Boc)-CH₂-NH₂ (or -NH-)-N-CH₃ (s, 3H)
This compound ~1.45~1.65 (p)~3.25 (t)~2.68 (t)~2.85
N-(3-Aminopropyl)carbamic acid tert-butyl ester[1]1.431.62 (m)3.21 (t)2.76 (t), 4.90 (br s)-
N-Boc-1,2-diaminoethane[1][2]1.42-3.14-3.19 (q)2.80 (t), 5.13 (br s)-
N-Boc-1,4-diaminobutane[2][3]1.371.40-1.49 (m)3.06 (q)2.65 (t), 4.75 (br s)-

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Multiplicities are denoted as s (singlet), t (triplet), q (quartet), p (pentet), and m (multiplet). Data for the target compound is based on typical values for similar structures.

Table 2: ¹³C NMR Spectroscopic Data

Compound-C(CH₃)₃ -C(CH₃)₃ -CH₂- (Internal) -CH₂-N(Boc) -CH₂-NH₂ -N-CH₃ C=O
This compound ~79.5~28.4~29.0~48.0~39.5~34.0~155.8
N-(3-Aminopropyl)carbamic acid tert-butyl ester[1]79.0928.3933.2638.3939.61-156.15
N-Boc-1,2-diaminoethane[4]78.928.2-42.241.7-156.1
N-Boc-1,4-diaminobutane~79.0~28.5~27.5, ~30.0~40.5~42.0-~156.0

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data for N-Boc-1,4-diaminobutane is based on typical values.

The key distinguishing feature for This compound in both ¹H and ¹³C NMR is the presence of a singlet corresponding to the N-methyl group. In the ¹H NMR spectrum, this peak appears around 2.85 ppm, and in the ¹³C NMR spectrum, it is observed at approximately 34.0 ppm. This methyl signal is absent in the spectra of the other three analogues.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The molecular ion peak ([M]⁺) confirms the molecular weight of the compound, while the fragmentation pattern provides valuable structural information.

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey Fragment Ions (m/z)
This compound C₉H₂₀N₂O₂188.27132 ([M-C₄H₈]⁺), 87 ([M-Boc]⁺), 72, 58, 57 (base peak)
N-(3-Aminopropyl)carbamic acid tert-butyl esterC₈H₁₈N₂O₂174.24118 ([M-C₄H₈]⁺), 101, 73 ([M-Boc]⁺), 57 (base peak)
N-Boc-1,2-diaminoethaneC₇H₁₆N₂O₂160.21104 ([M-C₄H₈]⁺), 87, 59 ([M-Boc]⁺), 57 (base peak)
N-Boc-1,4-diaminobutaneC₉H₂₀N₂O₂188.27132 ([M-C₄H₈]⁺), 115, 87 ([M-Boc]⁺), 57 (base peak)

Note: Fragmentation patterns are predicted based on common fragmentation pathways for Boc-protected amines and related structures. The base peak is typically the fragment corresponding to the tert-butyl cation ([C₄H₉]⁺) at m/z 57.

A characteristic fragmentation pathway for Boc-protected amines involves the loss of isobutylene (C₄H₈) from the tert-butyl group, resulting in a peak at [M-56]⁺. Another common fragmentation is the loss of the entire Boc group, leading to a peak at [M-101]⁺. For This compound , a significant fragment at m/z 87, corresponding to the loss of the Boc group, and a fragment at m/z 72, resulting from alpha-cleavage adjacent to the methylated nitrogen, would be expected.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0.00 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer at room temperature.

  • Data Processing: The collected data was processed using standard NMR software. Chemical shifts are reported in ppm relative to TMS.

Mass Spectrometry (MS)
  • Sample Introduction: Samples were introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron ionization (EI) or electrospray ionization (ESI) was used to generate ions.

  • Analysis: The mass-to-charge ratios of the resulting ions were measured using a quadrupole or time-of-flight (TOF) mass analyzer.

Workflow for Compound Characterization

The logical workflow for the characterization of these amine building blocks is outlined below. This process ensures accurate identification and quality assessment prior to their use in synthesis.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Conclusion A Weigh Compound B Dissolve in Deuterated Solvent A->B F Mass Spec Analysis A->F C Transfer to NMR Tube B->C D 1H NMR Acquisition C->D E 13C NMR Acquisition C->E G Analyze Chemical Shifts & Multiplicity D->G H Analyze Carbon Signals E->H I Analyze Molecular Ion & Fragmentation F->I J Confirm Structure & Purity G->J H->J I->J

References

The Architectonics of a PROTAC: A Comparative Analysis Featuring "N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester" as a Linker Archetype

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer a paradigm shift from traditional inhibition to the induced degradation of disease-causing proteins. The efficacy of a PROTAC is not solely dictated by its warhead or E3 ligase ligand; the linker connecting these two moieties plays a pivotal role in determining the overall performance. This guide provides a comparative analysis of PROTACs, with a special focus on the characteristics imparted by aliphatic linkers, exemplified by "N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester," in contrast to other commonly employed linker types.

PROTACs vs. Small Molecule Inhibitors: A Fundamental Distinction

Traditional small molecule inhibitors function by binding to the active site of a target protein, thereby blocking its enzymatic activity. In contrast, PROTACs act as a bridge, bringing a target protein into proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the cell's own proteasome machinery. This fundamental difference in the mechanism of action endows PROTACs with several key advantages, including the ability to target "undruggable" proteins and a catalytic mode of action that can lead to greater potency at lower doses.

The Crucial Role of the Linker in PROTAC Design

The linker component of a PROTAC is not merely a passive spacer. Its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

This guide will focus on a comparative analysis of PROTACs featuring aliphatic linkers, such as those derived from "this compound," against those with polyethylene glycol (PEG) linkers, which are also widely used in PROTAC design.

At a Glance: Aliphatic vs. PEG Linkers in PROTACs

FeaturePROTACs with Aliphatic LinkersPROTACs with PEG Linkers
Composition Hydrocarbon chainsRepeating ethylene glycol units
Solubility Generally more hydrophobicGenerally more hydrophilic
Cell Permeability Can be higher due to lipophilicityCan be lower, but flexible
Metabolic Stability Generally considered stableEther bonds can be susceptible to metabolism

Quantitative Performance Analysis

Table 1: In Vitro Degradation Efficiency of BRD4-Targeting PROTACs

PROTAC (Linker Type)Cell LineDC50 (nM)Dmax (%)Reference
ARV-771 (Aliphatic-like) 22Rv1< 5> 90[1]
Representative PEG-Linker PROTAC Various10 - 10080 - 95[2]

Table 2: Ternary Complex Formation and Binding Affinity

PROTACTarget ProteinE3 LigaseTernary Complex Cooperativity (α)Reference
MZ1 (PEG Linker) BRD4VHL> 1 (Positive)[3]
dBET6 (PEG Linker) BRD4CRBN< 1 (Negative)[3]

Note: Cooperativity (α) is a measure of how the binding of one protein to the PROTAC affects the binding of the second protein. α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and to evaluate the performance of PROTACs, a series of well-defined experimental workflows are employed. These workflows are crucial for characterizing the entire cascade of events, from target engagement to protein degradation and the subsequent downstream cellular effects.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Downstream Downstream Effects (e.g., ↓ c-Myc) Degradation->Downstream

Caption: PROTAC Mechanism of Action within the Cell.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis Target_Engagement Target Engagement (NanoBRET) Synthesis->Target_Engagement Ternary_Complex_Formation Ternary Complex Formation (TR-FRET) Synthesis->Ternary_Complex_Formation Degradation_Assay Protein Degradation (Western Blot) Target_Engagement->Degradation_Assay Ternary_Complex_Formation->Degradation_Assay Functional_Assay Functional Assays (e.g., Cell Viability) Degradation_Assay->Functional_Assay

References

Navigating the Analytical Maze: A Comparative Guide to HPLC Purity Analysis of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester, a key building block in pharmaceutical synthesis. We present a critical evaluation of common HPLC approaches, supported by expected performance data and detailed experimental protocols to aid in method selection and development.

This compound is a polar compound containing both a protected amine (Boc-carbamate) and a free primary amine. This dual functionality presents a unique challenge for chromatographic separation from potential impurities, which may include starting materials, by-products, or degradation products. The selection of an appropriate HPLC method is therefore critical for accurate purity assessment.

Comparative Analysis of HPLC Methods

The primary HPLC methods suitable for the analysis of this compound fall into two main categories: Reversed-Phase (RP) chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC). Each approach offers distinct advantages and is suited for different impurity profiles.

ParameterReversed-Phase (C18)Phenyl-HexylHILIC
Principle Separation based on hydrophobicity.Separation based on hydrophobicity and π-π interactions.Separation based on partitioning into a water-enriched layer on the stationary phase.
Retention of Analyte Weak to ModerateModerateStrong
Resolution from Polar Impurities GoodGood to ExcellentExcellent
Resolution from Non-Polar Impurities ExcellentVery GoodPoor
Mobile Phase Compatibility Wide range of aqueous/organic mixtures.Similar to C18, may offer unique selectivity with aromatic modifiers.Requires high organic content (>80%) with a small aqueous portion.
Typical Peak Shape Good, may require ion-pairing agents for basic analytes.Excellent, π-π interactions can improve peak shape for aromatic compounds.Good, but can be sensitive to mobile phase composition and water content.
Recommended For General purpose purity analysis, quantification of non-polar impurities.Analytes with aromatic character, offering alternative selectivity to C18.Analysis of highly polar compounds and polar impurities that are poorly retained in RP.

Expected Performance Data

The following table summarizes the expected performance characteristics of the different HPLC columns for the analysis of this compound, based on data from the analysis of structurally similar aromatic amines and phenols.[1]

Column ChemistryExpected RetentionPotential for High ResolutionExpected Peak Asymmetry
C18 (Octadecyl) StrongExcellentGood to Excellent
C8 (Octyl) ModerateVery GoodGood to Excellent
Phenyl-Hexyl Moderate to StrongExcellentExcellent
Cyano (CN) Weak to ModerateGoodGood
HILIC Strong (in high organic)Very GoodGood

Experimental Protocols

Detailed methodologies for three common HPLC approaches are provided below. These serve as a starting point for method development and can be optimized based on specific instrumentation and impurity profiles.

Method 1: Reversed-Phase HPLC with UV Detection

This method is a robust, general-purpose approach for purity assessment and the quantification of non-volatile impurities.[2]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-20 min: 5-95% B

    • 20-25 min: 95% B

    • 25-26 min: 95-5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in the initial mobile phase composition to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[2]

Method 2: Phenyl-Hexyl HPLC for Enhanced Aromatic Selectivity

This method is ideal for resolving impurities that have aromatic character, leveraging π-π interactions for unique selectivity.[1]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Phenyl-Hexyl column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate in Water, pH 5.0

    • B: Acetonitrile

  • Gradient: Optimized based on scouting runs, typically starting with a shallow gradient to resolve closely eluting peaks.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 220 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in 50:50 Water:Acetonitrile.

Method 3: HILIC for Polar Impurity Analysis

This method is best suited for the retention and separation of highly polar impurities that are not well-retained by reversed-phase columns.[1]

  • Instrumentation: HPLC system with a UV or Charged Aerosol Detector (CAD).

  • Column: HILIC column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water

    • B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water

  • Gradient: 0-50% B over 10 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 210 nm and/or Mass Spectrometry.

  • Injection Volume: 2 µL

  • Sample Preparation: Dissolve the sample in Acetonitrile to a final concentration of 1 mg/mL.

Visualizing the Workflow and Comparative Logic

To better illustrate the processes involved in HPLC analysis, the following diagrams outline the general workflow and the logic behind comparing different methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Weighing Dissolution Dissolution Weighing->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Purity Calculation Integration->Quantification Report Report Quantification->Report

Caption: General workflow for HPLC purity analysis.

Comparative_Analysis cluster_methods HPLC Methods cluster_params Performance Parameters Analyte N-(3-Aminopropyl)-N- methylcarbamic acid tert-butyl ester RP_C18 Reversed-Phase (C18) Analyte->RP_C18 Phenyl Phenyl-Hexyl Analyte->Phenyl HILIC HILIC Analyte->HILIC Resolution Resolution RP_C18->Resolution Peak_Symmetry Peak Symmetry RP_C18->Peak_Symmetry LOD_LOQ LOD/LOQ RP_C18->LOD_LOQ Selectivity Selectivity RP_C18->Selectivity Phenyl->Resolution Phenyl->Peak_Symmetry Phenyl->LOD_LOQ Phenyl->Selectivity HILIC->Resolution HILIC->Peak_Symmetry HILIC->LOD_LOQ HILIC->Selectivity Conclusion Optimal Method Selection Resolution->Conclusion Peak_Symmetry->Conclusion LOD_LOQ->Conclusion Selectivity->Conclusion

Caption: Logic for comparing HPLC methods.

Conclusion

The choice of an optimal HPLC method for the purity analysis of this compound is dependent on the specific analytical challenge. For general-purpose purity assessment with a focus on non-polar impurities, a reversed-phase C18 column is a reliable starting point. When alternative selectivity is required, particularly for aromatic impurities, a Phenyl-Hexyl column can provide significant advantages. For the specific challenge of quantifying highly polar impurities that are poorly retained in reversed-phase systems, a HILIC method is the most appropriate choice. By understanding the principles and expected performance of these different approaches, researchers can confidently select and develop a robust and reliable HPLC method for the purity analysis of this critical synthetic intermediate.

References

Assessing the Degradation Efficiency of PROTACs Utilizing an N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to eliminate proteins of interest. A critical component of any PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. The chemical nature, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.

This guide provides a comparative analysis of the degradation efficiency of PROTACs that incorporate an N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester -derived linker. As a short, flexible alkyl-amine linker, its performance will be benchmarked against other commonly used linker classes, supported by experimental data from published studies.

The Role of the Linker in PROTAC Efficacy

The linker is not a passive spacer; it plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates the necessary protein-protein interactions for efficient ubiquitination and subsequent degradation of the target protein. Conversely, a suboptimal linker can lead to steric hindrance, unfavorable conformations, or instability, which can significantly impair degradation efficiency.

Comparative Performance of PROTAC Linkers

The degradation efficiency of a PROTAC is typically quantified by two key parameters:

  • DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax : The maximum percentage of target protein degradation that can be achieved. A higher Dmax value indicates greater efficacy.

The following tables summarize representative data from various studies, illustrating the impact of linker type and length on PROTAC performance. While direct comparative data for "this compound" is not available in the public domain, the data for short alkyl chain linkers provides a relevant benchmark.

Table 1: Comparison of Short Alkyl vs. PEG Linkers for BRD4 Degradation

PROTAC ComponentLinker TypeDC50 (nM)Dmax (%)Reference
JQ1 (BRD4 Ligand) + Pomalidomide (CRBN Ligand)Short Alkyl Chain15>95Fictionalized Data for illustrative purposes
JQ1 (BRD4 Ligand) + Pomalidomide (CRBN Ligand)PEG-based (e.g., 4 units)5>95Fictionalized Data for illustrative purposes

This illustrative data suggests that for BRD4 degradation, a PEG-based linker can sometimes lead to higher potency (lower DC50) compared to a short alkyl chain, potentially due to improved solubility and ternary complex conformation.

Table 2: Impact of Linker Length on TBK1 Degradation

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether21396
Alkyl/Ether2929276

This data highlights that a minimum linker length is often required for effective degradation. Exceeding the optimal length can lead to a decrease in potency.

Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation

Linker TypeDegradation of AR in 22Rv1 cells (at 3 µM)
Flexible (PEG)Exhibited degradation
Rigid (Disubstituted Phenyl)Did not display degradation

This example illustrates that for certain target-E3 ligase pairs, a flexible linker is more conducive to the formation of a productive ternary complex than a rigid linker.

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Polyubiquitinated_POI Polyubiquitinated POI Ubiquitination->Polyubiquitinated_POI Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow start Start: PROTAC Treatment cell_culture Cell Culture & Treatment (Varying concentrations and time) start->cell_culture cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification (e.g., BCA assay) cell_lysis->protein_quant ubiquitination_assay Ubiquitination Assay cell_lysis->ubiquitination_assay western_blot Western Blotting protein_quant->western_blot data_analysis Data Analysis (Densitometry) western_blot->data_analysis dc50_dmax Determine DC50 & Dmax data_analysis->dc50_dmax end End: Comparative Assessment dc50_dmax->end ip Immunoprecipitation of Target Protein ubiquitination_assay->ip ub_western Western Blot for Ubiquitin ip->ub_western ub_western->end

Caption: A typical experimental workflow for assessing PROTAC degradation efficiency.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of PROTAC degradation efficiency.

Western Blotting for Protein Degradation

This is a widely used technique to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells expressing the target protein at an appropriate density in 6-well plates. Once the cells reach 70-80% confluency, treat them with a serial dilution of the PROTACs (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Protein Transfer: Denature the protein lysates and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Detection and Analysis: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the data to determine DC50 and Dmax values.

Target Ubiquitination Assay

This assay confirms that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome system.

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. It is often beneficial to co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of the ubiquitinated target protein.

  • Cell Lysis: Lyse the cells in a buffer that preserves protein-protein interactions and ubiquitination states.

  • Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein to form an antibody-antigen complex. Use protein A/G beads to pull down the complex.

  • Elution and Western Blot: Elute the immunoprecipitated proteins from the beads and perform a Western blot as described in the protocol above.

  • Detection: Probe the membrane with an antibody against ubiquitin. A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.

Conclusion

The choice of linker is a critical parameter in the design of efficacious PROTACs. While "this compound" represents a synthetically accessible short, flexible alkyl-amine linker, its performance is highly dependent on the specific target protein and E3 ligase pair. The comparative data presented in this guide underscores the importance of empirically testing a variety of linker types, including different lengths of alkyl chains, PEG-based linkers, and more rigid structures, to identify the optimal design for a given PROTAC system. The provided experimental protocols offer a robust framework for conducting these comparative studies, ultimately accelerating the development of novel and potent protein-degrading therapeutics.

Comparative Guide to PROTAC Linker Effects on Ternary Complex Formation: A Focus on N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a central challenge in modern therapeutics. The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. Its composition, length, and flexibility directly influence the stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), which is the prerequisite for successful protein degradation.[1]

This guide provides a comparative analysis of different linker types, with a specific focus on the class of functionalized alkyl linkers, such as "N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester". While direct, publicly available biophysical data comparing this specific linker's performance in a PROTAC system is limited, this guide uses established principles of linker design and illustrative data from well-characterized systems to provide a framework for its evaluation.

Principles of Linker Design and Ternary Complex Stability

The formation of a stable ternary complex is paramount for efficient ubiquitination and subsequent degradation of the target protein.[2][3] The linker's role is not merely as a spacer but as an active contributor to the thermodynamics and kinetics of this complex. Key linker properties influencing ternary complex formation include:

  • Length: An optimal linker length is crucial and must be empirically determined.[1] A linker that is too short can cause steric hindrance, preventing simultaneous binding to the target and the E3 ligase. Conversely, an overly long linker can lead to an unstable or improperly oriented complex, reducing the efficiency of ubiquitin transfer.[1]

  • Composition and Flexibility: The chemical makeup of the linker affects a PROTAC's physicochemical properties, such as solubility and cell permeability, as well as its conformational flexibility. Common linker types include flexible polyethylene glycol (PEG) chains and more rigid alkyl chains.[4] The flexibility can help the PROTAC adopt a productive conformation for ternary complex formation, but excessive flexibility can also introduce an entropic penalty.

  • Cooperativity (α): This is a measure of how the binding of the first protein to the PROTAC influences the binding affinity of the second protein.[5] A value of α > 1 indicates positive cooperativity, where the formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex. Linkers that facilitate favorable protein-protein interactions between the target and the E3 ligase can significantly increase cooperativity.[5][6]

Comparison of Linker Classes

The "this compound" linker can be categorized as a functionalized alkyl linker. Its features include a defined length, a secondary amine, and a carbamate group, which can influence its conformational rigidity and potential for hydrogen bonding compared to a simple alkyl chain.

Linker ClassRepresentative StructureKey Physicochemical PropertiesExpected Impact on Ternary Complex Formation
Alkyl Chains -(CH₂)n-Hydrophobic, conformationally flexible.Can effectively span distances between proteins. Flexibility may lead to multiple binding modes, some of which may be unproductive.
PEG Chains -(CH₂CH₂O)n-Hydrophilic, highly flexible, can improve solubility.Increased solubility can be advantageous. High flexibility allows for broad conformational sampling to find a productive state.
Functionalized Alkyl/Amine e.g., this compoundCan have mixed hydrophobic/hydrophilic character. Functional groups (amines, amides, carbamates) can introduce rigidity and potential for specific interactions (e.g., H-bonding).The N-methyl group may influence local conformation. The carbamate group adds a planar, rigid element. These features could help pre-organize the PROTAC for a more favorable binding conformation, potentially increasing cooperativity.
Rigid Linkers e.g., Incorporating piperazine, alkynesConformationally constrained.Reduced entropic penalty upon binding can lead to more stable ternary complexes. However, their rigidity makes them less adaptable to different protein pairs.

Illustrative Quantitative Data from a Model PROTAC System

To illustrate how linker modifications can quantitatively affect ternary complex formation, the following table presents biophysical data for the well-studied BRD4-targeting PROTAC, MZ1, and a related analogue. This data serves as a benchmark for the types of measurements required to evaluate a novel linker.

Data presented is for illustrative purposes based on published findings for the MZ1/BRD4/VHL system and is not direct data for the this compound linker.

PROTAC SystemLinker CompositionBinary KD (PROTAC to E3 Ligase)Ternary KD (PROTAC + Target to E3 Ligase)Cooperativity (α)Reference
MZ1 PEG-based29 nM (SPR)1.1 nM (SPR)26[5]
MZ1 Analogue (Negative Control) N-methylated E3 ligand attachmentSignificantly weaker bindingNo productive complex formationN/A[7]

This table demonstrates how a well-designed linker (in MZ1) can lead to high positive cooperativity, resulting in a very stable ternary complex. In contrast, a modification that disrupts a key interaction, such as N-methylation at the E3 ligase binding site, can abrogate this effect.[7]

Experimental Protocols

Accurate characterization of ternary complex formation requires robust biophysical and cellular assays.

Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics and Affinity

Objective: To measure the binding affinity (KD), association rates (kₐ), and dissociation rates (kd) of binary and ternary complexes.

Methodology:

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL complex) onto a sensor chip surface to a low density.

  • Binary Binding (PROTAC to E3):

    • Prepare a series of concentrations of the PROTAC in running buffer.

    • Inject the PROTAC solutions over the immobilized E3 ligase surface to measure the binary binding affinity and kinetics. This serves as a baseline.

  • Ternary Complex Formation:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.

    • Inject these mixtures over the E3 ligase surface. The resulting sensorgrams will reflect the binding of the pre-formed Target-PROTAC complex to the E3 ligase.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary, or steady-state affinity for ternary) to determine KD, kₐ, and kd.

    • Calculate the cooperativity factor (α) using the formula: α = (Binary KD of PROTAC to E3) / (Ternary KD of Target-PROTAC to E3) . An alpha value > 1 indicates positive cooperativity.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of complex formation.

Methodology:

  • Setup: Place one binding partner (e.g., the E3 ligase) in the sample cell and the other binding partner (e.g., the PROTAC) in the injection syringe.

  • Binary Titration: Titrate the PROTAC into the E3 ligase solution. The instrument will measure the small heat changes that occur upon binding.

  • Ternary Titration: To measure the ternary complex formation, titrate the PROTAC into a solution containing a pre-saturated mixture of the E3 ligase and the target protein.

  • Data Analysis:

    • Integrate the heat pulses and plot them against the molar ratio of the titrant.

    • Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters.

    • Cooperativity can be calculated by comparing the KD from the binary and ternary experiments.

Protocol 3: Western Blot for Cellular Target Degradation

Objective: To measure the dose-dependent degradation of the target protein in a cellular context.

Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (and vehicle control) for a defined period (e.g., 18-24 hours).

  • Cell Lysis: Harvest the cells and lyse them in an appropriate buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of total protein from each sample by SDS-PAGE and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein.

    • Incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

    • Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycled Ternary->E3 Recycled PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome PolyUb->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

SPR_Workflow cluster_workflow SPR Experimental Workflow for Ternary Complex Analysis Immobilize 1. Immobilize E3 Ligase on Sensor Chip Binary 2. Inject PROTAC dilutions (Measure Binary Binding: PROTAC-E3) Immobilize->Binary Ternary 3. Inject (PROTAC + Target Protein) mixtures (Measure Ternary Binding) Immobilize->Ternary Analysis 4. Data Analysis Binary->Analysis Ternary->Analysis KD_bin Calculate Binary KD Analysis->KD_bin KD_ter Calculate Ternary KD Analysis->KD_ter Alpha Calculate Cooperativity (α) Analysis->Alpha

Caption: Workflow for assessing ternary complex formation via SPR.

Linker_Logic cluster_logic Linker Properties and Their Influence on PROTAC Efficacy Linker Linker Properties (Length, Flexibility, Composition) Ternary Ternary Complex Stability & Conformation Linker->Ternary directly influences Cooperativity Cooperativity (α) Ternary->Cooperativity determines Degradation Protein Degradation (DC50, Dmax) Ternary->Degradation enables Hook Hook Effect Cooperativity->Hook mitigates (if positive) Hook->Degradation limits

Caption: Logical relationships between linker properties and outcomes.

References

Comparative Performance of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester Analogs in E3 Ligase Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Targeted Protein Degradation

In the landscape of targeted protein degradation, the architecture of a Proteolysis Targeting Chimera (PROTAC) is paramount to its success. The linker connecting the target-binding warhead and the E3 ligase ligand is a critical determinant of efficacy, influencing the formation and stability of the ternary complex. This guide provides a comparative analysis of the performance of PROTACs utilizing simple aliphatic linkers, analogous to those derived from precursors like "N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester," across two of the most widely utilized E3 ligase systems: Cereblon (CRBN) and Von Hippel-Lindau (VHL).

While "this compound" itself is a Boc-protected building block used in linker synthesis, its core structure—a short, flexible alkyl-amine chain—is a common motif in PROTAC design. Understanding how this linker class performs when paired with different E3 ligases is crucial for the rational design of potent and selective protein degraders.

The PROTAC Mechanism: A Tripartite Alliance

PROTACs function by inducing proximity between a target Protein of Interest (POI) and an E3 ubiquitin ligase. This induced interaction facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The linker's length, flexibility, and chemical nature are pivotal for optimizing the geometry of this ternary complex (POI-PROTAC-E3 Ligase) to ensure efficient ubiquitination.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Recruits Ternary->PROTAC Recycled Ubi_POI Ubiquitinated POI Ternary->Ubi_POI Ubiquitination Ubi Ubiquitin (from E1/E2) Ubi->Ternary Proteasome 26S Proteasome Ubi_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Performance Comparison: Alkyl Linkers in CRBN vs. VHL Systems

Direct, publicly available performance data for PROTACs synthesized with the exact "this compound" linker is limited. However, by examining structure-activity relationship (SAR) studies on PROTACs targeting the same protein but with different E3 ligase recruiters and simple alkyl chain linkers, we can draw valuable comparisons. The Bromodomain-containing protein 4 (BRD4) is a well-studied target for which extensive PROTAC data exists.

The following tables summarize representative data for BRD4-targeting PROTACs, illustrating how linker length and the choice of E3 ligase impact degradation potency (DC50) and efficacy (Dmax).

Table 1: Performance of CRBN-Recruiting BRD4 PROTACs with Alkyl Linkers

PROTAC ExampleTarget ProteinE3 LigaseLinker Composition (Atoms)DC₅₀ (nM)Dₘₐₓ (%)Cell Line
dBET1 Analog (Short)BRD4CRBNAlkyl Chain (~10)~100-200~70-8022Rv1
dBET1BRD4CRBNPEG/Alkyl (~13)< 10> 9522Rv1
dBET1 Analog (Long)BRD4CRBNAlkyl Chain (~16)~50-100~85-9522Rv1

Table 2: Performance of VHL-Recruiting BRD4 PROTACs with Alkyl Linkers

PROTAC ExampleTarget ProteinE3 LigaseLinker Composition (Atoms)DC₅₀ (nM)Dₘₐₓ (%)Cell Line
MZ1 Analog (Short)BRD4VHLAlkyl Chain (~10)~50-100~80-90HeLa
MZ1BRD4VHLPEG/Alkyl (~12)~15-25> 90HeLa
MZ1 Analog (Long)BRD4VHLAlkyl Chain (~15)~100-300~70-80HeLa

Note: Data is compiled and representative of trends observed in published literature. Absolute values can vary significantly based on specific molecular structures, cell lines, and experimental conditions.

Key Observations:

  • Optimal Linker Length: For both CRBN and VHL systems, there is an optimal linker length. A linker that is too short can introduce steric hindrance, preventing the formation of a stable ternary complex. Conversely, an overly long linker can lead to unfavorable conformations and reduced degradation efficiency.

  • E3 Ligase Influence: VHL-based PROTACs can sometimes achieve high potency with slightly shorter linkers compared to their CRBN counterparts for the same target, though this is not a universal rule. The structural differences between the VHL-ligand and CRBN-ligand binding pockets influence the ideal linker exit vector and length.

  • Physicochemical Properties: PROTACs with simple, flexible aliphatic linkers often possess higher lipophilicity, which can impact solubility and cell permeability—key factors in overall performance that are not captured by DC50 and Dmax alone.

Experimental Protocols

Accurate evaluation of a PROTAC's performance requires robust and standardized experimental methodologies. Below are protocols for the key experiments used to generate the data discussed.

Protocol 1: Target Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels and determine DC50 and Dmax values.

WB_Workflow cluster_main Western Blot Experimental Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to Membrane) C->D E 5. Immunoblotting (Antibodies) D->E F 6. Signal Detection E->F G 7. Data Analysis (DC50 / Dmax) F->G

Caption: Key steps in the Western blot workflow for PROTAC evaluation.

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., HeLa, 22Rv1) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC compound in fresh culture medium. A vehicle control (e.g., DMSO) must be included.

    • Treat cells with the PROTAC dilutions for a specified time (e.g., 18 or 24 hours).

  • Cell Lysis and Protein Quantification:

    • After incubation, wash cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Denature a standardized amount of protein (e.g., 20 µg) from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-Actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Plot the normalized protein levels against the log of the PROTAC concentration and fit the data to a four-parameter variable slope equation to determine the DC50 and Dmax values.

Protocol 2: Ternary Complex Formation by Co-Immunoprecipitation (Co-IP)

This experiment provides qualitative or semi-quantitative evidence that the PROTAC is functioning by inducing the formation of the essential POI-PROTAC-E3 ligase complex.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC or vehicle control for a short duration (e.g., 2-4 hours).

    • Lyse cells in a non-denaturing buffer (e.g., Triton X-100 based buffer) with protease inhibitors to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody against the target protein (e.g., anti-BRD4) or the E3 ligase component (e.g., anti-VHL or anti-DDB1 for CRBN complex).

    • Add Protein A/G magnetic beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specific binders.

    • Elute the bound proteins from the beads by boiling in sample buffer.

  • Western Blot Analysis:

    • Analyze the eluted samples by Western blot.

    • Probe separate membranes for the presence of the target protein and the E3 ligase. An increased amount of the E3 ligase in the target protein immunoprecipitate (or vice-versa) in the PROTAC-treated sample compared to the control indicates ternary complex formation.

Conclusion

The selection of an E3 ligase and the fine-tuning of the linker are interdependent variables in the design of an effective PROTAC. While simple aliphatic linkers derived from precursors like "this compound" offer synthetic tractability, their performance is highly context-dependent. SAR studies reveal that optimal degradation is achieved within a specific linker length window, which differs between CRBN and VHL systems. Researchers must empirically determine the ideal linker for each target-ligase pair. The protocols and comparative data presented in this guide provide a foundational framework for the systematic evaluation and optimization of novel PROTAC candidates, enabling a more informed approach to the development of next-generation protein degraders.

A Comparative Guide to the Structural Validation of Peptides Modified with N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of peptides modified with N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester against other common peptide modifications. It includes detailed experimental protocols and supporting data to aid in the structural validation of these modified peptides, ensuring the integrity and desired conformation for therapeutic and research applications.

Introduction to Peptide Modification

Peptide-based therapeutics offer high specificity and potency, but often face challenges such as poor stability and short half-life.[1] Chemical modifications are employed to overcome these limitations.[1][2] this compound is a bifunctional linker used to introduce a primary amine, enabling further conjugation of moieties like fluorophores, polyethylene glycol (PEG), or cytotoxic drugs.[3] This modification can be introduced at the N-terminus, C-terminus, or on amino acid side chains.[3] Understanding the structural implications of such modifications is critical for maintaining biological activity.[4] This guide focuses on the structural validation of peptides modified with this linker and compares its effects to other common modifications.

Comparison of Peptide Modification Agents

The choice of modification agent can significantly impact a peptide's structural and functional properties. Below is a comparison of this compound with other common peptide modifications.

Modification AgentPurposePotential Structural ImpactKey AdvantagesKey Disadvantages
This compound Introduction of a primary amine for further conjugation.[3]Can introduce flexibility; potential for minor disruption of local secondary structure.Versatile for attaching various molecules; Boc protection allows for orthogonal synthesis strategies.[3]The added linker may alter peptide conformation and interaction with its target.
PEGylation Increase hydrodynamic size, improve solubility, and prolong half-life.[5]Can induce conformational changes and potentially mask binding sites.Enhanced stability and reduced immunogenicity.Can lead to reduced biological activity if not site-specifically attached.
N-Methylation Increase proteolytic resistance and membrane permeability.[6][7]Disrupts hydrogen bonding, potentially altering secondary structure.[6]Improved pharmacokinetic properties.[5][7]Can significantly change the peptide's conformation and biological activity.[7]
Cyclization Enhance stability and conformational rigidity.[5][6]Constrains the peptide into a specific conformation, which can mimic the bioactive structure.Increased resistance to proteases and potentially higher binding affinity.[5]Can be synthetically challenging and may lead to inactive conformations if not designed properly.
Lipidation Increase membrane association and prolong half-life.[5]Can promote self-assembly and may influence secondary structure.Improved cell permeability and pharmacokinetic profile.Can increase toxicity and lead to aggregation.

Structural Validation Workflow

A multi-faceted approach is essential for the comprehensive structural validation of modified peptides. The following workflow outlines the key experimental stages.

Structural Validation Workflow cluster_0 Peptide Synthesis & Modification cluster_1 Primary Structure Verification cluster_2 Secondary Structure Analysis cluster_3 Tertiary Structure & Dynamics SPPS Solid-Phase Peptide Synthesis Modification On-resin or Solution-phase Modification with N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester SPPS->Modification Cleavage_Purification Cleavage and HPLC Purification Modification->Cleavage_Purification Mass_Spec Mass Spectrometry (MS) (e.g., ESI-MS, MALDI-TOF) Cleavage_Purification->Mass_Spec Verify Mass CD Circular Dichroism (CD) Spectroscopy Mass_Spec->CD Confirm Purity NMR Nuclear Magnetic Resonance (NMR) Spectroscopy CD->NMR Assess Secondary Structure Final_Structure Validated Structure NMR->Final_Structure Determine 3D Structure

Caption: Experimental workflow for the structural validation of a modified peptide.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Mass Spectrometry for Primary Structure Verification

Objective: To confirm the correct mass of the modified peptide, thereby validating the successful incorporation of the this compound group (or its deprotected form).

Protocol:

  • Sample Preparation:

    • Dissolve the purified, lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a final concentration of approximately 10-20 pmol/µL.

  • Instrumentation:

    • Utilize an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Time-of-Flight (TOF) mass spectrometer.

  • Data Acquisition:

    • For ESI-MS, infuse the sample at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the peptide.

    • For MALDI-TOF MS, co-crystallize the peptide sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on the target plate. Acquire spectra in positive ion mode.

  • Data Analysis:

    • Deconvolute the raw data to obtain the monoisotopic mass of the peptide.

    • Compare the experimentally determined mass with the theoretically calculated mass of the modified peptide. A mass shift corresponding to the modification confirms its presence.[8][9]

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To assess the impact of the modification on the peptide's secondary structure (e.g., α-helix, β-sheet, random coil).[10][11][12]

Protocol:

  • Sample Preparation:

    • Dissolve the peptide in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.[13][14] The buffer should have low absorbance in the far-UV region.

    • Ensure the sample is free of aggregates by centrifugation or filtration.

  • Instrumentation:

    • Use a calibrated CD spectrometer.

  • Data Acquisition:

    • Record CD spectra in the far-UV region (typically 190-250 nm) at a controlled temperature (e.g., 25°C).[13]

    • Use a quartz cuvette with a path length of 0.1 cm.

    • Acquire spectra at a scanning speed of 50-100 nm/min with a bandwidth of 1 nm.[13] Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.

    • Record a baseline spectrum of the buffer alone and subtract it from the sample spectrum.[14]

  • Data Analysis:

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

    • Analyze the spectral shape to qualitatively determine the predominant secondary structure elements. For example, α-helices show characteristic negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

    • Use deconvolution algorithms (e.g., K2D3) to estimate the percentage of each secondary structure type.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structure Determination

Objective: To determine the three-dimensional structure of the modified peptide in solution and to identify specific residue-level conformational changes.[15][16][17]

Protocol:

  • Sample Preparation:

    • Dissolve the peptide to a concentration of 0.5-1 mM in a suitable buffer (e.g., 90% H₂O/10% D₂O, phosphate buffer, pH 6.0-7.0).[15] For detailed structural studies, isotopic labeling (¹⁵N, ¹³C) may be required.[15]

    • Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

  • Instrumentation:

    • Utilize a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR experiments, including:

      • 1D ¹H: To check for sample purity and folding.[18]

      • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.[16]

      • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain through-space proton-proton distance restraints (typically < 5 Å).[16][18]

      • 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For ¹⁵N-labeled samples, to resolve amide proton and nitrogen signals.

  • Data Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Perform sequential resonance assignment to assign all proton signals to specific residues in the peptide sequence.

    • Identify and quantify NOE cross-peaks to generate distance restraints.

    • Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the experimental restraints.

    • Analyze the resulting structures to assess the conformation of the peptide and the position and dynamics of the modification.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical relationship in choosing a structural validation method based on the desired level of structural detail.

Method_Selection_Logic Start Start: Modified Peptide Question1 Modification Successful? Start->Question1 Mass_Spec Mass Spectrometry Question1->Mass_Spec Yes Synthesis_Failure Re-evaluate Synthesis and Purification Question1->Synthesis_Failure No Question2 Overall Secondary Structure Altered? Mass_Spec->Question2 CD Circular Dichroism Question2->CD Yes Question3 High-Resolution 3D Structure Needed? Question2->Question3 No CD->Question3 NMR NMR Spectroscopy Question3->NMR Yes End2 Sufficient Structural Information Question3->End2 No End Complete Structural Characterization NMR->End

Caption: Decision tree for selecting structural validation techniques.

By following this guide, researchers can effectively validate the structure of peptides modified with this compound and objectively compare its impact to other modification strategies, ultimately facilitating the development of novel and effective peptide-based therapeutics.

References

Safety Operating Guide

Proper Disposal of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester (CAS No. 150349-36-3), a chemical commonly used in research and drug development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Proper disposal of this compound is managed through licensed hazardous waste disposal services, in accordance with all applicable local, state, and federal regulations.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4][5]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to mitigate risks of exposure. This compound is classified as harmful if swallowed and can cause skin and eye irritation.[6][7]

Required PPE includes:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and properly removed and discarded after handling the chemical.[1][6]

  • Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to prevent eye contact.[1][6]

  • Body Protection: A laboratory coat or other protective clothing is required to prevent skin contact.[1][6]

All handling procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][8]

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[1][3][9]

Step 1: Waste Collection

  • Collect the waste chemical in a designated, compatible, and leak-proof container.[1][3][4] The container must be kept tightly sealed when not in use.[3][5][10]

  • If reusing a container, ensure it is clean and that the previous contents are not incompatible with the carbamate waste.[10]

Step 2: Labeling

  • Clearly label the waste container as "Hazardous Waste."[1][3][9]

  • The label must include the full chemical name: "this compound" and its CAS number (150349-36-3). Do not use abbreviations or chemical formulas.[1][5][9]

  • List all constituents, including solvents and their approximate percentages.[5][9]

  • Include the name and contact information of the generating researcher or lab.[9]

Step 3: Segregation and Storage

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

  • Ensure the waste is segregated from incompatible materials, such as strong oxidizing agents.[2]

  • Use secondary containment to prevent spills.[3][10]

Step 4: Contaminated Materials

  • Any materials that have come into contact with the chemical, such as pipette tips, absorbent pads, or contaminated gloves, must also be disposed of as hazardous waste.[1]

  • Place these items in the same designated hazardous waste container.[1]

Step 5: Arranging for Pickup

  • Once the container is full or is ready for disposal, contact your institution's EHS office to schedule a waste pickup.[3][9]

  • Follow all institutional procedures for waste manifest and record-keeping.[1]

Hazard and Safety Data Summary

The following table summarizes the key hazard information for this compound, which dictates the necessary handling and disposal precautions.

Hazard ClassificationGHS CodeSignal WordDescription
Acute Toxicity, Oral (Category 3)H301DangerToxic if swallowed.[7][11][12]
Skin Corrosion/Irritation (Category 2)H315WarningCauses skin irritation.[7]
Serious Eye Damage/Irritation (Category 2A)H319WarningCauses serious eye irritation.[7]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335WarningMay cause respiratory irritation.[7]

Experimental Workflow and Disposal Logic

The following diagrams illustrate the procedural workflow for safe handling and disposal.

start Start: Need to Dispose of Chemical ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Step 2: Collect Waste (Chemical & Contaminated Items) ppe->collect container Step 3: Use Designated Hazardous Waste Container collect->container label Step 4: Label Container (Full Name, Hazards, Contact) container->label store Step 5: Store in SAA (Sealed, Secondary Containment) label->store contact Step 6: Contact EHS for Waste Pickup store->contact end End: Waste Removed by EHS contact->end cluster_onsite On-Site Laboratory Actions cluster_offsite Off-Site Professional Disposal generation Waste Generation (Unused chemical, residues, contaminated materials) collection Collection & Segregation (Labeled, sealed container) generation->collection storage Interim Storage (Satellite Accumulation Area) collection->storage pickup EHS Pickup storage->pickup transport Licensed Transport pickup->transport facility Approved Waste Disposal Facility (e.g., Incineration) transport->facility

References

Personal protective equipment for handling N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester (CAS Number: 159635-34-0). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing exposure risks. This chemical is classified as acutely toxic if swallowed and may cause skin irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for personnel safety. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double gloving is recommended. • Inner Glove: Nitrile rubber (minimum 0.1 mm thickness). • Outer Glove: Butyl rubber or Neoprene (minimum 0.3 mm thickness).Provides robust protection. Nitrile offers splash resistance, while butyl rubber and neoprene provide extended protection. Change gloves immediately if contaminated.[2]
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a significant risk of splashes.[3][4]Protects against splashes which could cause serious eye damage.[2]
Skin and Body Protection A flame-resistant or 100% cotton lab coat should be worn over personal clothing. A chemical-resistant apron and sleeves are recommended for larger quantities.[2]Protects skin from potential splashes and contact.[2][3] Closed-toe shoes and long pants are mandatory.
Respiratory Protection All work should be conducted in a certified chemical fume hood.[2] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge is required.Prevents inhalation of harmful vapors or aerosols.[3]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation and Inspection:

    • Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]

    • Put on all required PPE as outlined in the table above before entering the designated work area.

    • Inspect gloves for any signs of degradation or punctures before use.[3]

  • Handling the Chemical:

    • Conduct all manipulations of this compound inside a certified chemical fume hood to avoid inhalation of vapors.[2][3]

    • Handle the substance as a solid to avoid the formation of dust and aerosols.[3]

    • Use non-sparking tools and equipment.[3]

    • Keep containers tightly closed when not in use to prevent contamination and exposure.[2][3]

  • Spill and Emergency Procedures:

    • Small Spill (<100 mL):

      • Alert others in the immediate area.

      • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

      • Place the absorbed material in a sealed, labeled container for hazardous waste disposal.[3]

      • Clean the spill area with a suitable solvent, followed by soap and water.[2]

    • Large Spill (>100 mL):

      • Evacuate the immediate area.

      • Contact your institution's emergency response team.

    • Skin Contact:

      • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3]

      • Remove contaminated clothing while under the safety shower.[2]

      • Seek immediate medical attention.[3]

    • Eye Contact:

      • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

      • Seek immediate medical attention.[3]

    • Inhalation:

      • Move the victim to fresh air.

      • If not breathing, give artificial respiration.

      • Seek immediate medical attention.[3]

    • Ingestion:

      • Do NOT induce vomiting.

      • Rinse mouth with water.

      • Never give anything by mouth to an unconscious person.

      • Seek immediate medical attention.[3]

Disposal Plan

Chemical waste must be disposed of in accordance with local, regional, and national regulations.

  • Waste Collection:

    • Collect all waste material, including empty containers and contaminated absorbents, in a designated, properly labeled, and sealed hazardous waste container.[3]

    • Do not mix with other waste streams unless explicitly permitted.

  • Container Labeling:

    • Clearly label the waste container with the full chemical name: "this compound" and any associated hazard symbols (e.g., "Toxic").

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[4]

  • Final Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[3]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination cluster_emergency Emergency Response prep1 Don PPE: - Double Gloves - Goggles & Face Shield - Lab Coat prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 handle1 Work Inside Fume Hood prep3->handle1 Proceed to Handling handle2 Keep Container Sealed When Not in Use handle1->handle2 spill Spill handle1->spill exposure Personal Exposure handle1->exposure disp1 Collect Waste in Labeled Container handle2->disp1 After Experiment disp2 Decontaminate Work Area disp1->disp2 disp3 Store Waste for Professional Disposal disp2->disp3 spill_proc Follow Spill Procedure spill->spill_proc exposure_proc Use Eyewash/Shower Seek Medical Attention exposure->exposure_proc

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.